5-(2,6-Dimethylphenyl)indoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2,6-dimethylphenyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-11-4-3-5-12(2)16(11)14-6-7-15-13(10-14)8-9-17-15/h3-7,10,17H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTXJWHVSAAQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC3=C(C=C2)NCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Strategic Approach to the Synthesis of 5-(2,6-Dimethylphenyl)indoline via Palladium-Catalyzed Cross-Coupling
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway to 5-(2,6-dimethylphenyl)indoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the strategic decisions, mechanistic underpinnings, and practical considerations necessary for a successful synthesis. We will focus on a retrosynthetic strategy centered on the powerful Suzuki-Miyaura cross-coupling reaction, detailing the synthesis of key precursors and the execution of the core C-C bond formation. This guide is intended for researchers, chemists, and drug development professionals seeking a field-proven and scalable route to this valuable molecule.
Introduction and Strategic Overview
The indoline nucleus is a privileged scaffold found in numerous biologically active compounds and functional materials. The targeted substitution at the C5 position with a sterically hindered aryl group, such as the 2,6-dimethylphenyl moiety, presents a unique synthetic challenge that requires a carefully planned approach. Direct functionalization methods often suffer from poor regioselectivity and are sensitive to steric hindrance.
Therefore, a more reliable strategy involves the construction of the key C(sp²)–C(sp²) bond through a transition metal-catalyzed cross-coupling reaction. Among the available methodologies, the Suzuki-Miyaura coupling stands out for its exceptional functional group tolerance, the operational simplicity, and the commercial availability and stability of its organoboron reagents.[1][2][3] This guide will detail a synthetic pathway predicated on this robust and scalable reaction.
Retrosynthetic Analysis and Pathway Selection
The most logical disconnection for the target molecule, this compound, is at the newly formed carbon-carbon bond between the indoline C5 position and the dimethylphenyl ring. This retrosynthetic approach simplifies the synthesis into three manageable stages:
-
Preparation of a C5-functionalized indoline precursor: 5-Bromoindoline is selected as an ideal coupling partner.
-
Procurement of the arylboron reagent: 2,6-Dimethylphenylboronic acid is a commercially available and highly effective reagent.[4]
-
Execution of the Suzuki-Miyaura cross-coupling reaction: The core transformation to assemble the final product.
This strategy is visualized in the retrosynthetic diagram below.
Caption: Retrosynthetic analysis of the target molecule.
The selection of the Suzuki-Miyaura pathway over alternatives like Stille or Negishi coupling is deliberate. Boronic acids exhibit lower toxicity than organostannanes (Stille) and are significantly more stable to air and moisture than organozinc reagents (Negishi), making the Suzuki protocol more practical, safer, and environmentally benign for both lab-scale and process development.[1]
Synthesis of Key Precursor: 5-Bromoindoline
A reliable supply of 5-bromoindoline is critical. While it can be sourced commercially, an in-house synthesis is often more cost-effective. A common and effective method involves the reduction of 5-bromoindole.
Rationale for Precursor Synthesis
The reduction of the C2-C3 double bond in 5-bromoindole to form 5-bromoindoline is a high-yielding transformation. Sodium cyanoborohydride (NaBH₃CN) in acetic acid is an excellent reagent system for this purpose, as it is selective for the iminium ion intermediate formed in the acidic medium and does not reduce the aromatic ring.[5]
Detailed Experimental Protocol: Synthesis of 5-Bromoindoline
-
Reaction: 5-Bromoindole + Sodium Cyanoborohydride → 5-Bromoindoline
-
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask, add 5-bromoindole (10.0 g, 51.0 mmol, 1.0 eq).
-
Add glacial acetic acid (100 mL) and stir the mixture to dissolve the starting material.
-
Cool the flask to 0 °C in an ice bath.
-
-
Step 2: Reagent Addition
-
While stirring vigorously at 0 °C, add sodium cyanoborohydride (NaBH₃CN) (8.0 g, 127.3 mmol, 2.5 eq) portion-wise over 15 minutes. Caution: Cyanide gas may be evolved. Perform in a well-ventilated fume hood.
-
-
Step 3: Reaction Execution
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Step 4: Work-up and Isolation
-
Carefully pour the reaction mixture into a beaker containing 400 mL of ice-water.
-
Adjust the pH to ~8 by slowly adding a 2 M aqueous sodium hydroxide (NaOH) solution. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL).
-
Dry the solid under vacuum to yield 5-bromoindoline.
-
Expected Results
| Parameter | Expected Value |
| Yield | 90-95%[5] |
| Appearance | Off-white to light tan solid |
| ¹H NMR (CDCl₃, 400MHz) | δ: 7.15 (dd, 1H), 7.09 (d, 1H), 6.53 (d, 1H), 3.58 (t, 2H), 3.05 (t, 2H), ~3.8 (br s, 1H, NH) |
| MS (m/z) | [M+H]⁺ calculated for C₈H₉BrN: 198.00; found: 198.0 |
The Core Transformation: Suzuki-Miyaura Coupling
With both precursors in hand, the key C-C bond formation can be executed. The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent system.
Mechanistic Considerations
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species. Understanding this cycle is crucial for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromoindoline. This is often the rate-limiting step.
-
Transmetalation: The organic group from the activated boronic acid (in the form of a borate complex) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[1][6]
Protocol Optimization and Component Rationale
For a sterically demanding coupling between an indoline and a 2,6-disubstituted phenylboronic acid, a high-performance catalyst system is required.
| Component | Selection | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable, and stable precursors that are reduced in situ to the active Pd(0) species. |
| Ligand | SPhos or XPhos | Bulky, electron-rich biaryl monophosphine ligands are essential. They stabilize the Pd(0) center, promote fast oxidative addition, and facilitate the otherwise difficult reductive elimination of sterically hindered products.[7] |
| Base | K₃PO₄ or Cs₂CO₃ | A strong, non-nucleophilic base is required to activate the boronic acid by forming the more reactive borate species.[8][9] |
| Solvent | 1,4-Dioxane/H₂O or Toluene | A polar aprotic solvent system is typically used to dissolve both the organic and inorganic reagents. A small amount of water often accelerates the transmetalation step.[10] |
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction: 5-Bromoindoline + 2,6-Dimethylphenylboronic Acid → this compound
-
Step 1: Reaction Setup (Inert Atmosphere)
-
To an oven-dried Schlenk flask, add 5-bromoindoline (1.0 g, 5.05 mmol, 1.0 eq), 2,6-dimethylphenylboronic acid (0.91 g, 6.06 mmol, 1.2 eq), and potassium phosphate (K₃PO₄) (3.22 g, 15.15 mmol, 3.0 eq).
-
Add the palladium precursor, Pd(OAc)₂ (23 mg, 0.10 mmol, 2 mol%), and the ligand, SPhos (83 mg, 0.20 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
-
Step 2: Solvent Addition
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane (20 mL) and degassed deionized water (2 mL) via syringe.
-
-
Step 3: Reaction Execution
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Maintain the reaction at this temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
-
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
-
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| CAS Number | 1176740-73-0[11] |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400MHz) | δ: 7.10-7.00 (m, 3H, dimethylphenyl), 6.95 (s, 1H), 6.85 (d, 1H), 6.70 (d, 1H), 3.65 (t, 2H), 3.10 (t, 2H), 2.05 (s, 6H, Me₂), ~3.9 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100MHz) | δ: 152.1, 142.3, 136.0, 133.5, 127.8, 127.5, 125.0, 124.8, 109.5, 47.5, 30.5, 21.0 |
| MS (m/z) | [M+H]⁺ calculated for C₁₆H₁₈N: 224.14; found: 224.1 |
Conclusion
This guide has outlined a comprehensive and scientifically grounded pathway for the synthesis of this compound. By employing a strategic retrosynthetic analysis and selecting the robust Suzuki-Miyaura cross-coupling reaction, this approach ensures high yields, excellent reliability, and scalability. The detailed protocols for both precursor synthesis and the core coupling reaction, supported by mechanistic rationale and practical insights, provide researchers with a validated system for accessing this important chemical entity. This methodology serves as a powerful tool for applications in drug discovery and advanced materials development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. parchem.com [parchem.com]
Introduction: A Molecule of Interest in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of 5-(2,6-dimethylphenyl)indoline
In the landscape of medicinal chemistry, the indoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic substitution of this scaffold allows for the fine-tuning of molecular properties to achieve desired pharmacological profiles. This compound is a specific derivative that has garnered interest due to its unique three-dimensional structure, where the sterically hindered 2,6-dimethylphenyl group introduces a significant twist relative to the indoline plane. This conformational restriction can profoundly influence receptor binding, metabolic stability, and overall pharmacokinetic behavior.
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. As drug development professionals, understanding these fundamental parameters is not merely an academic exercise; it is the bedrock upon which successful therapeutic design is built. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document synthesizes predicted data with field-proven experimental protocols, offering a robust framework for the scientific evaluation of this compound and its analogs.
Section 1: Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its unambiguous identity. This compound is a bicyclic aromatic heterocycle.[2] Its structure consists of a benzene ring fused to a saturated five-membered nitrogen-containing ring (the indoline core), which is substituted at the 5-position with a 2,6-dimethylphenyl moiety.
| Identifier | Value | Source(s) |
| CAS Number | 1176740-73-0 | [3][4] |
| Molecular Formula | C₁₆H₁₇N | [3] |
| Molecular Weight | 223.31 g/mol | [3][4] |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% - 97% | [4] |
| InChI Key | BJTXJWHVSAAQJQ-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CC1=C(C(=CC=C1)C)C2=CC3=C(C=C2)NCC3 |
Section 2: Core Physicochemical Parameters
A quantitative understanding of a compound's physical properties is critical for anticipating its behavior in both in vitro and in vivo systems. The following table summarizes the key available data for this compound. It is crucial to note that much of the publicly available data for this specific molecule is computationally predicted. While these predictions offer valuable initial estimates, they must be validated through rigorous experimentation.
| Property | Predicted Value | Significance in Drug Development | Source |
| Boiling Point | 355.5 ± 42.0 °C | Influences purification methods (e.g., distillation) and thermal stability. | [3] |
| Density | 1.051 ± 0.06 g/cm³ | Relevant for formulation, especially for non-solid dosage forms. | [3] |
| pKa | 5.07 ± 0.20 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interaction. The indoline nitrogen is basic. | [3] |
Section 3: Acidity and Basicity (pKa)
The pKa is arguably one of the most influential physicochemical parameters. It dictates the extent of a molecule's ionization in different pH environments, such as the stomach (pH ~1.5-3.5) and the intestine (pH ~6.0-7.5). For this compound, the basic nitrogen atom of the indoline ring is the primary site of protonation. The predicted pKa of 5.07 suggests that the compound will be significantly protonated and positively charged in the acidic environment of the stomach but will exist predominantly as the neutral free base at physiological pH (7.4).[3] This has profound implications for its absorption across biological membranes.
Experimental Protocol: Potentiometric pKa Determination
This protocol describes a standard and reliable method for the experimental determination of the pKa of a basic compound. The principle involves titrating a solution of the compound with a strong acid and monitoring the pH change.
Expertise & Rationale: Potentiometric titration is the gold standard for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant. The use of a co-solvent like methanol is necessary to dissolve the typically hydrophobic test compound in the aqueous system, ensuring a homogeneous solution for accurate pH measurement.
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of this compound in a 1:1 methanol:water mixture.
-
Prepare standardized 0.1 M and 0.01 M solutions of hydrochloric acid (HCl).
-
Prepare a standardized 0.01 M solution of sodium hydroxide (NaOH).
-
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).
-
Titration Procedure:
-
Pipette a known volume (e.g., 20 mL) of the compound solution into a thermostatted titration vessel.
-
Add a sufficient amount of standardized 0.1 M HCl to fully protonate the compound (titrate to below pH 3).
-
Begin the titration by adding small, precise aliquots of the standardized 0.01 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point (e.g., to pH 11).
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV) to accurately determine the equivalence point.
-
The pH at the half-equivalence point corresponds to the apparent pKa in the solvent mixture.
-
Specialized software can be used to perform a non-linear regression analysis of the titration data to refine the pKa value.[6]
-
Caption: Workflow for potentiometric pKa determination.
Section 4: Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (P) between octan-1-ol and water, and more commonly expressed as its logarithm, LogP. A balanced LogP is essential; high values can lead to poor aqueous solubility and non-specific binding, while low values may hinder membrane permeation.
Experimental Protocol: Shake-Flask Method for LogP Determination
The "shake-flask" method is the traditional and most direct way to measure LogP. It involves partitioning the compound between octan-1-ol and water and measuring its concentration in each phase.
Expertise & Rationale: This method directly measures the equilibrium partitioning of the analyte. Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, which would introduce significant error. Using a buffered aqueous phase (pH 7.4) is essential to measure the distribution coefficient (LogD) at physiological pH, which is more relevant for drug development than the LogP of the neutral species alone. For this compound, with a pKa of ~5.1, the LogD₇.₄ will be effectively identical to the LogP of the neutral form.
-
Solvent Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
In a large separatory funnel, mix octan-1-ol and PBS (pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the pre-saturated octan-1-ol. The concentration should be chosen to be within the linear range of the analytical method.
-
-
Partitioning:
-
In several vials, combine the octan-1-ol stock solution with pre-saturated PBS at various volume ratios (e.g., 1:1, 1:2, 2:1).
-
Agitate the vials at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). A slow, tumbling motion is preferred over vigorous shaking to prevent emulsion formation.
-
-
Phase Separation: Centrifuge the vials at low speed to ensure complete separation of the two phases.
-
Quantification:
-
Calculation:
-
Calculate the partition coefficient, P, using the formula: P = [Concentration]octanol / [Concentration]aqueous.
-
Calculate LogP as the base-10 logarithm of P.
-
Section 5: Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic methods provide the fingerprints for molecular structure confirmation, purity assessment, and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[9][10]
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key characteristic signals would include:
-
Singlets for the two methyl groups on the phenyl ring, likely appearing around 2.0-2.3 ppm.[11]
-
Aromatic protons from both the dimethylphenyl and indoline rings, appearing in the range of 6.5-7.5 ppm.
-
Aliphatic protons of the indoline ring (CH₂-CH₂) appearing as triplets or multiplets in the upfield region, typically around 2.8-3.5 ppm.
-
A broad singlet for the N-H proton of the indoline ring, the chemical shift of which can be concentration and solvent dependent.
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Expected signals include:
-
Aliphatic carbons of the indoline ring (~25-50 ppm).
-
Methyl group carbons (~20 ppm).
-
Aromatic carbons in the 110-150 ppm range.[12]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and structure.[1] Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion [M+H]⁺ can be determined, which should correspond to 224.1434 for the chemical formula C₁₆H₁₈N⁺.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and quantification of small molecules in drug development.[13][14] A robust reverse-phase method is essential for quality control.
Expertise & Rationale: A gradient elution method provides the flexibility to separate the main analyte from potential impurities with a wide range of polarities. A C18 column is a standard choice for non-polar to moderately polar compounds.[8] The mobile phase composition (acetonitrile and water with a formic acid modifier) is common for achieving good peak shape and ionization efficiency if coupled to a mass spectrometer.[7]
Caption: A typical experimental workflow for HPLC analysis.
Typical HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL
Conclusion
This compound presents a chemical scaffold of significant interest. This guide has outlined its core physicochemical identity and properties, bridging the gap between predicted data and the practical, validated experimental protocols required by drug development professionals. The provided methodologies for determining pKa, LogP, and chromatographic behavior serve as a self-validating framework for researchers to generate the robust data necessary for informed decision-making. A thorough understanding and experimental validation of these properties are indispensable first steps in unlocking the full therapeutic potential of this and related molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Indoline - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 1176740-73-0 [chemicalbook.com]
- 4. 1176740-73-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | 1176740-73-0 | Benchchem [benchchem.com]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioorganica.org.ua [bioorganica.org.ua]
- 11. researchgate.net [researchgate.net]
- 12. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]
- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
1H NMR and 13C NMR spectral data of 5-(2,6-dimethylphenyl)indoline
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-(2,6-dimethylphenyl)indoline
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound this compound. Designed for researchers, chemists, and drug development professionals, this document offers a detailed interpretation of the expected NMR spectra, grounded in fundamental principles of chemical structure and magnetic resonance. The guide includes predicted chemical shifts, coupling constants, and signal assignments, supported by a discussion of the underlying structural and electronic effects. Furthermore, it outlines standard experimental protocols for data acquisition and discusses the application of two-dimensional (2D) NMR techniques for unambiguous structural verification.
Introduction: The Structure and Importance of this compound
This compound is a heterocyclic compound featuring a central indoline core substituted at the C-5 position with a 2,6-dimethylphenyl (xylyl) group. The indoline scaffold is a common motif in pharmacologically active molecules and natural products. The substitution pattern significantly influences the molecule's conformational properties and electronic distribution, making NMR spectroscopy an indispensable tool for its structural characterization.
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei.[1] A thorough analysis of the chemical shifts (δ), scalar couplings (J-couplings), and signal multiplicities allows for the precise mapping of atomic connectivity and stereochemistry. This guide serves as a practical reference for the interpretation of the NMR spectra of this compound.
Molecular Structure and Atom Numbering
A clear and systematic numbering of atoms is essential for the unambiguous assignment of NMR signals. The standard IUPAC numbering for the indoline ring and the substituent is used throughout this guide.
Caption: IUPAC numbering scheme for this compound.
Experimental Protocol for NMR Data Acquisition
The quality and reliability of NMR data are directly dependent on meticulous experimental technique. The following protocol describes a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power and relatively simple residual solvent signal.[2] For compounds with exchangeable protons (like N-H), DMSO-d₆ can be used to slow down the exchange rate and observe the N-H signal more clearly.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
Data Acquisition Workflow
Caption: Standard workflow for NMR experiment from sample preparation to analysis.
Spectrometer Parameters
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Number of Scans: 16-32 (adjusted for concentration).
-
Relaxation Delay (d1): 1-2 seconds. A longer delay (5x T₁) is required for accurate integration.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Data and Interpretation
The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. Assignments are based on established chemical shift principles for substituted indolines and aromatic compounds.[3][4]
¹H NMR Spectral Analysis
The proton spectrum is characterized by distinct regions for aromatic, aliphatic, N-H, and methyl protons. The substitution at C-5 breaks the symmetry of the indoline benzene ring, leading to a more complex splitting pattern compared to unsubstituted indoline.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~7.15 | d | J ≈ 7.5 Hz | 2H | H-3', H-5' | Doublet due to coupling with H-4'. Symmetrical protons. |
| ~7.05 | t | J ≈ 7.5 Hz | 1H | H-4' | Triplet due to coupling with two equivalent H-3'/H-5' protons. |
| ~7.00 | d | J ≈ 8.0 Hz | 1H | H-7 | Doublet due to ortho-coupling with H-6. |
| ~6.95 | s | - | 1H | H-4 | Singlet or narrow doublet due to minimal meta-coupling. |
| ~6.85 | dd | J ≈ 8.0, 2.0 Hz | 1H | H-6 | Doublet of doublets from ortho-coupling to H-7 and meta-coupling to H-4. |
| ~3.80 | br s | - | 1H | N-H | Broad singlet; chemical shift is concentration and solvent dependent. |
| ~3.60 | t | J ≈ 8.5 Hz | 2H | H-2 | Triplet due to coupling with the two H-3 protons. |
| ~3.10 | t | J ≈ 8.5 Hz | 2H | H-3 | Triplet due to coupling with the two H-2 protons. |
| ~2.10 | s | - | 6H | 2 x CH₃ | Sharp singlet as both methyl groups are chemically equivalent. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are highly indicative of the carbon's local electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~151.0 | C-7a | Quaternary carbon adjacent to nitrogen. |
| ~142.0 | C-1' | Quaternary carbon of the phenyl ring, attached to the indoline. |
| ~136.5 | C-2', C-6' | Quaternary carbons bearing the methyl groups, deshielded. |
| ~133.0 | C-5 | Quaternary indoline carbon attached to the phenyl ring. |
| ~130.0 | C-3a | Quaternary indoline carbon. |
| ~128.0 | C-4' | CH carbon on the phenyl ring. |
| ~127.5 | C-3', C-5' | Equivalent CH carbons on the phenyl ring. |
| ~125.0 | C-7 | Indoline CH carbon. |
| ~124.5 | C-4 | Indoline CH carbon. |
| ~118.0 | C-6 | Indoline CH carbon. |
| ~53.0 | C-2 | Aliphatic CH₂ adjacent to nitrogen. |
| ~30.0 | C-3 | Aliphatic CH₂ carbon. |
| ~21.0 | 2 x CH₃ | Methyl carbons, shielded. |
Structural Verification with 2D NMR Spectroscopy
While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming assignments and establishing the complete molecular connectivity.
COSY (¹H-¹H Correlation Spectroscopy)
This experiment identifies protons that are coupled to each other. Key expected correlations would validate the assignments of adjacent protons.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-(2,6-dimethylphenyl)indoline
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed exploration of the predicted mass spectrometry fragmentation behavior of 5-(2,6-dimethylphenyl)indoline, a molecule of interest to researchers in medicinal chemistry and related fields. By dissecting the probable cleavage pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), this document aims to equip scientists with the predictive knowledge necessary to interpret mass spectra of this and structurally related compounds, thereby accelerating research and development efforts.
The structure of this compound, featuring a substituted indoline core linked to a dimethylphenyl moiety, presents a compelling case for mass spectrometric analysis. The molecule's unique architecture allows for a variety of fragmentation reactions, including benzylic cleavages, rearrangements, and cleavages within the indoline ring system. Understanding these pathways is crucial for its unambiguous identification and characterization in complex matrices.
I. Fundamental Principles of Mass Spectrometry Fragmentation
The fragmentation of a molecule in a mass spectrometer is not a random process but is governed by the principles of chemical stability. Upon ionization, the resulting molecular ion (M⁺˙ in EI or [M+H]⁺ in ESI) possesses excess internal energy, which is dissipated through the cleavage of chemical bonds. The most probable fragmentation pathways are those that lead to the formation of stable neutral molecules and fragment ions.[1]
Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (M⁺˙).[2] The high internal energy of the M⁺˙ results in extensive fragmentation, providing a detailed "fingerprint" of the molecule.
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts in solution, which are then transferred to the gas phase.[3] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation by colliding the precursor ion with an inert gas. This controlled fragmentation often yields simpler spectra dominated by cleavages of the most labile bonds.
II. Predicted Fragmentation Pattern of this compound
The molecular formula of this compound is C₁₆H₁₇N, with a monoisotopic mass of 223.1361 g/mol . The following sections detail the predicted fragmentation pathways under EI and ESI conditions.
A. Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (m/z 223) is expected to be prominent due to the presence of aromatic rings which can delocalize the positive charge.[4] The fragmentation will likely be driven by several key processes:
-
Benzylic Cleavage: The bond between the indoline and the dimethylphenyl ring is a benzylic position. Cleavage of this bond is a highly favored fragmentation pathway for aromatic compounds.[5] This can occur in two ways:
-
Cleavage with charge retention on the indoline moiety: This would result in a fragment ion at m/z 118 , corresponding to the indoline cation, and a neutral dimethylphenyl radical.
-
Cleavage with charge retention on the dimethylphenyl moiety: This would lead to a fragment ion at m/z 105 , corresponding to the dimethylbenzyl cation. The stability of this cation is enhanced by the two methyl groups.
-
-
Cleavage within the Indoline Ring: The indoline ring itself can undergo fragmentation. A common pathway for indolines and related heterocyclic compounds is the loss of small, stable neutral molecules.[6]
-
Loss of a hydrogen radical ([M-H]⁺): This is a common fragmentation for aromatic compounds, leading to a stable, even-electron ion at m/z 222 .
-
Retro-Diels-Alder (RDA) type reaction: While less common for the five-membered ring of indoline compared to six-membered rings, a concerted cleavage could lead to the expulsion of ethene (C₂H₄), resulting in a fragment at m/z 195 .
-
-
Fragmentation of the Dimethylphenyl Group: The 2,6-dimethylphenyl group can also fragment.
-
Loss of a methyl radical ([M-CH₃]⁺): Cleavage of a methyl group from the molecular ion would produce a fragment at m/z 208 . This is a common fragmentation for methylated aromatic compounds.
-
The following diagram illustrates the predicted EI fragmentation pathways:
Caption: Predicted EI fragmentation of this compound.
B. Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive-ion ESI-MS, this compound will readily form a protonated molecule, [M+H]⁺, at m/z 224 . Collision-induced dissociation (CID) of this precursor ion is expected to yield a simpler fragmentation pattern compared to EI, primarily involving the cleavage of the most labile bonds.
-
Dominant Benzylic Cleavage: The most facile fragmentation is expected to be the cleavage of the C-C bond between the two aromatic rings. This would result in the formation of a stable, neutral indoline molecule and a charged dimethylbenzyl cation.
-
Formation of the dimethylbenzyl cation: This would produce a prominent fragment ion at m/z 105 .
-
-
Cleavage of the Indoline Ring:
-
Loss of Ammonia (NH₃): Protonation on the nitrogen atom can facilitate the elimination of ammonia, particularly after ring opening, leading to a fragment at m/z 207 .
-
The predicted ESI-MS/MS fragmentation is depicted below:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
III. Summary of Predicted Fragment Ions
The table below summarizes the predicted key fragment ions for this compound under both EI and ESI conditions.
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |
| EI | 223 (M⁺˙) | 222 | [M-H]⁺ |
| 208 | [M-CH₃]⁺ | ||
| 195 | [M-C₂H₄]⁺˙ (RDA-type) | ||
| 118 | Indoline cation | ||
| 105 | Dimethylbenzyl cation | ||
| ESI-MS/MS | 224 ([M+H]⁺) | 207 | [M+H-NH₃]⁺ |
| 105 | Dimethylbenzyl cation |
IV. Experimental Protocols
To experimentally verify the predicted fragmentation patterns, the following protocols for GC-MS (for EI) and LC-MS (for ESI) are recommended.
A. Sample Preparation
For a solid sample of this compound, the following preparation steps are advised:
-
Dissolution: Dissolve a small amount (approximately 1 mg) of the solid compound in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[7]
-
Dilution: For ESI-MS, further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of water and organic solvent (e.g., 50:50 water:acetonitrile) containing 0.1% formic acid to promote protonation.[8] For GC-MS, a concentration of 10-100 µg/mL is typically sufficient.
B. GC-MS (EI) Analysis Workflow
This workflow is designed to obtain the electron ionization mass spectrum.
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step GC-MS Protocol:
-
Instrument Setup:
-
GC Column: A standard non-polar column such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness HP-5MS or equivalent is suitable.[9]
-
Carrier Gas: Use helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100°C) and ramp up to a high temperature (e.g., 280-300°C) to ensure elution of the analyte. A typical program would be: hold at 100°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1]
-
Injector: Set the injector temperature to 250°C and use a splitless injection mode for sensitivity.
-
-
MS Parameters:
-
Ion Source Temperature: Set to 230°C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500 to ensure capture of all relevant fragments and the molecular ion.
-
-
Data Analysis:
-
Identify the molecular ion peak at m/z 223.
-
Correlate the observed fragment ions with the predicted fragmentation pathways.
-
C. LC-MS/MS (ESI) Analysis Workflow
This workflow is designed to obtain the electrospray ionization tandem mass spectrum.
Caption: Workflow for LC-MS/MS analysis of this compound.
Step-by-Step LC-MS/MS Protocol:
-
Instrument Setup:
-
LC Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phases: Mobile phase A: Water with 0.1% formic acid. Mobile phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: A gradient elution from low to high organic content (e.g., 5% to 95% B over 10 minutes) will ensure the compound elutes as a sharp peak.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for this column dimension.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: ~3.0-4.0 kV.
-
Drying Gas Temperature: 300-350°C.
-
MS1 Scan: Acquire a full scan to confirm the presence of the [M+H]⁺ ion at m/z 224.
-
MS2 Scan (Product Ion Scan): Select m/z 224 as the precursor ion and apply a range of collision energies (e.g., a ramp from 10 to 40 eV) to induce fragmentation.
-
-
Data Analysis:
-
Confirm the presence of the precursor ion at m/z 224.
-
Analyze the resulting product ion spectrum and compare the observed fragments with those predicted.
-
V. Conclusion
This technical guide provides a comprehensive theoretical framework for understanding the mass spectrometric fragmentation of this compound. By leveraging fundamental principles of ion chemistry and drawing parallels with related structures, we have proposed detailed fragmentation pathways for both EI and ESI-MS. The predicted key fragments, including those arising from benzylic cleavage and rearrangements, offer a robust basis for the identification and structural confirmation of this compound. The provided experimental protocols outline a clear path for the empirical validation of these predictions. This guide is intended to serve as a valuable resource for researchers, enabling more efficient and confident analysis of this and similar molecules in the pursuit of new therapeutic agents and scientific discoveries.
VI. References
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from --INVALID-LINK--
-
Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from --INVALID-LINK--
-
Journal of the American Society for Mass Spectrometry. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from --INVALID-LINK--
-
Acta Poloniae Pharmaceutica. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in Poland. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Retrieved from --INVALID-LINK--
-
Vertes Research Group. (n.d.). Inorganic mass spectrometry of solid samples. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Phenylindole(948-65-2) MS spectrum. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... Retrieved from --INVALID-LINK--
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from --INVALID-LINK--
-
ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Retrieved from --INVALID-LINK--
-
Mass Spectrometry - A Textbook, 3rd Edition. (n.d.). Fragmentation Mechanisms. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1-Phenyl-1H-indole. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved from --INVALID-LINK--
-
PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Retrieved from --INVALID-LINK--
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). N''-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. Retrieved from --INVALID-LINK--
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from --INVALID-LINK--
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from --INVALID-LINK--
-
NIST WebBook. (n.d.). Indole. Retrieved from --INVALID-LINK--
-
Academic Journals. (2011). Gas chromatography-mass spectrometry analysis and phytochemical screening of ethanolic root extract of Plumbago zeylanica, Linn.. Retrieved from --INVALID-LINK--
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from --INVALID-LINK--
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from --INVALID-LINK--
-
ResearchGate. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Phenylindole. Retrieved from --INVALID-LINK--
-
Journal for ImmunoTherapy of Cancer. (2023). MAVS/CMTM6 axis couples mitochondrial homeostasis to immunogenic senescence via CCL3-driven T-cell recruitment in renal carcinoma. Retrieved from --INVALID-LINK--
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Phenyl-1H-indole | C14H11N | CID 182029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
A Technical Guide to the Mechanism of Palladium-Catalyzed Synthesis of Substituted Indolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold is a privileged structural motif prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals, driving significant interest in the development of efficient and versatile synthetic methodologies for its construction. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and indispensable tool, offering unparalleled efficiency and functional group tolerance. This in-depth technical guide provides a comprehensive overview of the core mechanisms underpinning the palladium-catalyzed synthesis of substituted indolines. We will delve into the intricacies of key catalytic cycles, including intramolecular C-H amination, Buchwald-Hartwig C-N coupling, and reductive Heck reactions. By elucidating the causality behind experimental choices and providing field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to design, optimize, and troubleshoot these critical transformations.
Introduction: The Significance of the Indoline Core
The indoline heterocyclic system is a cornerstone of modern medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a valuable scaffold for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. Consequently, indoline derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, and neuroprotective properties. The demand for novel indoline-containing molecules continues to grow, necessitating the development of robust and efficient synthetic methods. Palladium catalysis, with its mild reaction conditions and broad substrate scope, has become a central pillar in the synthesis of these valuable compounds.[1][2] This guide will explore the primary palladium-catalyzed routes to substituted indolines, with a focus on their underlying mechanisms.
Intramolecular C-H Amination: A Direct Approach to Indoline Synthesis
Palladium-catalyzed intramolecular C-H amination represents an elegant and atom-economical strategy for the synthesis of indolines from readily available β-arylethylamine precursors.[3][4] This approach forges the critical C-N bond through the direct functionalization of an unactivated C(sp²)–H bond on the aryl ring, obviating the need for pre-functionalized starting materials such as aryl halides.[5]
The Pd(II)/Pd(IV) Catalytic Cycle
A commonly accepted mechanism for this transformation involves a Pd(II)/Pd(IV) catalytic cycle, particularly when a strong oxidant is employed.[3][5] The cycle is initiated by the coordination of a directing group on the substrate to the Pd(II) catalyst. This directing group, often a picolinamide (PA) or a 2-pyridinesulfonyl group, positions the palladium center in proximity to the ortho-C–H bond of the aryl ring.[2][5]
The key steps of the catalytic cycle are as follows:
-
C-H Activation/Palladation: The reaction commences with the formation of a palladacycle intermediate via a concerted metalation-deprotonation (CMD) pathway, facilitated by a base or an internal directing group.[3]
-
Oxidation: The resulting Pd(II)-palladacycle is then oxidized to a high-valent Pd(IV) species by an external oxidant, such as PhI(OAc)₂ or an F+ reagent.[3] This oxidation is often the rate-determining step and is crucial for promoting the subsequent C-N bond formation.
-
C-N Reductive Elimination: The Pd(IV) intermediate undergoes facile C-N reductive elimination to form the indoline ring and regenerate a Pd(II) species.[3] This step is significantly more favorable from a high-valent palladium center.
-
Catalyst Regeneration: The active Pd(II) catalyst is regenerated, allowing it to enter the next catalytic cycle.
Diagram: Pd(II)/Pd(IV) Catalytic Cycle for Intramolecular C-H Amination
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for indoline synthesis via C-H amination.
Experimental Protocol: Synthesis of a Substituted Indoline via C-H Amination
The following protocol is a representative example adapted from the literature for the synthesis of an N-picolinamide-protected indoline.[5]
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Picolinamide-protected β-arylethylamine substrate
-
PhI(OAc)₂ (Iodosobenzene diacetate)
-
K₂CO₃ (Potassium carbonate)
-
Toluene (anhydrous)
-
Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the picolinamide-protected β-arylethylamine substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous toluene to the reaction mixture.
-
Add PhI(OAc)₂ (1.2 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture at 60 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indoline.
Data Summary: C-H Amination
| Substrate Substitution | Yield (%) | Reference |
| Electron-deficient arene | High | [5] |
| Electron-neutral arene | Good to High | [5] |
| Electron-rich arene | Moderate to Good | [5] |
Intramolecular Buchwald-Hartwig Amination: A Classic C-N Bond Formation
The intramolecular Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed C-N bond formation and a reliable method for the synthesis of indolines from o-halo-β-arylethylamines.[2][6] This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle and is highly dependent on the choice of ligand and base.[7][8]
The Pd(0)/Pd(II) Catalytic Cycle
The generally accepted mechanism for the intramolecular Buchwald-Hartwig amination involves the following key steps:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of a Pd(0) species to the aryl halide (C-X bond) of the substrate, forming a Pd(II)-aryl complex.[8] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating this step.[9]
-
Deprotonation and Ligand Exchange: A base deprotonates the amine moiety of the substrate, generating an amido group. This anionic nitrogen then displaces a ligand on the palladium center to form a Pd(II)-amido complex. The nature of the base is critical; sterically hindered bases like sodium tert-butoxide are commonly employed.[7]
-
Reductive Elimination: The Pd(II)-amido complex undergoes reductive elimination to form the C-N bond of the indoline ring and regenerate the active Pd(0) catalyst.[8] This is typically the product-forming and turnover-limiting step of the cycle.
Diagram: Pd(0)/Pd(II) Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The Pd(0)/Pd(II) catalytic cycle for intramolecular Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of an N-Substituted Indoline
The following is a generalized protocol for the intramolecular Buchwald-Hartwig amination.
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Bulky phosphine ligand (e.g., Xantphos, DavePhos)
-
o-Halo-β-arylethylamine substrate
-
NaOtBu (Sodium tert-butoxide)
-
Toluene or Dioxane (anhydrous)
-
Argon atmosphere
Procedure:
-
In a glovebox or under an argon atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-5 mol %) and the phosphine ligand (2-10 mol %).
-
Add the o-halo-β-arylethylamine substrate (1.0 equiv) and NaOtBu (1.2-1.5 equiv).
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the indoline product.
Reductive Heck Reaction: A Tandem Approach
The reductive Heck reaction provides an alternative pathway to indolines, particularly for substrates that are not amenable to direct C-N bond formation.[10] This reaction involves an intramolecular Heck cyclization followed by the reduction of the resulting palladium-carbon bond, thus avoiding the typical β-hydride elimination step.[10][11]
Mechanism of the Reductive Heck Reaction
The catalytic cycle of the reductive Heck reaction for indoline synthesis can be summarized as follows:
-
Oxidative Addition: Similar to the Buchwald-Hartwig amination, the cycle starts with the oxidative addition of a Pd(0) species to an aryl halide, generating a Pd(II)-aryl intermediate.[10]
-
Migratory Insertion: The tethered alkene moiety of the substrate undergoes a 1,2-migratory insertion into the Pd-C bond, forming a C(sp²)-C(sp³) bond and a new alkylpalladium(II) intermediate.[10]
-
Reduction: Instead of β-hydride elimination, this alkylpalladium(II) intermediate is intercepted by a hydride source (e.g., formate salts, hydrosilanes).[10][11] This leads to the formation of a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination to form the C-H bond and regenerate the Pd(0) catalyst, completing the cycle.[10]
Diagram: Reductive Heck Reaction for Indoline Synthesis
Caption: Catalytic cycle of the reductive Heck reaction for the synthesis of indolines.
Experimental Protocol: Reductive Heck Cyclization
A representative protocol for a reductive Heck reaction to form an indoline is outlined below.
Materials:
-
Pd(OAc)₂
-
Phosphine ligand (e.g., PPh₃)
-
Substrate with an aryl halide and a tethered alkene
-
Hydride source (e.g., formic acid, triethylsilane)
-
Base (e.g., triethylamine)
-
Solvent (e.g., DMF, acetonitrile)
-
Argon atmosphere
Procedure:
-
To a Schlenk tube under argon, add Pd(OAc)₂ (2-5 mol %) and the phosphine ligand (4-10 mol %).
-
Add the substrate (1.0 equiv), the base (2-3 equiv), and the hydride source (2-3 equiv).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 80-120 °C for 12-48 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic extracts, dry over a drying agent, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Conclusion and Future Outlook
Palladium-catalyzed reactions have revolutionized the synthesis of substituted indolines, providing access to a vast chemical space with high efficiency and predictability. The methodologies discussed in this guide—intramolecular C-H amination, Buchwald-Hartwig amination, and reductive Heck reactions—represent the core strategies employed in modern organic synthesis. A thorough understanding of their underlying mechanisms, including the key catalytic cycles and the roles of ligands, bases, and oxidants, is paramount for the successful application and innovation in this field.
Future advancements will likely focus on the development of more sustainable and cost-effective catalytic systems, the use of non-directed C-H functionalization, and the expansion of asymmetric variants to access chiral indolines with high enantioselectivity. As our mechanistic understanding continues to deepen, so too will our ability to design and execute ever more sophisticated and powerful palladium-catalyzed transformations for the synthesis of next-generation indoline-based therapeutics and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Indoline synthesis [organic-chemistry.org]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Activity Screening of Novel Indoline Derivatives
Introduction
The indoline scaffold, a reduced form of the indole nucleus, is a cornerstone in medicinal chemistry, serving as a crucial pharmacophore in a multitude of drug candidates.[1] Its structural flexibility and synthetic tractability have made it a "privileged" structure in the design of novel therapeutic agents targeting a wide array of biological processes.[2] This in-depth technical guide provides a comprehensive overview of the methodologies and strategic considerations for the biological activity screening of novel indoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for a self-validating screening cascade.
The journey from a newly synthesized indoline derivative to a viable drug candidate is a multi-step process that begins with a robust and well-designed screening strategy. The initial phase of this process is critical for identifying "hits"—compounds that exhibit a desired biological activity. This guide will navigate the essential in vitro and cell-based assays, computational screening methods, and the foundational principles of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling that are integral to modern drug discovery.
Section 1: The Indoline Scaffold in Drug Discovery
Indoline and its parent, indole, are prevalent motifs in both natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] The non-aromatic nature of the indoline pyrroline ring imparts distinct conformational properties compared to the planar indole, which can lead to differential binding affinities and biological activities.[1] Recent studies have highlighted instances where indoline derivatives exhibit superior biological activity compared to their indole counterparts, underscoring the therapeutic potential of this scaffold.[1]
Rationale for Screening Indoline Derivatives
The rationale for screening a new series of indoline derivatives is multifaceted:
-
Structural Novelty: The synthesis of novel derivatives allows for the exploration of new chemical space and the potential for discovering unprecedented biological activities.
-
Target-Specific Design: Derivatives can be rationally designed to interact with specific biological targets, such as protein kinases, G-protein coupled receptors, or enzymes involved in key signaling pathways.[4]
-
Improved Pharmacokinetic Properties: Modifications to the indoline core can enhance drug-like properties, including solubility, metabolic stability, and cell permeability, which are crucial for in vivo efficacy.[5]
A well-structured screening cascade is paramount to efficiently identify and advance the most promising candidates while deprioritizing those with unfavorable characteristics early in the process.
Section 2: The Screening Cascade: A Hierarchical Approach
A tiered or hierarchical screening approach is the most logical and resource-efficient strategy. This involves progressing a large number of compounds through a series of increasingly complex and biologically relevant assays.
Caption: A hierarchical screening cascade for novel indoline derivatives.
In Silico Screening: The First Filter
Before embarking on wet-lab experiments, computational methods can provide valuable insights into the potential biological activity and drug-likeness of novel indoline derivatives.[1]
2.1.1. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing estimations of binding affinity.[1] This is instrumental in screening large libraries of virtual compounds and prioritizing those with the highest likelihood of interacting with a specific biological target.[1]
Experimental Protocol: Molecular Docking
-
Protein Preparation: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[1]
-
Ligand Preparation: Generate 3D structures of the indoline derivatives and optimize their geometry using computational chemistry software.[1]
-
Grid Generation: Define the binding site on the target protein, creating a grid box that encompasses the active site.
-
Docking Simulation: Utilize docking software (e.g., AutoDock, Glide) to systematically evaluate various ligand conformations within the defined grid.[1]
-
Analysis: Analyze the docking results based on scoring functions that estimate binding energy and visualize the protein-ligand interactions.[3]
2.1.2. ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce late-stage drug failures.[6][7] In silico tools can predict these properties based on the chemical structure of the compounds.[8][9]
Key Predicted ADMET Properties:
| Property | Description | Importance in Drug Discovery |
| Absorption | How well the drug is absorbed into the bloodstream.[6] | Determines bioavailability and the potential for oral administration. |
| Distribution | The dissemination of the drug throughout the body.[6] | Influences the drug's ability to reach its target site. |
| Metabolism | The biochemical modification of the drug by the body.[6] | Affects the drug's half-life and potential for drug-drug interactions. |
| Excretion | The elimination of the drug from the body.[6] | Determines the duration of action and potential for accumulation. |
| Toxicity | The potential for the drug to cause harmful effects.[6] | A critical factor for patient safety and regulatory approval. |
Section 3: In Vitro Biological Activity Assays
Following in silico prioritization, the next step is to evaluate the biological activity of the synthesized indoline derivatives in vitro. The choice of assays will depend on the therapeutic area of interest.
Anticancer Activity Screening
Indoline derivatives have shown significant promise as anticancer agents.[10][11] A common screening approach involves assessing their cytotoxicity against various cancer cell lines.
3.1.1. Cell Viability Assays
These assays measure the number of viable cells in a population after exposure to the test compounds. The MTT assay is a widely used colorimetric assay for this purpose.[12]
Experimental Protocol: MTT Assay [12]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours.[12]
-
Compound Treatment: Add serial dilutions of the indoline derivatives to the wells and incubate for 48-72 hours.[12]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[12]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance at 570 nm using a plate reader.[12]
-
Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
3.1.2. Cell Cycle Analysis
To understand the mechanism of cytotoxicity, it is important to determine if the compounds affect cell cycle progression.[12]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [12]
-
Cell Treatment: Treat cancer cells with the indoline derivatives at concentrations around their IC50 values for 24 hours.[12]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[12]
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).[12]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[13] Indoline derivatives represent a promising class of compounds for this purpose.
3.2.1. Agar Diffusion Methods
These methods are cost-effective and widely used for primary screening of antimicrobial activity.[13][14] They rely on the diffusion of the test compound through an agar medium to inhibit the growth of a test microorganism.[14]
Experimental Protocol: Agar Well Diffusion [15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Plate Preparation: Uniformly spread the inoculum on the surface of an agar plate.
-
Well Creation: Cut wells into the agar using a sterile borer.
-
Compound Addition: Add a defined volume of the indoline derivative solution to each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition around each well.
Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases, making the discovery of novel antioxidants a key research area.[16]
3.3.1. DPPH Radical Scavenging Assay
This is a common and reliable method for evaluating the free radical scavenging activity of compounds.[17]
Experimental Protocol: DPPH Assay [17]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).[17]
-
Reaction Mixture: Mix the DPPH solution with varying concentrations of the indoline derivatives.[17]
-
Incubation: Incubate the mixture in the dark at room temperature.[17]
-
Measurement: Measure the decrease in absorbance at 517 nm.[17]
-
Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.[17]
Caption: Mechanism of the DPPH radical scavenging assay.
Section 4: Data Interpretation and Hit-to-Lead Optimization
The data generated from the screening cascade must be carefully analyzed to identify promising "hits" for further development.
Structure-Activity Relationship (SAR) Studies
SAR studies aim to establish a correlation between the chemical structure of the indoline derivatives and their biological activity.[11] This information is crucial for guiding the synthesis of more potent and selective analogs.
Lead Optimization
Once a "lead" compound with desirable activity is identified, the process of lead optimization begins. This involves iterative chemical modifications to improve its potency, selectivity, and ADMET properties.[6]
Conclusion
The biological activity screening of novel indoline derivatives is a systematic and multidisciplinary endeavor that integrates computational chemistry, in vitro assays, and cell-based models. A well-designed screening cascade, guided by the principles of scientific integrity and logical progression, is essential for the efficient identification of promising drug candidates. This guide has provided a framework for researchers to navigate this complex process, from initial in silico assessment to the crucial stages of hit confirmation and lead optimization. The versatility of the indoline scaffold, coupled with robust screening methodologies, continues to pave the way for the discovery of novel therapeutics to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciensage.info [sciensage.info]
- 4. benchchem.com [benchchem.com]
- 5. Novel Indoline Derivatives as Ferroptosis Inhibitors: Synthesis, Biological Evaluation, and Mechanistic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 7. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 8. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kwon.engr.tamu.edu [kwon.engr.tamu.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Emergence of 5-Arylindolines: A Technical Guide to Their Discovery, Synthesis, and Initial Characterization for Drug Development
Abstract
The indoline scaffold, a saturated analog of indole, has long been recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of an aryl group at the C-5 position has given rise to the 5-arylindoline class, a scaffold that has recently gained significant attention, particularly in the field of oncology. This technical guide provides an in-depth exploration of the discovery and initial characterization of 5-arylindolines, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind their development, detail robust synthetic protocols, outline comprehensive characterization methodologies, and describe the initial biological evaluation that has established this scaffold as a promising platform for novel therapeutics, most notably as inhibitors of the PD-1/PD-L1 immune checkpoint.[2][3]
The Genesis of a Privileged Scaffold: Discovery and Rationale
The "discovery" of the 5-arylindoline scaffold was not a singular event but rather an evolution, driven by the continual search for novel molecular architectures with therapeutic potential. The indoline core itself is found in a variety of bioactive natural products, which has inspired its use in drug design.[4] The addition of an aryl moiety at the 5-position was a strategic decision rooted in several key medicinal chemistry principles:
-
Vectorial Expansion into New Chemical Space: The aryl group provides a vector for exploring new interactions within a biological target's binding site. This allows for the fine-tuning of potency and selectivity.
-
Modulation of Physicochemical Properties: The nature of the aryl substituent can be varied to optimize crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.
-
Mimicry of Key Biological Interactions: In many cases, the aryl group can mimic the interactions of natural ligands, such as the aromatic side chains of amino acids.
A prime example of the successful application of this scaffold is in the development of small-molecule inhibitors of the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical pathway in cancer immune evasion.[5][6] The 5-arylindoline core serves as a rigid scaffold from which substituents can be projected to disrupt the protein-protein interaction between PD-1 and PD-L1, thereby restoring the anti-tumor immune response.[7][8]
Synthesis of 5-Arylindolines: A Focus on Palladium-Catalyzed Cross-Coupling
The construction of the 5-arylindoline scaffold is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[9][10][11] This approach offers high functional group tolerance, generally good yields, and readily available starting materials.
The rationale for employing palladium catalysis lies in its ability to facilitate the formation of carbon-carbon bonds under relatively mild conditions, a significant advantage over harsher, more traditional synthetic methods.[12][13] The catalytic cycle of the Suzuki-Miyaura reaction provides a robust and predictable means of coupling an aryl boronic acid with a halogenated indoline precursor.[9]
General Synthetic Workflow
The overall process for synthesizing and characterizing a 5-arylindoline can be visualized as a multi-step workflow, from the initial coupling reaction to final biological evaluation.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a 5-arylindoline from a 5-bromoindoline precursor.
Materials:
-
5-Bromo-1-(tert-butoxycarbonyl)indoline
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
Triphenylphosphine (PPh₃) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-1-(tert-butoxycarbonyl)indoline, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Chemical Characterization: Ensuring Identity, Purity, and Structure
Rigorous chemical characterization is essential to confirm the successful synthesis of the target 5-arylindoline and to ensure its purity before biological testing. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Analysis Workflow
Representative Spectroscopic Data
The following table presents typical spectroscopic data for a generic 5-phenyl-1-(tert-butoxycarbonyl)indoline.
| Technique | Parameter | Typical Value/Observation |
| ¹H NMR | Chemical Shift (δ) | 7.2-7.6 ppm (m, Ar-H), 3.0-3.2 ppm (t, CH₂), 3.9-4.1 ppm (t, CH₂), 1.5 ppm (s, C(CH₃)₃) |
| ¹³C NMR | Chemical Shift (δ) | 152 ppm (C=O), 125-140 ppm (Ar-C), 80 ppm (C(CH₃)₃), 50 ppm (CH₂), 28 ppm (CH₂) |
| HRMS (ESI) | m/z | Calculated and found [M+H]⁺ within 5 ppm |
| HPLC | Purity | >95% (typically at 254 nm) |
Table 1: Representative spectroscopic data for a 5-arylindoline derivative.
Initial Biological Characterization: Assessing Therapeutic Potential
The initial biological characterization of 5-arylindolines often focuses on their potential as modulators of specific protein targets. Given the recent interest in this scaffold for cancer immunotherapy, we will focus on the assays used to evaluate their activity as PD-1/PD-L1 inhibitors.
In Vitro PD-1/PD-L1 Binding Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive method for quantifying protein-protein interactions in a high-throughput format.[15][16]
Assay Principle:
The assay utilizes recombinant PD-1 and PD-L1 proteins, each tagged with a component of a FRET pair (e.g., a donor fluorophore on one protein and an acceptor on the other). When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A small-molecule inhibitor that binds to either PD-1 or PD-L1 and disrupts their interaction will lead to a decrease in the FRET signal.[17]
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the 5-arylindoline test compound in an appropriate assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Plate Preparation: Add the compound dilutions to the wells of a low-volume 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Reagent Addition: Add a mixture of the tagged recombinant human PD-1 and PD-L1 proteins to each well.
-
Detection Reagent Addition: Add the HTRF detection reagents (e.g., anti-tag antibodies conjugated to the FRET pair fluorophores).
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC₅₀ value.[18]
Cell-Based Functional Assay: Immune Cell Profiling by Flow Cytometry
To confirm that the inhibition of the PD-1/PD-L1 interaction translates into a functional cellular response, a co-culture assay followed by flow cytometry is often employed.[19][20] This allows for the quantification of changes in immune cell populations and their activation status.[21][22]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Co-culture a human T-cell line (e.g., Jurkat cells expressing PD-1) with a cancer cell line engineered to express PD-L1.
-
Treatment: Treat the co-culture with varying concentrations of the 5-arylindoline compound for 24-72 hours.
-
Cell Harvest: Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Surface Staining: Incubate the cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular staining.
-
Intracellular Staining: Incubate the permeabilized cells with antibodies against intracellular markers of activation, such as Interferon-gamma (IFN-γ).
-
Data Acquisition: Acquire the data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of activated T-cells (e.g., CD8+ IFN-γ+) in response to treatment. An increase in this population indicates a successful reversal of PD-L1-mediated immunosuppression.
In Vivo Efficacy Evaluation
Promising compounds from in vitro and cell-based assays are then advanced to in vivo models to assess their anti-tumor activity. Syngeneic mouse tumor models, where the tumor and the host animal are immunologically compatible, are essential for evaluating immunotherapies.[23][24][25][26]
Typical In Vivo Study Design:
-
Model: A common model is the MC38 colon adenocarcinoma model in C57BL/6 mice.
-
Treatment: Mice bearing established tumors are treated with the 5-arylindoline compound (e.g., via oral gavage) or a vehicle control. An anti-PD-1 antibody may be used as a positive control.
-
Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured regularly to assess the efficacy of the treatment.
-
Immune Cell Infiltration: At the end of the study, tumors can be harvested, and the infiltrating immune cells can be analyzed by flow cytometry to confirm the mechanism of action.[27]
-
Conclusion and Future Directions
The 5-arylindoline scaffold has emerged as a highly versatile and promising platform in modern drug discovery. The synthetic accessibility, primarily through robust palladium-catalyzed cross-coupling reactions, allows for the rapid generation of diverse chemical libraries. The initial characterization, from rigorous spectroscopic analysis to sophisticated in vitro and cell-based biological assays, provides a clear path for identifying and optimizing lead compounds. The success of this scaffold in the challenging area of small-molecule immunotherapy highlights its potential. Future work will likely focus on expanding the diversity of the aryl substituents, exploring other positions on the indoline core for modification, and applying this privileged scaffold to a wider range of biological targets beyond oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Building skeletally diverse architectures on the Indoline Scaffold: the discovery of a chemical probe of focal adhesion kinase signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicallab.com [clinicallab.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. revvity.com [revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. bmglabtech.com [bmglabtech.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomere.com [biomere.com]
- 21. miltenyibiotec.com [miltenyibiotec.com]
- 22. benchchem.com [benchchem.com]
- 23. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. iv.iiarjournals.org [iv.iiarjournals.org]
- 26. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 27. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: The Indoline Scaffold as a Privileged Motif in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The indoline structural motif is a cornerstone in a multitude of natural products, pharmaceuticals, and agrochemicals. Its rigid, bicyclic framework, often adorned with stereogenic centers, makes it an invaluable scaffold in medicinal chemistry and a compelling target for asymmetric synthesis. This guide delves into the diverse applications of the indoline core in asymmetric catalysis, not as a singular catalyst, but as a versatile building block and a target for advanced catalytic methodologies. We will explore key enantioselective transformations that either utilize chiral indoline-containing ligands or lead to the stereocontrolled synthesis of complex indoline derivatives.
Part 1: The Strategic Importance of Chiral Indolines
The synthesis of enantiomerically pure indolines is of paramount importance for the pharmaceutical industry. The stereochemistry of these molecules often dictates their biological activity and pharmacological profile. Asymmetric catalysis provides the most elegant and efficient means to access these chiral scaffolds, minimizing the need for classical resolution techniques and improving overall synthetic efficiency. The strategies discussed herein represent the forefront of this field, enabling the construction of intricate molecular architectures with high fidelity.
Part 2: Key Asymmetric Strategies & Methodologies
Palladium-Catalyzed Asymmetric Synthesis of Indolines
Palladium catalysis has unlocked powerful and versatile pathways to chiral indoline structures. These methods often involve the creation of key C-C and C-N bonds with excellent stereocontrol.
Application Focus: Asymmetric Dearomatization of Indoles
A powerful strategy for constructing chiral indolines involves the palladium-catalyzed asymmetric dearomatization of indoles. This can be achieved through an intermolecular spiroannulation of 2,3-disubstituted indoles with internal alkynes, leading to indoline structures with a C2-quaternary stereocenter.[1]
Protocol 1: Palladium-Catalyzed Enantioselective N-Allylation of Indoline
This protocol details the enantioselective allylation of the indoline nitrogen, a common transformation to introduce a chiral handle or a functional group for further elaboration.
Materials:
-
Indoline (1.0 equiv)
-
Allyl methyl carbonate (1.2 equiv)
-
[Pd(allyl)Cl]₂ (2.5 mol %)
-
(S)-BINAP (5.5 mol %)
-
K₂CO₃ (2.0 equiv)
-
Dioxane
-
Nitrogen atmosphere
Procedure:
-
To a Schlenk tube, add [Pd(allyl)Cl]₂ and (S)-BINAP.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add dioxane and stir at room temperature for 30 minutes.
-
Add the indoline, allyl methyl carbonate, and K₂CO₃.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and purify the residue by flash chromatography to yield the N-allylindoline.[1]
Conceptual Workflow: Pd-Catalyzed Asymmetric Dearomatization
Caption: Palladium-catalyzed dearomatization of indoles.
Organocatalytic Asymmetric Friedel-Crafts Alkylation
The asymmetric Friedel-Crafts alkylation of indoles is a powerful method for the enantioselective formation of carbon-carbon bonds at the C3 position. The resulting 3-substituted indoles are valuable precursors that can be subsequently reduced to the corresponding chiral indolines. This approach often utilizes chiral amines to form a transient chiral iminium ion, which directs the stereochemical outcome of the reaction.[2]
Application Focus: Iminium Catalysis for Indole Alkylation
The use of a chiral secondary amine catalyst, such as a derivative of imidazolidinone, can effectively catalyze the conjugate addition of indoles to α,β-unsaturated aldehydes. This reaction proceeds through the formation of a chiral iminium ion, which enhances the electrophilicity of the aldehyde and provides a chiral environment for the nucleophilic attack of the indole.
Protocol 2: Asymmetric Friedel-Crafts Alkylation of N-Methylindole with Crotonaldehyde
Materials:
-
N-Methylindole (1.0 equiv)
-
(E)-Crotonaldehyde (1.5 equiv)
-
(2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone catalyst (20 mol %)
-
Trifluoroacetic acid (TFA) (10 mol %)
-
CH₂Cl₂/i-PrOH (85:15 v/v)
-
-83 °C cooling bath
Procedure:
-
To a solution of the chiral amine catalyst in CH₂Cl₂/i-PrOH, add TFA at room temperature.
-
Cool the solution to -83 °C.
-
Add N-methylindole followed by (E)-crotonaldehyde.
-
Stir the reaction at -83 °C for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.[2]
Catalytic Cycle: Iminium-Mediated Indole Alkylation
Caption: Iminium catalysis for indole alkylation.
Brønsted Acid Catalyzed Asymmetric Reduction of 3H-Indoles
A metal-free approach to optically active indolines involves the enantioselective transfer hydrogenation of 3H-indoles (or indolenines) using a chiral Brønsted acid catalyst.[3][4] This method offers mild reaction conditions and avoids the use of transition metals.
Application Focus: Transfer Hydrogenation with a Chiral Phosphoric Acid
Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations. In the context of indoline synthesis, they can protonate the 3H-indole, forming a chiral ion pair with the conjugate base of the acid. A hydrogen source, such as a Hantzsch ester, then delivers a hydride to one of the enantiotopic faces of the iminium intermediate, leading to the formation of the chiral indoline.
Protocol 3: Enantioselective Brønsted Acid-Catalyzed Transfer Hydrogenation
Materials:
-
2-Aryl-3H-indole (1.0 equiv)
-
Hantzsch dihydropyridine (1.25 equiv)
-
Chiral Brønsted acid catalyst (e.g., TRIP) (5 mol %)
-
Toluene
Procedure:
-
To a solution of the 2-aryl-3H-indole in toluene, add the Hantzsch dihydropyridine.
-
Add the chiral Brønsted acid catalyst.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture.
-
Purify the residue by flash column chromatography on silica gel to afford the optically active indoline.[4]
Quantitative Data Summary: Brønsted Acid Catalyzed Reduction
| Entry | 2-Aryl Substituent | Yield (%) | ee (%) |
| 1 | Phenyl | 98 | 97 |
| 2 | 4-MeO-Ph | 99 | 96 |
| 3 | 4-Cl-Ph | 98 | 97 |
| 4 | 2-Naphthyl | 99 | 96 |
Data adapted from Rueping, M., et al., Org. Lett., 2010, 12, 4604-4607.[3][4]
Part 3: The Indoline Scaffold as a Directing Group
In addition to being a synthetic target, the indoline framework can also serve as a directing group to control the stereoselectivity of reactions at adjacent positions. For instance, 7-azaindoline amides have been employed as versatile synthons in various metal-catalyzed and organocatalyzed asymmetric reactions, including aldol and Mannich reactions.[5]
Application Focus: Asymmetric Mannich Reaction of α-CF₃ 7-Azaindoline Acetamide
The 7-azaindoline moiety can act as a bidentate ligand, coordinating to a metal catalyst and creating a well-defined chiral environment. This has been successfully applied in the copper-catalyzed asymmetric Mannich reaction of α-CF₃ 7-azaindoline acetamide with N-Boc imines, providing access to chiral α-trifluoromethyl-β-amino acids.[5]
Mechanistic Rationale: Indoline as a Directing Group
Caption: 7-Azaindoline as a directing group in catalysis.
Part 4: Conclusion and Future Outlook
The indoline scaffold continues to be a fertile ground for the development of novel asymmetric catalytic methodologies. The strategies highlighted in these application notes—ranging from transition metal catalysis to organocatalysis—underscore the versatility of this "privileged" structure. Future advancements will likely focus on expanding the substrate scope of these reactions, developing more sustainable catalytic systems, and applying these methods to the synthesis of increasingly complex and biologically active molecules. The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals to harness the power of asymmetric catalysis in their pursuit of innovative chemical entities.
References
Application Notes & Protocols: 5-(2,6-dimethylphenyl)indoline as a Novel Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, particularly within pharmaceutical and materials science. The success of these transformations is critically dependent on the design of the ancillary ligand, which modulates the reactivity, stability, and selectivity of the palladium catalyst. This guide introduces 5-(2,6-dimethylphenyl)indoline, a structurally unique N-heterocycle, as a promising ligand for challenging cross-coupling reactions. Its key feature is the sterically demanding 2,6-dimethylphenyl (xylyl) group attached to the indoline core. This steric bulk is hypothesized to facilitate crucial steps in the catalytic cycle, particularly the reductive elimination, thereby enhancing reaction rates and enabling the coupling of sterically hindered substrates. While not yet established in the literature, its structural motifs suggest significant potential. This document provides detailed protocols for the synthesis of the ligand itself and its proposed application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, grounded in established principles of catalyst and ligand design.
Introduction: The Central Role of Ligand Design
The advent of palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds.[1] Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are now fundamental for synthesizing complex organic molecules.[2] The efficacy of these reactions hinges on the ligand bound to the palladium center. The ligand's electronic and steric properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
A well-established principle in ligand design is the use of sterically bulky and electron-rich moieties. Bulky ligands promote the formation of monoligated, highly reactive Pd(0) species, which are often the active catalysts.[3][4] Furthermore, significant steric hindrance can accelerate the final reductive elimination step, which is often rate-limiting, especially in the formation of sterically congested products.[5][6]
This compound embodies these design principles. The indoline nitrogen serves as a potential coordination site to the palladium center, while the ortho-methyl groups on the phenyl ring create a sterically hindered environment. This application note details the synthesis of this novel ligand and provides robust, generalized protocols for its evaluation in two of the most critical cross-coupling reactions.
Synthesis of this compound Ligand
The synthesis of the title ligand can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This approach is highly modular and allows for the straightforward installation of the aryl group onto the indoline scaffold. The proposed synthesis couples a commercially available 5-bromoindoline with 2,6-dimethylphenylboronic acid.
Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling
Reaction Scheme:
Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 5-Bromoindoline | 198.06 | 1.98 g | 10.0 | 1.0 equiv |
| 2,6-Dimethylphenylboronic acid | 149.99 | 1.80 g | 12.0 | 1.2 equiv |
| Pd(dppf)Cl₂ | 816.64 | 245 mg | 0.3 | 0.03 equiv (3 mol%) |
| K₂CO₃ (anhydrous) | 138.21 | 4.15 g | 30.0 | 3.0 equiv |
| 1,4-Dioxane | - | 40 mL | - | - |
| Water (degassed) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add 5-bromoindoline (1.98 g), 2,6-dimethylphenylboronic acid (1.80 g), Pd(dppf)Cl₂ (245 mg), and anhydrous potassium carbonate (4.15 g).
-
Evacuation and Backfilling: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 5-bromoindoline starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Application in Suzuki-Miyaura Cross-Coupling
The steric bulk of this compound is anticipated to be highly beneficial for the Suzuki-Miyaura coupling of sterically hindered aryl chlorides and bromides, which are often challenging substrates. The ligand should promote the formation of the active monoligated Pd(0) catalyst and facilitate the reductive elimination step to form tri-ortho-substituted biaryls.
Diagram 3.1: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Proposed Suzuki-Miyaura catalytic cycle featuring the ligand (L).
Protocol 3.1: Coupling of an Aryl Halide with an Arylboronic Acid
Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| Aryl Halide (e.g., 2-chlorotoluene) | Varies | 1.0 mmol | 1.0 | 1.0 equiv |
| Arylboronic Acid (e.g., phenylboronic acid) | Varies | 1.5 mmol | 1.5 | 1.5 equiv |
| Pd(OAc)₂ | 224.49 | 2.2 mg | 0.01 | 0.01 equiv (1 mol%) |
| This compound (Ligand) | 223.32 | 4.5 mg | 0.02 | 0.02 equiv (2 mol%) |
| K₃PO₄ (anhydrous) | 212.27 | 425 mg | 2.0 | 2.0 equiv |
| Toluene (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Catalyst Pre-formation/Setup: In an oven-dried Schlenk tube under argon, add Pd(OAc)₂ (2.2 mg) and this compound (4.5 mg). Add 1 mL of anhydrous toluene and stir for 10 minutes at room temperature.
-
Reagent Addition: To the catalyst mixture, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (425 mg).
-
Solvent and Reaction: Add the remaining anhydrous toluene (4 mL) via syringe. Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Monitoring and Workup: Stir vigorously and monitor the reaction by GC-MS or TLC. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Table 3.1: Hypothetical Substrate Scope for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Expected Yield (%) |
| 1 | 2-Chlorotoluene | Phenylboronic acid | >90 |
| 2 | 1-Bromo-2,6-dimethylbenzene | 4-Methoxyphenylboronic acid | >85 |
| 3 | 4-Bromoanisole | 2-Tolylboronic acid | >95 |
| 4 | 2-Bromopyridine | Naphthylboronic acid | >88 |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it can be challenging for sterically hindered substrates.[2] The bulky nature of this compound is expected to promote the reductive elimination step, which is often the turnover-limiting step in these reactions, thus enabling the coupling of hindered aryl halides and amines.
Diagram 4.1: Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Proposed Buchwald-Hartwig amination catalytic cycle.
Protocol 4.1: Coupling of an Aryl Halide with a Secondary Amine
Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| Aryl Halide (e.g., 2-bromotoluene) | Varies | 1.0 mmol | 1.0 | 1.0 equiv |
| Amine (e.g., morpholine) | 87.12 | 1.2 mmol | 1.2 | 1.2 equiv |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 | 0.01 equiv (1 mol% Pd) |
| This compound (Ligand) | 223.32 | 5.4 mg | 0.024 | 0.024 equiv (2.4 mol%) |
| NaOtBu (Sodium tert-butoxide) | 96.10 | 135 mg | 1.4 | 1.4 equiv |
| Toluene (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (9.2 mg), this compound (5.4 mg), and NaOtBu (135 mg) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the aryl halide (1.0 mmol).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C.
-
Monitoring and Workup: Stir the reaction vigorously and monitor by GC-MS or TLC. Upon completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash column chromatography.
General Experimental Workflow
The successful execution of palladium-catalyzed reactions requires careful attention to technique, particularly the exclusion of oxygen and moisture.
Diagram 5.1: General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
This compound represents a structurally intriguing and promising, albeit unexplored, ligand for palladium-catalyzed cross-coupling. Its synthesis is straightforward, and its sterically demanding architecture is rationally designed to overcome common challenges in Suzuki-Miyaura and Buchwald-Hartwig reactions, particularly with hindered substrates. The protocols provided herein serve as a robust starting point for the investigation of this ligand's catalytic capabilities. Further optimization of the ligand-to-metal ratio, base, solvent, and temperature for specific substrate combinations will be necessary to fully realize its potential. The successful application of this ligand would validate the design principles discussed and add a valuable new tool to the synthetic chemist's arsenal.
References
- 1. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Note & Experimental Protocol: N-Functionalization of 5-(2,6-dimethylphenyl)indoline
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] N-functionalization of this heterocyclic system allows for the systematic exploration of chemical space, crucial for modulating pharmacological properties in drug discovery programs. This application note provides a detailed experimental protocol for the N-arylation of 5-(2,6-dimethylphenyl)indoline, a substrate notable for its steric hindrance. We present a robust methodology based on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope and functional group tolerance, particularly with challenging amine partners.[3][4][5] This guide explains the rationale behind reagent selection, provides a step-by-step procedure, outlines a complete catalytic cycle, and includes a troubleshooting guide to address potential experimental challenges.
Introduction: The Challenge of Steric Hindrance
N-arylindolines are integral components of many pharmaceuticals and clinical candidates.[6] Their synthesis is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, which forge a carbon-nitrogen bond between the indoline nitrogen and an aryl halide.[7][8] While numerous protocols exist, the N-functionalization of substituted indolines can be challenging. The substrate , this compound, presents a sterically demanding environment around the reactive nitrogen center. This steric bulk can significantly impede the reaction, particularly the reductive elimination step in the catalytic cycle, leading to low yields or reaction failure with standard catalytic systems.
To overcome this obstacle, modern catalyst systems employing bulky, electron-rich phosphine ligands are required. These ligands stabilize the palladium center, promote the crucial oxidative addition step, and, most importantly, facilitate the final C-N bond-forming reductive elimination from the sterically crowded intermediate.[9][10] The Buchwald-Hartwig amination has proven exceptionally effective for coupling sterically hindered amines and anilines, making it the method of choice for this transformation.[3][11]
Experimental Workflow Overview
The overall process involves the careful setup of an inert atmosphere reaction, followed by heating to drive the coupling. Post-reaction, a standard aqueous workup and purification by column chromatography are performed to isolate the desired N-arylated product.
Caption: High-level workflow for the N-arylation of this compound.
Detailed Experimental Protocol: N-Arylation
This protocol describes a general procedure for the N-arylation of this compound with a representative aryl bromide.
3.1. Materials and Reagents
| Reagent | CAS Number | Supplier Example | Notes |
| This compound | 2980-02-1 | Parchem | Starting material.[12] |
| 4-Bromotoluene | 106-38-7 | Sigma-Aldrich | Representative aryl halide coupling partner. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | Strem Chemicals | Palladium(0) source. Air-sensitive. |
| RuPhos | 787618-22-8 | Sigma-Aldrich | Bulky phosphine ligand, ideal for hindered couplings. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Acros Organics | Strong, non-nucleophilic base. Highly hygroscopic. |
| Anhydrous Toluene | 108-88-3 | Acros Organics | Reaction solvent. Must be anhydrous and deoxygenated. |
| Diethyl Ether | 60-29-7 | Fisher Scientific | For workup and purification. |
| Saturated aq. NH₄Cl | 12125-02-9 | VWR | For quenching the reaction. |
| Brine | N/A | Lab-prepared | For workup. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Fisher Scientific | Drying agent. |
| Silica Gel | 112926-00-8 | Sorbent Tech. | For column chromatography. |
3.2. Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system
3.3. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), 4-bromotoluene (1.2 mmol, 1.2 equiv), RuPhos (0.03 mmol, 3 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Rationale: The base must be handled in a glovebox or quickly in air as it is highly hygroscopic. Using a slight excess of the aryl halide ensures complete consumption of the limiting indoline substrate.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Rationale: The Pd(0) catalyst and the phosphine ligand are sensitive to oxygen and will be deactivated if not handled under an inert atmosphere.
-
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (0.015 mmol, 1.5 mol %) and add it to the main reaction flask against a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. To sample, briefly remove from heat, allow to cool slightly, and withdraw a small aliquot via syringe. Quench the aliquot with water and extract with ethyl acetate for analysis.
-
Workup: Once the reaction is complete (disappearance of the indoline starting material), remove the flask from the heat and allow it to cool to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-arylated indoline product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[13][14]
Mechanism and Rationale: The Buchwald-Hartwig Cycle
The success of this transformation hinges on the palladium-catalyzed Buchwald-Hartwig amination cycle. The use of a bulky, electron-rich biarylphosphine ligand like RuPhos is critical for facilitating the reaction with the sterically encumbered indoline substrate.
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Cycle Explanation:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.
-
Ligand Exchange & Deprotonation: The indoline displaces the halide from the palladium center. A strong base then deprotonates the coordinated indoline nitrogen, forming a palladium amide intermediate.
-
Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the N-arylindoline product and regenerating the active Pd(0) catalyst. For sterically hindered substrates, this step is often slow and requires a bulky ligand to promote the necessary conformational change for elimination.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed by O₂).2. Insufficiently anhydrous/deoxygenated solvent.3. Base is old or has absorbed moisture.4. Reaction temperature is too low. | 1. Ensure rigorous inert atmosphere technique.2. Use freshly distilled or commercially available anhydrous solvent.3. Use a fresh bottle of base or a freshly opened container from a glovebox.4. Increase the reaction temperature in 10 °C increments (up to the boiling point of the solvent). |
| Side Product Formation | 1. Hydrodehalogenation of the aryl halide.2. Homocoupling of the aryl halide.3. C-H arylation of the indoline ring. | 1. Ensure the base is fully dissolved. Use a different base like LHMDS or K₃PO₄.2. This can indicate catalyst decomposition. Re-evaluate inertness of the system.3. While less common for N-H substrates, a different ligand/catalyst system may be needed to improve selectivity. |
| Difficult Purification | 1. Product is streaking on silica gel.2. Close Rf values between product and starting material. | 1. Add 1% triethylamine to the eluent to suppress tailing of the basic amine product.2. Try a different solvent system for chromatography or consider reverse-phase chromatography if available. |
Conclusion
This application note provides a reliable and robust protocol for the N-arylation of the sterically challenging substrate this compound. By leveraging a modern Buchwald-Hartwig catalyst system with a bulky biarylphosphine ligand, the inherent difficulties associated with steric hindrance can be effectively overcome. The detailed procedure, mechanistic insights, and troubleshooting guide are intended to enable researchers in medicinal chemistry and drug development to confidently synthesize complex N-arylindoline derivatives, thereby accelerating the discovery of novel therapeutics.
References
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. parchem.com [parchem.com]
- 13. NMR Data for Kinetic Resolution of 2-Substituted Indolines via N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. | Imperial College London [data.hpc.imperial.ac.uk]
- 14. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(2,6-dimethylphenyl)indoline in Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 5-Arylindoline Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its three-dimensional, non-planar structure offers distinct advantages in drug design, often leading to improved physicochemical properties such as increased water solubility and decreased lipophilicity compared to its aromatic counterpart, indole.[1][2] The strategic introduction of an aryl substituent at the 5-position of the indoline ring, creating a 5-arylindoline moiety, has emerged as a promising strategy in the pursuit of novel therapeutics. This biaryl structural motif allows for diverse interactions with biological targets and has been successfully exploited in the development of agents for various diseases, including cancer and cardiovascular disorders.
This document provides detailed application notes and protocols for 5-(2,6-dimethylphenyl)indoline , a key chemical intermediate for the synthesis of complex, pharmacologically active molecules. While this specific compound is not typically an end-product therapeutic, its unique sterically hindered biaryl structure makes it a valuable starting material for creating novel drug candidates. The protocols outlined below are based on established synthetic methodologies for analogous 5-arylindoline derivatives and are intended to serve as a comprehensive guide for researchers leveraging this versatile building block.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1176740-73-0 |
| Molecular Formula | C₁₆H₁₇N |
| Molecular Weight | 223.32 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Core Application: A Building Block for Targeted Therapeutics
The primary application of this compound in pharmaceutical drug discovery is as a foundational scaffold for the synthesis of more elaborate molecules. The presence of the 2,6-dimethylphenyl group introduces significant steric bulk, which can be exploited to achieve selective binding to target proteins and to modulate the pharmacokinetic properties of the final compound.
Rationale for Use in Drug Design:
-
Conformational Restriction: The ortho-methyl groups on the phenyl ring restrict the rotation around the C-C bond connecting the two aromatic rings. This conformational constraint can lock the molecule into a specific bioactive conformation, enhancing its affinity and selectivity for a biological target.
-
Modulation of Physicochemical Properties: The bulky, lipophilic dimethylphenyl group can be used to fine-tune the solubility, lipophilicity (logP), and metabolic stability of the final drug candidate.
-
Vector for Further Functionalization: The indoline nitrogen provides a reactive handle for the introduction of various side chains and functional groups, allowing for the exploration of a broad chemical space and the optimization of structure-activity relationships (SAR).
Experimental Protocols: Synthesis of Bioactive Derivatives
The following protocols are illustrative examples of how this compound can be utilized to synthesize potential drug candidates. These are based on established synthetic transformations of the indoline scaffold.
Protocol 1: N-Acylation to Introduce a Pharmacophore
This protocol describes the acylation of the indoline nitrogen, a common step in the synthesis of bioactive indoline derivatives. For instance, N-acylated indolines have shown promise as α1-adrenergic receptor antagonists.
Objective: To introduce an acyl group onto the nitrogen of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Acyl chloride or anhydride of choice (e.g., acetyl chloride, benzoyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-acylated product.
dot
Caption: Workflow for N-acylation of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of C-4 Arylated Indolines
This protocol outlines a potential pathway for the synthesis of 4,5-diarylindoline derivatives, a scaffold that has been explored for its potent anticancer activities, particularly as PD-1/PD-L1 inhibitors.[3] This would first require the selective halogenation of this compound at the 4-position, followed by a Suzuki-Miyaura cross-coupling reaction.
Part A: Regioselective Bromination at C-4
Objective: To selectively introduce a bromine atom at the 4-position of the indoline ring.
Materials:
-
N-protected this compound (e.g., N-acetyl or N-Boc)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
Protect the indoline nitrogen of this compound using a suitable protecting group (e.g., acetyl or Boc) following a standard procedure.
-
Dissolve the N-protected indoline (1.0 eq) in anhydrous MeCN or DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add NBS (1.05 eq) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Perform an aqueous workup and purify by column chromatography to isolate the 4-bromo-N-protected-5-(2,6-dimethylphenyl)indoline.
Part B: Suzuki-Miyaura Cross-Coupling
Objective: To couple the 4-bromoindoline derivative with a boronic acid to introduce a second aryl group.
Materials:
-
4-bromo-N-protected-5-(2,6-dimethylphenyl)indoline (from Part A)
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
-
Standard workup and purification reagents.
Procedure:
-
In a reaction vessel, combine the 4-bromoindoline derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture at 80-110 °C under an inert atmosphere for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
If necessary, deprotect the indoline nitrogen using appropriate conditions to yield the final 4,5-diarylindoline.
dot
Caption: Synthetic workflow for 4,5-diarylindoline derivatives.
Potential Therapeutic Targets and Applications
Based on the known biological activities of structurally related 5-arylindoline derivatives, compounds synthesized from this compound could be investigated for, but are not limited to, the following applications:
-
Oncology: As inhibitors of protein kinases or immune checkpoint pathways like PD-1/PD-L1.[3] The rigid biaryl scaffold can be designed to fit into specific binding pockets of these targets.
-
Inflammatory Diseases: As modulators of inflammatory pathways.
-
Cardiovascular Diseases: As antagonists of adrenergic receptors.
-
Infectious Diseases: The indoline scaffold has been explored for the development of novel antibacterial agents.
Conclusion
This compound represents a strategically important, yet underexplored, building block in pharmaceutical drug discovery. Its unique structural features, particularly the conformationally restricted biaryl system, offer medicinal chemists a valuable tool for the design of novel, selective, and potent therapeutic agents. The protocols provided herein serve as a foundational guide for the synthetic manipulation of this scaffold, paving the way for the discovery of next-generation drug candidates across a range of therapeutic areas.
References
Application Notes & Protocols: A Researcher's Guide to the In Vitro Anti-Inflammatory Evaluation of 5-(2,6-dimethylphenyl)indoline Analogues
Introduction: Targeting Inflammation with Novel Indoline Analogues
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a vast array of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The indoline scaffold has emerged as a promising pharmacophore, with various derivatives exhibiting significant anti-inflammatory, analgesic, and antioxidant activities.[1][2][3][4][5] This guide provides a comprehensive, tiered approach for the in vitro evaluation of novel 5-(2,6-dimethylphenyl)indoline analogues, designed to rigorously assess their anti-inflammatory potential and elucidate their mechanism of action.
The protocols herein are centered around the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a widely accepted and robust model for mimicking the inflammatory response in vitro.[6][7][8][9] LPS, a component of Gram-negative bacteria cell walls, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][10] This leads to the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][9][11] This guide will walk researchers through the essential assays to quantify the inhibitory effects of test compounds on these mediators.
A Tiered Strategy for Comprehensive Evaluation
A logical, stepwise progression is critical for efficiently evaluating novel compounds. We propose a three-tiered strategy that moves from initial screening for activity and toxicity to a deeper investigation of the molecular mechanism.
Diagram 1: Overall Experimental Workflow This diagram illustrates the tiered approach to evaluating the anti-inflammatory properties of the indoline analogues.
Caption: Tiered workflow for screening and characterizing indoline analogues.
Tier 1: Primary Screening - Assessing Cytotoxicity and Core Activity
The initial step is to determine the concentration range at which the compounds are not toxic to the cells, and then to perform a primary screen for anti-inflammatory activity.
Protocol 1.1: Cell Viability and Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which is then solubilized and quantified spectrophotometrically.[12]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (this compound analogues)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
96-well flat-bottom plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.[6] Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ humidified atmosphere.[13]
-
Compound Treatment: Prepare serial dilutions of the indoline analogues in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][14] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of >650 nm can be used to reduce background.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
% Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
Compounds exhibiting >90% cell viability at a given concentration are considered non-toxic and can be used for subsequent anti-inflammatory assays.
Protocol 1.2: Nitric Oxide (NO) Production (Griess Assay)
Principle: NO is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in activated macrophages.[7][8] NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess assay is a colorimetric method that measures nitrite concentration.[15][16] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the NO concentration.[16]
Materials:
-
Culture supernatant from compound-treated and LPS-stimulated cells
-
Griess Reagent: A 1:1 mixture of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[15]
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well flat-bottom plates
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1.1.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the indoline analogues for 1 hour.[6][7]
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.[6][9] Include the following controls:
-
Negative Control: Cells + Medium (no LPS, no compound)
-
Positive Control: Cells + LPS only
-
Vehicle Control: Cells + Vehicle + LPS
-
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of the Griess Reagent.[15]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light.[6][15] Measure the absorbance at 540 nm.[6][15][16]
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite to determine the nitrite concentration in the samples.
Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only control.
-
% NO Inhibition = [1 - (Absorbance_Sample / Absorbance_LPS_Control)] * 100
Tier 2: Potency and Confirmation - Quantifying Cytokine Inhibition
Compounds that show significant NO inhibition without cytotoxicity should be advanced to Tier 2 to confirm their activity and determine their potency (IC₅₀) by measuring their effect on key pro-inflammatory cytokines.
Protocol 2.1: TNF-α and IL-6 Quantification (ELISA)
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels.[17][18] A sandwich ELISA is typically used for cytokines. A capture antibody specific to the target cytokine (e.g., TNF-α) is coated onto the plate. The supernatant is added, and the cytokine binds to the antibody. A second, biotin-conjugated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP). Finally, a substrate is added, which is converted by HRP into a colored product, with the color intensity being proportional to the amount of cytokine present.[17][18]
Diagram 2: Sandwich ELISA Principle This diagram outlines the key steps and components of a sandwich ELISA for cytokine detection.
Caption: Schematic of the sandwich ELISA principle.
Materials:
-
Culture supernatant (prepared as in Protocol 1.2, but incubation time can be optimized, e.g., 18-24h for cytokines).[11]
-
Commercial ELISA kits for mouse TNF-α and IL-6 (e.g., from R&D Systems, Thermo Fisher Scientific). These kits provide all necessary antibodies, standards, buffers, and substrates.[8][17][19]
Step-by-Step Methodology:
-
Prepare Supernatants: Generate cell culture supernatants from RAW 264.7 cells pre-treated with a range of concentrations of the indoline analogues, followed by stimulation with LPS (1 µg/mL).
-
Follow Kit Instructions: Perform the ELISA according to the manufacturer’s specific protocol.[6][8] Key steps generally include:
-
Coating the plate with capture antibody.
-
Blocking non-specific sites.
-
Adding standards and samples (supernatants).
-
Incubating and washing.
-
Adding detection antibody.
-
Incubating and washing.
-
Adding enzyme conjugate (Streptavidin-HRP).
-
Incubating and washing.
-
Adding substrate and incubating for color development.[17]
-
Adding a stop solution.
-
-
Measure Absorbance: Read the absorbance at the wavelength specified in the kit protocol (usually 450 nm).[17]
Data Presentation and Analysis: Summarize the results in a table, including the IC₅₀ values (the concentration of compound that inhibits cytokine production by 50%).
| Compound ID | Cytotoxicity (CC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |
| Analogue 1 | >100 | 15.2 | 10.8 | 12.5 |
| Analogue 2 | >100 | 5.7 | 4.1 | 6.3 |
| Dexamethasone | >100 | 25.1 | 0.05 | 0.08 |
Note: Data are hypothetical and for illustrative purposes. Dexamethasone is a common positive control.
Tier 3: Mechanism of Action - Probing Key Signaling Pathways
For the most potent and promising compounds, understanding how they work is crucial. This involves investigating their effects on the upstream signaling pathways that control the production of inflammatory mediators.
Diagram 3: Simplified LPS-Induced Inflammatory Pathway This diagram shows the activation of NF-κB and p38 MAPK pathways following LPS stimulation.
Caption: Key nodes in the LPS/TLR4 signaling cascade.
Protocol 3.1: Western Blot Analysis of NF-κB and MAPK Pathways
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[10] By using antibodies specific to the phosphorylated (i.e., activated) forms of key signaling proteins, we can assess whether a compound inhibits the activation of these pathways. Key targets include phosphorylated p65 (p-p65) and phosphorylated IκBα (p-IκBα) for the NF-κB pathway, and phosphorylated p38 (p-p38) for the MAPK pathway.[10][20][21][22][23]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour.
-
LPS Stimulation (Time Course): Stimulate with LPS (1 µg/mL) for a shorter duration suitable for detecting protein phosphorylation (e.g., 15-60 minutes).[21][23]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Expected Outcome: An effective anti-inflammatory compound would be expected to reduce the LPS-induced increase in the phosphorylation of proteins like p65 and p38, indicating that it acts upstream to block these key inflammatory signaling pathways.[21][23]
Conclusion
This guide provides a robust framework for the systematic in vitro evaluation of this compound analogues as potential anti-inflammatory agents. By following this tiered approach—from initial cytotoxicity and activity screening to detailed mechanistic studies—researchers can efficiently identify promising lead compounds, determine their potency, and gain critical insights into their mechanism of action, paving the way for further preclinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chesci.com [chesci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 10. benchchem.com [benchchem.com]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT (Assay protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 5-(2,6-dimethylphenyl)indoline
Introduction: The Strategic Importance of the Indoline Scaffold in Medicinal Chemistry
The indoline scaffold is a privileged structural motif in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its versatile chemical nature allows for extensive functionalization, providing access to a wide array of biologically active molecules.[3][4] Among the various heterocyclic systems derived from indoline, the pyrrolo[1,2-a]indole framework has garnered significant attention from the medicinal chemistry community.[5][6] This tricyclic heterocycle is a key feature in several natural products and has been shown to exhibit potent pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[7][8][9]
The strategic introduction of bulky aryl substituents onto the indoline core can significantly influence the biological activity and pharmacokinetic profile of the resulting heterocyclic derivatives. The 5-(2,6-dimethylphenyl)indoline starting material, with its sterically hindered phenyl group, presents a unique opportunity to explore the synthesis of novel, potentially highly active, pyrrolo[1,2-a]indole analogues. The dimethyl substitution pattern on the phenyl ring can induce conformational constraints and modulate interactions with biological targets.
This guide provides detailed protocols for the synthesis of a bioactive 7-(2,6-dimethylphenyl)-2,3-dihydropyrrolo[1,2-a]indol-1-one scaffold from this compound. The presented methodology is a robust two-step sequence involving N-acylation followed by an intramolecular cyclization. The causality behind experimental choices, self-validating system checks, and references to authoritative literature are integrated throughout the protocols to ensure scientific integrity and reproducibility.
Synthetic Strategy: A Two-Step Approach to the Pyrrolo[1,2-a]indole Core
The synthetic approach detailed herein transforms this compound into a tricyclic pyrrolo[1,2-a]indole derivative. This strategy is predicated on two key transformations:
-
N-Acylation: The secondary amine of the indoline is acylated with bromoacetyl bromide to introduce the necessary carbon framework for the subsequent cyclization.
-
Intramolecular Friedel-Crafts Cyclization: The resulting N-(bromoacetyl)indoline undergoes an intramolecular cyclization, promoted by a Lewis acid, to form the desired pyrrolo[1,2-a]indol-1-one.
This sequence is illustrated in the workflow diagram below:
Caption: Synthetic workflow for the preparation of the target pyrrolo[1,2-a]indole.
Part 1: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(5-(2,6-dimethylphenyl)indolin-1-yl)ethan-1-one (Intermediate)
This protocol details the N-acylation of this compound. The use of triethylamine (Et3N) as a base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting indoline and promoting the desired acylation. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve both the starting material and the acylating agent.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | >98% | Commercial Source |
| Bromoacetyl bromide | >98% | Commercial Source |
| Triethylamine (Et3N) | Anhydrous, >99.5% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercial Source |
| Saturated aqueous sodium bicarbonate (NaHCO3) | Reagent Grade | In-house |
| Brine (Saturated aqueous NaCl) | Reagent Grade | In-house |
| Anhydrous magnesium sulfate (MgSO4) | Reagent Grade | Commercial Source |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Ice bath | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.). Dissolve the starting material in anhydrous DCM (approximately 10 mL per 1 mmol of indoline).
-
Cooling and Base Addition: Cool the flask in an ice bath to 0 °C. Add triethylamine (1.2 eq.) to the stirred solution.
-
Addition of Acylating Agent: While maintaining the temperature at 0 °C, add bromoacetyl bromide (1.1 eq.) dropwise to the reaction mixture over 10-15 minutes. A precipitate of triethylammonium bromide may form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting indoline spot indicates the completion of the reaction.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO3 solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a solid or a viscous oil. Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-acylated intermediate.
Expected Characterization Data:
-
¹H NMR (CDCl₃): Expect characteristic signals for the indoline core, the 2,6-dimethylphenyl group, and a singlet for the -COCH₂Br protons around 4.0-4.2 ppm.
-
¹³C NMR (CDCl₃): Look for the appearance of a carbonyl carbon signal around 165-170 ppm and a signal for the -CH₂Br carbon.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ of the product.
Protocol 2: Synthesis of 7-(2,6-dimethylphenyl)-2,3-dihydropyrrolo[1,2-a]indol-1-one (Final Product)
This protocol describes the intramolecular Friedel-Crafts cyclization of the N-acylated intermediate. Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the intramolecular attack of the electron-rich aromatic ring of the indoline. The reaction is performed at low temperature to control the reactivity and minimize side reactions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-bromo-1-(5-(2,6-dimethylphenyl)indolin-1-yl)ethan-1-one | As synthesized | - |
| Aluminum chloride (AlCl₃) | Anhydrous, >99% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercial Source |
| Crushed ice | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO3) | Reagent Grade | In-house |
| Brine (Saturated aqueous NaCl) | Reagent Grade | In-house |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercial Source |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Ice-salt bath | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (2.0 eq.).
-
Solvent Addition and Cooling: Add anhydrous DCM (approximately 15 mL per 1 mmol of AlCl₃) and cool the suspension to -10 °C using an ice-salt bath.
-
Substrate Addition: Dissolve the N-acylated intermediate (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension while maintaining the temperature below -5 °C.
-
Reaction Progression: Stir the reaction mixture at -10 °C to 0 °C for 1-2 hours.
-
Monitoring the Reaction: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up:
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Once the ice has melted, transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-(2,6-dimethylphenyl)-2,3-dihydropyrrolo[1,2-a]indol-1-one.
Expected Characterization Data:
-
¹H NMR (CDCl₃): Expect the disappearance of the -COCH₂Br singlet and the appearance of new signals corresponding to the protons of the newly formed five-membered ring.
-
¹³C NMR (CDCl₃): The carbonyl signal will shift slightly, and new signals for the pyrrolo[1,2-a]indole core will be present.
-
Mass Spectrometry (ESI+): The mass spectrum will show the molecular ion peak for the cyclized product.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl group (C=O) is expected around 1680-1700 cm⁻¹.
Part 2: Application Notes and Biological Significance
The pyrrolo[1,2-a]indole scaffold is a cornerstone in the development of novel anticancer agents.[8][10] Numerous derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines.[7] The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as DNA replication and cell division, often through interactions with tubulin or other critical proteins.[8]
The synthesized 7-(2,6-dimethylphenyl)-2,3-dihydropyrrolo[1,2-a]indol-1-one is a novel analogue of this important class of bioactive molecules. The presence of the bulky and lipophilic 2,6-dimethylphenyl group at the C7 position is anticipated to have a profound impact on its biological activity.
Key Considerations for Further Research:
-
Structure-Activity Relationship (SAR) Studies: The 2,6-dimethylphenyl group can be systematically replaced with other substituted aryl groups to probe the electronic and steric requirements for optimal biological activity.
-
Mechanism of Action Studies: The cytotoxic effects of the synthesized compound should be evaluated against a panel of cancer cell lines. Further studies can be conducted to elucidate its specific molecular target and mechanism of action.
-
In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their therapeutic potential.
The synthetic protocols detailed in this guide provide a reliable and reproducible pathway to access novel pyrrolo[1,2-a]indole derivatives for further investigation in drug discovery and development programs.
Caption: Conceptual diagram illustrating the link between synthesis and biological evaluation.
References
- 1. Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives. | Semantic Scholar [semanticscholar.org]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. iris.unipa.it [iris.unipa.it]
- 8. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Strategic Employment of 5-(2,6-Dimethylphenyl)indoline: A Key Intermediate in Complex Synthesis
Introduction: The Indoline Scaffold as a Privileged Motif in Drug Discovery and Total Synthesis
The indoline nucleus is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of a vast array of biologically active molecules.[1] Its rigid, bicyclic framework provides a valuable scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. Consequently, the development of synthetic methodologies to access functionalized indolines is of paramount importance to researchers in drug development and academic laboratories. This guide focuses on a particularly valuable, yet underexplored intermediate: 5-(2,6-dimethylphenyl)indoline . The introduction of a sterically hindered aryl group at the C5 position offers unique opportunities for building molecular complexity and fine-tuning pharmacological properties.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the synthesis and application of this compound, moving beyond a simple recitation of steps to explain the underlying principles and strategic considerations that inform its use in total synthesis.
Part 1: Synthesis of the Key Intermediate: this compound
The most direct and reliable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This Nobel Prize-winning methodology allows for the efficient formation of a carbon-carbon bond between an aromatic halide and an organoboron compound. In this case, the commercially available 5-bromoindoline is coupled with 2,6-dimethylphenylboronic acid.
Underlying Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromoindoline to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the 2,6-dimethylphenyl group is transferred from the boronic acid to the palladium center.
-
Reductive Elimination: The desired C-C bond is formed as the this compound product is released, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 5-bromoindoles.[2][3]
Materials:
-
5-Bromoindoline
-
2,6-Dimethylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), degassed
-
Water (H₂O), degassed
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 5-bromoindoline (1.0 equiv.), 2,6-dimethylphenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a degassed 4:1 mixture of acetonitrile and water.
-
Reaction Initiation: Add the catalyst solution to the reaction flask containing the solids.
-
Reaction Conditions: Stir the reaction mixture vigorously at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | K₂CO₃ | A moderately strong inorganic base that is effective in promoting transmetalation without causing side reactions. |
| Solvent | Acetonitrile/Water (4:1) | A polar aprotic solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without promoting decomposition. |
Part 2: Application in Total Synthesis - The Strategic Advantage of the 5-Arylindoline Moiety
While no published total syntheses explicitly detail the use of this compound, the strategic importance of the broader class of 5-arylindoline intermediates is well-documented in the synthesis of complex natural products.[1][4][5] These examples provide a clear roadmap for the potential applications of our target intermediate.
Case Study 1: Synthesis of Hapalindoles and Fischerindoles
The hapalindole and fischerindole families of alkaloids are characterized by their complex, polycyclic structures and significant biological activities.[6] Several total syntheses of these natural products have utilized strategies that involve the late-stage introduction of functionality onto a pre-formed indole or indoline core. A 5-arylindoline intermediate, such as this compound, could serve as a versatile platform for the construction of these intricate architectures.
For instance, the C5-aryl group can act as a steric directing group, influencing the stereochemical outcome of subsequent reactions at other positions of the indoline ring. Furthermore, the aryl group itself can be further functionalized to introduce additional complexity.
Case Study 2: Fischer Indole Synthesis in Natural Product Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus.[4][5][7] In the context of complex natural product synthesis, a 5-arylindoline can be envisioned as a precursor to a 5-arylindole through dehydrogenation. This 5-arylindole could then participate in a Fischer indole synthesis-type cyclization to construct a more elaborate polycyclic system. The 2,6-dimethylphenyl substituent would be carried through the synthetic sequence, ultimately influencing the properties of the final molecule.
Caption: Potential application of this compound in a Fischer Indole Synthesis strategy.
Part 3: Alternative Synthetic Strategies - The Buchwald-Hartwig Amination
An alternative and equally powerful approach to the synthesis of 5-arylindolines is the intramolecular Buchwald-Hartwig amination.[8][9][10][11] This reaction involves the palladium-catalyzed cyclization of an appropriately substituted N-aryl-2-halo-phenethylamine derivative.
Conceptual Workflow: Intramolecular Buchwald-Hartwig Amination
-
Substrate Synthesis: The synthesis would commence with a 2-bromo-4-(2,6-dimethylphenyl)aniline derivative. This starting material could be prepared via a Suzuki-Miyaura coupling of 2,4-dibromoaniline with 2,6-dimethylphenylboronic acid.
-
Side Chain Elaboration: The aniline would then be elaborated to introduce the ethylamine side chain, for example, through a Heck reaction with an appropriate vinylating agent followed by reduction and protection.
-
Intramolecular Cyclization: The resulting N-protected 2-(2-bromo-4-(2,6-dimethylphenyl)phenyl)ethanamine would then be subjected to intramolecular Buchwald-Hartwig amination conditions to furnish the desired this compound.
Caption: Conceptual workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound represents a valuable and strategically important intermediate for the synthesis of complex molecules, particularly in the realm of natural products and medicinal chemistry. The protocols and conceptual frameworks presented in this guide, grounded in well-established palladium-catalyzed cross-coupling methodologies, provide a clear path for its synthesis and application. The sterically demanding nature of the 2,6-dimethylphenyl group offers intriguing possibilities for controlling stereochemistry and exploring novel chemical space. As the demand for sophisticated molecular architectures continues to grow, the strategic deployment of key intermediates like this compound will undoubtedly play a pivotal role in advancing the frontiers of organic synthesis.
References
- 1. Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantiospecific Total Synthesis of the Hapalindoles, Fischerindoles, and Welwitindolinones via a Redox Economic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
protocol for the photocatalyzed synthesis of substituted indolines
An Application Guide to the Photocatalyzed Synthesis of Substituted Indolines via Intramolecular Reductive Cyclization
Authored by a Senior Application Scientist
Introduction
The indoline scaffold is a privileged structural motif, forming the core of numerous natural products and pharmaceuticals with a broad spectrum of biological activities.[1][2] Traditionally, the synthesis of indolines has relied on methods such as the hydrogenation of indoles or transition-metal-catalyzed cyclizations.[1] While effective, these approaches often require harsh conditions, expensive or toxic metal catalysts, and stoichiometric oxidants or radical initiators.[1]
In recent years, visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering unique activation modes under exceptionally mild conditions.[3][4] This guide provides a detailed protocol for the synthesis of substituted indolines via a photocatalytic intramolecular reductive cyclization. Specifically, we will focus on a metal-free approach utilizing an organic photocatalyst to cyclize N-allyl-2-iodoanilines.[1][5] This method is distinguished by its operational simplicity, cost-effectiveness, and tolerance of various functional groups, making it an attractive alternative to classical synthetic routes.[1][2]
Guiding Principles: The Reaction Mechanism
The cornerstone of this protocol is a photoredox-catalyzed radical cascade. The process is initiated by the visible-light excitation of an organic photocatalyst, such as 10-phenylphenothiazine (Ph-PTZ). The excited-state photocatalyst is a potent reductant, capable of donating a single electron to a suitable acceptor.
The key mechanistic steps are as follows[1][5]:
-
Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to the N-allyl-2-iodoaniline substrate. This reductive cleavage of the carbon-iodine bond generates an aryl radical and the oxidized photocatalyst (PC•+).
-
Radical Cyclization: The newly formed aryl radical undergoes a rapid and regioselective 5-exo-trig intramolecular cyclization onto the tethered allyl group, forming a five-membered ring and a primary alkyl radical.
-
Reduction and Protonation: The alkyl radical is then reduced by a sacrificial electron donor (often an amine or Hantzsch ester, though in some setups the solvent or starting material can play this role) and subsequently protonated to yield the final indoline product.
-
Catalyst Regeneration: The oxidized photocatalyst (PC•+) is reduced back to its ground state by the sacrificial electron donor, closing the catalytic cycle.
References
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. (2023) | Jean Philippe Fontaine [scispace.com]
- 5. Synthesis of Indolines via a Photocatalytic Intramolecular Reductive Cyclization Reaction | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantitative Analysis of Indoline Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Indoline Derivatives and the Imperative for Precise Quantification
Indoline derivatives represent a privileged scaffold in medicinal chemistry and pharmacology, forming the core structure of numerous natural products and synthetic molecules with a broad spectrum of biological activities. These activities range from potent antioxidant and anti-inflammatory effects to applications in oncology and neuroscience.[1] The therapeutic potential and physiological roles of these compounds are intrinsically linked to their concentrations in biological systems. Therefore, the ability to accurately and reliably quantify indoline derivatives in various matrices, such as plasma, serum, tissue homogenates, and pharmaceutical formulations, is of paramount importance for preclinical and clinical research, drug development, and quality control.[2]
This comprehensive guide provides detailed application notes and validated protocols for the quantification of indoline derivatives, focusing on the two most prevalent and robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined herein are grounded in established analytical principles and are designed to serve as a robust foundation for method development and validation in your laboratory.
PART 1: High-Performance Liquid Chromatography (HPLC) for Indoline Derivative Quantification
HPLC is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds, including indoline derivatives.[3] Its versatility in terms of stationary and mobile phase selection allows for the fine-tuning of separation conditions to suit the specific physicochemical properties of the analyte.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method hinges on a systematic approach to optimizing several key parameters. The choices made at each step are dictated by the chemical nature of the indoline derivative and the sample matrix.
-
Column Chemistry: Reversed-phase (RP) chromatography, utilizing a nonpolar stationary phase (e.g., C8 or C18), is the most common approach for indoline derivatives due to their predominantly hydrophobic nature.[4] The choice between C8 and C18 depends on the hydrophobicity of the specific derivative; more hydrophobic compounds may exhibit better retention and resolution on a C8 column.[5]
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used as the mobile phase in RP-HPLC. The organic solvent strength is adjusted to control the retention time of the analyte. The pH of the aqueous phase is a critical parameter for ionizable indoline derivatives. By adjusting the pH, the ionization state of the molecule can be suppressed, leading to improved peak shape and retention. This technique is known as ion suppression reversed-phase HPLC (IS-HPLC).[6]
-
Detection: The choice of detector depends on the chromophoric and fluorophoric properties of the indoline derivative. The indole nucleus exhibits strong UV absorbance, typically around 280 nm, making UV detection a straightforward choice.[7] For enhanced sensitivity and selectivity, fluorescence detection can be employed, as many indoline derivatives are naturally fluorescent or can be derivatized to be so.[2][8] The excitation and emission wavelengths must be optimized for the specific compound.[2][8]
Experimental Protocol: Quantification of an Indoline Derivative by RP-HPLC with Fluorescence Detection
This protocol provides a general framework for the analysis of an indoline derivative in a biological matrix. It is essential to validate the method for your specific analyte and matrix according to international guidelines such as those from the International Council for Harmonisation (ICH).[9][10][11][12][13]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of biological sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound with a distinct retention time).[2]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[7]
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.
-
Column: A reversed-phase C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient elution is often optimal for separating the analyte from matrix components.[5]
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings:
3. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Perform a linear regression analysis on the calibration curve. The concentration of the analyte in the unknown samples can then be calculated from the regression equation.
Visualization of the HPLC Workflow
Caption: Workflow for the quantification of indoline derivatives by HPLC.
PART 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its exceptional sensitivity, selectivity, and specificity.[2][14] This technique is particularly well-suited for the analysis of indoline derivatives at low concentrations.
The Rationale Behind LC-MS/MS Methodological Choices
The power of LC-MS/MS lies in the coupling of the separation capabilities of liquid chromatography with the highly selective detection of tandem mass spectrometry.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for indoline derivatives. APCI is often preferred as it can lead to the formation of single-charged ions and is compatible with higher flow rates.[14]
-
Mass Spectrometric Detection: The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the sample matrix.[2][14]
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., a deuterated analog of the analyte) is highly recommended in LC-MS/MS analysis. This type of internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to more accurate and precise quantification.[2]
Experimental Protocol: LC-MS/MS Quantification of an Indoline Derivative in Biological Matrices
This protocol outlines a typical LC-MS/MS method for the quantification of an indoline derivative. As with the HPLC method, rigorous validation is crucial.[14][15]
1. Sample Preparation
The sample preparation procedure is identical to that described for the HPLC method (Protein Precipitation).
2. LC-MS/MS Instrumentation and Conditions
-
LC-MS/MS System: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size).[16]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
MRM Transitions: These must be optimized for the specific indoline derivative and its stable isotope-labeled internal standard. This involves infusing a standard solution of the analyte into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.
-
3. Method Validation
The analytical method must be validated according to the ICH guidelines to ensure its reliability.[9][10][11][12][13] The key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]
-
Linearity: The range over which the response of the method is directly proportional to the concentration of the analyte.[11]
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[11]
Quantitative Data Summary
The following table provides a representative summary of the performance characteristics of a validated LC-MS/MS method for the quantification of an indoline derivative.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 85-115% | 98.5 - 103.2% |
| Precision (% RSD) | ≤ 15% | < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL[14] |
| Stability (Freeze-Thaw, Short-Term) | Within ±15% of initial concentration | Stable |
Visualization of the LC-MS/MS Workflow
Caption: Workflow for the LC-MS/MS quantification of indoline derivatives.
PART 3: Best Practices and Troubleshooting
-
Sample Collection and Handling: Ensure proper sample collection and storage conditions to prevent degradation of the indoline derivative.
-
Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, a close structural analog can be used, but it must be demonstrated that it does not suffer from differential matrix effects.
-
Matrix Effects: In LC-MS/MS, matrix components can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate results. Matrix effects should be thoroughly investigated during method validation.
-
Carryover: Assess and minimize carryover from one sample injection to the next, especially when analyzing samples with a wide range of concentrations.
Conclusion
The accurate quantification of indoline derivatives is a critical aspect of their development as therapeutic agents and their study in biological systems. The HPLC and LC-MS/MS methods detailed in this guide provide robust and reliable approaches for this purpose. The choice of method will depend on the specific requirements of the study, including the required sensitivity and the complexity of the sample matrix. By following the detailed protocols and adhering to the principles of method validation, researchers can ensure the generation of high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. database.ich.org [database.ich.org]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2,6-dimethylphenyl)indoline
Welcome to the technical support hub for the synthesis of 5-(2,6-dimethylphenyl)indoline. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the challenges of this synthesis. This resource is structured as a series of questions and answers, addressing specific issues you may encounter, from initial reaction setup to final product purification.
Section 1: Foundational Strategy & Reaction Setup
Q1: What is the most reliable and common synthetic route for preparing this compound?
The most robust and widely adopted strategy is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed coupling of a 5-haloindoline derivative (typically 5-bromoindoline) with 2,6-dimethylphenylboronic acid. This approach is favored due to its high functional group tolerance, generally good yields, and the commercial availability of the necessary building blocks.[1][2]
The core transformation is illustrated below:
Caption: General Suzuki-Miyaura coupling scheme.
Q2: Does the indoline nitrogen require a protecting group for this synthesis?
This is a critical decision that involves a trade-off between reaction efficiency and step economy.
-
Unprotected Indoline: Using 5-bromoindoline directly is possible and advantageous as it shortens the synthetic sequence. However, the free N-H group can sometimes complicate the reaction by coordinating to the palladium catalyst or by acting as a base, potentially leading to lower yields or side reactions.[3]
-
Protected Indoline: Protecting the nitrogen, for example as an N-acetyl or N-Boc derivative, can improve solubility and prevent the aforementioned side reactions, often leading to cleaner reactions and higher yields. However, this adds two steps to the synthesis: protection before the coupling and deprotection after. The deprotection step for N-acetyl-5-bromoindoline is typically a saponification (hydrolysis with a base like NaOH).[4]
Recommendation: For initial attempts, using a protected indoline like 1-acetyl-5-bromoindoline is often more reliable. If yield is satisfactory, you can then explore the unprotected route to optimize for efficiency.
Q3: How do I select the optimal catalyst, ligand, base, and solvent for the Suzuki coupling?
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of these four components. The sterically hindered nature of 2,6-dimethylphenylboronic acid requires a catalyst system capable of facilitating the coupling of bulky substrates.
| Component | Recommended Options | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ (Tetrakis) is a reliable choice as it's a pre-formed Pd(0) catalyst.[3] Pd(dppf)Cl₂ is also excellent for challenging couplings.[5] Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ; it must be paired with a phosphine ligand. |
| Ligand | SPhos, XPhos, PPh₃ | For hindered couplings, bulky electron-rich phosphine ligands like SPhos or XPhos are often superior as they promote the rate-limiting reductive elimination step.[6] PPh₃ is a standard, less expensive option that can be effective if used with Pd(OAc)₂. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of a mild inorganic base is typical. K₂CO₃ is a cost-effective and common choice.[5] Cs₂CO₃ is more soluble and can sometimes enhance reaction rates, especially in challenging cases. The base is crucial for the transmetalation step of the catalytic cycle.[2] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A mixture of an organic solvent and water is required to dissolve both the organic substrates and the inorganic base. Dioxane/H₂O is a very common and effective system.[3] It is critical to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.[7] |
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section addresses the most frequent issues encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Materials
You've set up the reaction, but after several hours, TLC or LC-MS analysis shows primarily unreacted 5-bromoindoline.
Q: My reaction is not proceeding. What are the first things I should check?
Low conversion is the most common failure mode. A systematic approach is key to diagnosing the issue. The following workflow can help pinpoint the root cause.
Caption: Troubleshooting workflow for low reaction conversion.
Causality Explained:
-
Catalyst Deactivation: The active catalytic species is Palladium(0). Oxygen can oxidize it to the inactive Pd(II) state, halting the catalytic cycle.[7] This is the most frequent cause of failure. Always ensure your solvents are thoroughly degassed (e.g., by sparging with nitrogen or argon for 20-30 minutes) and the reaction is run under an inert atmosphere.
-
Poor Reagent Quality: 2,6-Dimethylphenylboronic acid can undergo dehydration to form an unreactive trimeric boroxine anhydride upon storage. It can also undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) if exposed to moisture or acid over long periods.[8] Using fresh, high-purity reagents is critical.
-
Suboptimal Conditions: The steric hindrance from the two methyl groups on the boronic acid slows down the reaction. Higher temperatures are often required to overcome this energy barrier. The choice of base is also crucial; if the base is not strong enough or soluble enough, the reaction will stall.
Problem 2: Significant Formation of Byproducts
Your reaction works, but the crude mixture contains significant impurities that complicate purification.
Q: My crude NMR shows a clean singlet for four methyl groups around 2.0 ppm, but it's not my product. What is it and how do I prevent it?
This is a classic sign of boronic acid homocoupling , which produces 2,2',6,6'-tetramethylbiphenyl.
| Byproduct | Structure | Cause & Prevention |
| Homocoupling Product | 2,2',6,6'-tetramethylbiphenyl | Cause: This side reaction is often promoted by the presence of oxygen or an excess of palladium catalyst. It can also occur if the oxidative addition of the aryl halide to the palladium is slow.[9] Prevention: 1. Thoroughly degas all solvents and reagents. 2. Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess. 3. Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce homocoupling.[10] |
| Protodeboronation Product | Toluene | Cause: The boronic acid reacts with trace protons in the reaction mixture, replacing the C-B bond with a C-H bond. Prevention: Ensure the base is effective and that there are no acidic impurities in the starting materials. |
| Dehalogenation Product | Indoline | Cause: The 5-bromoindoline is reduced to indoline. This can happen via a competing pathway in the catalytic cycle, often facilitated by trace water or other proton sources. Prevention: Use high-purity, dry solvents (though water is a co-solvent, excess can be detrimental). Ensure the base is sufficiently strong. |
Problem 3: Purification Challenges
You have successfully synthesized the crude product but are struggling to obtain a pure sample.
Q: How can I effectively remove residual palladium from my final product?
Palladium contamination is a significant concern, especially for compounds intended for biological testing.
-
Aqueous Workup: A standard aqueous workup can remove a significant portion of the inorganic salts and some palladium. An ammonium chloride wash can sometimes help.
-
Filtration through Celite/Silica: Filtering the crude product (dissolved in a solvent like ethyl acetate or DCM) through a short plug of silica gel or Celite can remove precipitated palladium black.
-
Specialized Scavengers: For very low levels of palladium, commercially available metal scavengers (e.g., silica-bound thiols) can be stirred with a solution of the product to bind the residual metal, which is then filtered off.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification that often effectively removes trace metal impurities.[11]
Section 3: Experimental Protocols
Protocol 1: Synthesis of 1-Acetyl-5-bromoindoline
This protocol is adapted from established methods for the bromination of N-protected indoline.[4]
-
Protection: Dissolve indoline (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC shows complete consumption of the starting material.
-
Perform an aqueous workup, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield crude 1-acetylindoline, which can often be used without further purification.
-
Bromination: Dissolve the crude 1-acetylindoline in glacial acetic acid.
-
Cool the solution to 0-5 °C. Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, keeping the temperature below 10 °C.
-
Stir at room temperature for 1 hour. Monitor by TLC.
-
Workup: Pour the reaction mixture into ice water. If a precipitate forms, collect it by filtration. If not, extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by recrystallization from ethanol/water or by flash column chromatography to yield 1-acetyl-5-bromoindoline.
Protocol 2: Suzuki-Miyaura Coupling to form 5-(2,6-dimethylphenyl)-1-acetylindoline
-
Reaction Setup: To an oven-dried flask, add 1-acetyl-5-bromoindoline (1.0 eq), 2,6-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).[5][8]
-
Add your chosen palladium catalyst and ligand (e.g., Pd(dppf)Cl₂ at 3 mol%).[10]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 1-acetyl-5-bromoindoline is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the pure product.
-
(Optional) Deprotection: The resulting acetylated product can be deprotected by heating with aqueous NaOH in methanol to yield the final target, this compound.
References
- 1. jmcct.com [jmcct.com]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Palladium-Catalyzed Indoline Formation
Welcome to the technical support resource for palladium-catalyzed indoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice to navigate the complexities of reaction optimization and troubleshoot common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during palladium-catalyzed indoline formation. Each problem is followed by a list of potential causes and actionable solutions, grounded in mechanistic principles.
Problem 1: Low or No Product Yield
This is one of the most common issues. A systematic approach is crucial to identify the root cause.
Potential Causes & Solutions
-
Catalyst Inactivity or Decomposition:
-
Cause: The active Pd(0) species is sensitive to oxygen.[1][2] Inadequate inert atmosphere techniques can lead to oxidation and catalyst deactivation. High temperatures can also cause catalyst decomposition.[1][2]
-
Solution:
-
Ensure Rigorous Inert Conditions: Use a glovebox or Schlenk line for reagent handling. Degas the solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][3]
-
Optimize Temperature: Screen a range of temperatures. While higher temperatures can increase reaction rates, they may also promote catalyst decomposition or side reactions.[2] Some protocols for C-H amination have shown improved yields at lower temperatures, for instance, 60 °C.[1][3]
-
-
-
Inappropriate Ligand Choice:
-
Cause: The ligand is critical for stabilizing the palladium center and facilitating key steps like oxidative addition and reductive elimination.[5] The electronic and steric properties of the ligand must be matched to the substrate and the specific C-N bond-forming reaction.[2][5]
-
Solution:
-
Ligand Screening: If the initial choice is ineffective, perform a screen of ligands with varying properties. For intramolecular C-H amination, bulky, electron-rich phosphine ligands are often a good starting point.[6]
-
Consult Literature: Review literature for successful examples with similar substrates to guide your ligand selection.
-
-
-
Incorrect Base Selection:
-
Cause: The base plays a crucial role, often in deprotonating the amine precursor or participating in the C-H activation step.[2] The strength, solubility, and nature of the counter-ion of the base can significantly impact the reaction.[2][7]
-
Solution:
-
Screen Different Bases: Common bases for this transformation include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).[2][8] If a weak base fails, a stronger, non-coordinating base like NaOtBu might be necessary, provided the substrate is not base-sensitive.[2]
-
Consider Solubility: The solubility of the base in the chosen solvent is important. For instance, K₃PO₄ is often used in polar aprotic solvents like dioxane.[9]
-
-
-
Poor Substrate Quality:
-
Cause: Impurities in the starting material (e.g., the β-arylethylamine precursor) can act as catalyst poisons.[1][2]
-
Solution:
-
Purify Starting Materials: Ensure the purity of your substrate and all reagents. Recrystallization or column chromatography of the starting material may be necessary.
-
Check for Inhibitory Functional Groups: Certain functional groups on the substrate can coordinate to the palladium center and inhibit catalysis.
-
-
Problem 2: Competing Side Reactions (e.g., β-Hydride Elimination, Dimerization)
The formation of undesired byproducts can significantly reduce the yield of the target indoline.
Potential Causes & Solutions
-
β-Hydride Elimination:
-
Cause: This is a common decomposition pathway for palladium-alkyl intermediates. It is more likely to occur if the C-N reductive elimination step is slow.
-
Solution:
-
Modify the Ligand: Employing bulky ligands can sterically hinder the conformation required for syn-β-hydride elimination and promote the desired reductive elimination.[5]
-
Substrate Design: If possible, use substrates that lack β-hydrogens or where their elimination is geometrically disfavored.
-
-
-
Acetoxylation or Other Solvent-Derived Byproducts:
-
Cause: In C-H activation pathways using Pd(OAc)₂, a competing acetoxylation of the C-H bond can occur, particularly at high temperatures.[3][10] The solvent itself can sometimes participate in side reactions.[9]
-
Solution:
-
Lower Reaction Temperature: Reducing the temperature can often disfavor the higher activation energy pathway of acetoxylation.[10]
-
Change Palladium Source: Using a palladium source without an acetate ligand (e.g., PdCl₂) in combination with a suitable base might circumvent this issue.
-
Solvent Selection: Choose a less reactive, non-coordinating solvent. Toluene and dioxane are common choices.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for palladium-catalyzed indoline formation?
A1: The mechanism depends on the specific strategy. For intramolecular C-H amination, a common pathway involves a Pd(II)/Pd(IV) catalytic cycle.[3] The key steps are:
-
Coordination: The directing group on the substrate coordinates to the Pd(II) catalyst.
-
C-H Activation/Palladation: The palladium center activates a nearby C-H bond on the aryl ring, forming a palladacycle intermediate.[11][12]
-
Oxidation: An oxidant promotes the oxidation of Pd(II) to a higher-valent Pd(IV) species.
-
C-N Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(IV) center, yielding the indoline product and regenerating the active Pd(II) catalyst.[3][11]
Another possible pathway, particularly in the absence of a strong oxidant, is a Pd(II)/Pd(0) cycle.[12]
Caption: A simplified Pd(II)/Pd(IV) catalytic cycle for indoline synthesis.
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice is highly substrate-dependent.[2]
-
Palladium Source: Pd(OAc)₂ is a common, relatively inexpensive, and effective pre-catalyst for C-H activation reactions.[3][13] Pd₂(dba)₃ is a good source of Pd(0) for cross-coupling reactions.[4]
-
Ligands: The ligand is crucial for tuning reactivity and selectivity.[5]
-
For C-H Amination: Picolinamide (PA) is an excellent directing group that facilitates ortho-C-H activation.[3][10]
-
For C-N Cross-Coupling: Bulky, electron-rich biaryl phosphine ligands (e.g., from the Buchwald ligand portfolio) or chelating phosphines like Xantphos are often effective.[6][8] A ligand screening is often the best approach for a new substrate class.[2]
-
Q3: What role does the solvent play, and which one should I use?
A3: The solvent can significantly influence the reaction by affecting the solubility of reagents, the stability of the catalyst, and the reaction rate.[2][9]
-
Common Solvents: Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and DMF are frequently used.[2][9]
-
Solvent Screening: A solvent screen is recommended during optimization. For instance, some reactions may proceed faster in more polar solvents like DMF, while others might give cleaner results in non-polar solvents like toluene.[9] The choice can also affect the mechanism; in some cases, acidic co-solvents can alter regioselectivity.[14]
Q4: My reaction is sluggish. How can I increase the reaction rate?
A4:
-
Increase Temperature: Cautiously increase the temperature in 10-20 °C increments. Monitor for byproduct formation or catalyst decomposition.[2]
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve conversion for challenging substrates.[2]
-
Re-evaluate Ligand/Base/Solvent System: The combination of these factors dictates the overall rate. A systematic optimization (e.g., using a Design of Experiments approach) can uncover a more active catalytic system.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Data & Protocols
Table 1: General Reaction Parameter Optimization
| Parameter | Initial Condition | Optimization Strategy | Rationale & Key Considerations |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | Screen PdCl₂, Pd₂(dba)₃ | Acetate can lead to side reactions; Pd(0) sources may require different ligands.[3][4] |
| Ligand | Xantphos (1.2 eq to Pd) | Screen Buchwald ligands, P(t-Bu)₃ | Match ligand sterics and electronics to the substrate.[5][6] |
| Base | K₂CO₃ (2.0 eq) | Screen Cs₂CO₃, K₃PO₄, NaOtBu | Base strength and solubility are critical.[2] Cs₂CO₃ is often effective.[8] |
| Solvent | Toluene (0.1 M) | Screen Dioxane, DMF, Acetonitrile | Solvent polarity affects solubility and reaction rates.[9] |
| Temperature | 100 °C | Screen 60-120 °C | Balance reaction rate against catalyst stability and side reactions.[2][3] |
Experimental Protocol: General Procedure for Pd-Catalyzed Intramolecular C-H Amination
This protocol is a general starting point and requires optimization for specific substrates.
Materials:
-
β-arylethylamine substrate with a directing group (e.g., picolinamide) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the β-arylethylamine substrate (1.0 equiv) and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add Pd(OAc)₂ (0.02 - 0.05 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired indoline product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
identification of common side products in indoline synthesis
Technical Support Center: Indoline Synthesis
Welcome to the technical support center for indoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of indoline scaffolds. My aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you in troubleshooting common issues, particularly the formation of side products. The information herein is curated from established literature and practical experience to ensure scientific integrity and immediate applicability in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is failing and producing significant amounts of aniline and other byproducts. What is the likely cause?
A1: This is a classic failure mode of the Fischer indole synthesis, often encountered when the ketone or aldehyde precursor bears a strong electron-donating group at the α-position.[1] The core of the Fischer synthesis is a critical acid-catalyzed[2][2]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[3][4] However, an alternative pathway, heterolytic N–N bond cleavage, can become dominant.
-
Causality: Electron-donating substituents can stabilize a potential iminylcarbocation that forms upon N–N bond cleavage. This cleavage pathway effectively outcompetes the desired sigmatropic rearrangement, leading to the collapse of the intermediate into side products like aniline and derivatives of the original carbonyl compound.[1] For instance, attempts to synthesize 3-aminoindoles via the Fischer method are notoriously difficult for this reason.[1]
-
Troubleshooting:
-
Catalyst Choice: If using strong Brønsted acids (e.g., HCl, H₂SO₄), consider switching to a Lewis acid like ZnCl₂ or BF₃, which can sometimes favor the cyclization pathway.[1][3]
-
Solvent/Catalyst System: An environmentally friendly alternative using a melt of L-(+)-tartaric acid and dimethylurea has been shown to be effective under milder conditions, which can suppress side reactions.[5] This system acts as both the solvent and the catalyst.
-
Substrate Modification: If possible, modify the substrate to reduce the electron-donating ability of the problematic substituent.
-
Q2: During the catalytic hydrogenation of an indole to an indoline, I'm observing over-reduction to octahydroindole and significant catalyst poisoning. How can I improve selectivity?
A2: This is a common challenge due to the aromatic stability of the indole ring and the product (indoline) acting as a catalyst poison.[6] The key is to activate the indole substrate towards reduction while preventing further reduction of the indoline product.
-
Causality: The indoline product is a cyclic secondary amine that can coordinate to the metal catalyst surface, inhibiting further catalytic turnover.[6] Over-reduction occurs because the conditions required to hydrogenate the pyrrole ring can also be harsh enough to reduce the benzene ring, leading to octahydroindoles.[6][7]
-
Troubleshooting Protocol: Acid-Activated Heterogeneous Hydrogenation
-
Activation: The addition of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA), is crucial. The acid protonates the indole at the C3 position, forming an iminium ion.[6][8] This disrupts the aromaticity of the five-membered ring, making it much more susceptible to hydrogenation.
-
Catalyst: Platinum on carbon (Pt/C) is an effective catalyst for this transformation.[6]
-
Solvent: Water is a surprisingly effective and green solvent for this reaction.[6]
-
Conditions: The reaction can often be run at room temperature under moderate hydrogen pressure (e.g., 50 psi).[6]
-
Workup: After the reaction, neutralize the acid and extract the indoline product.
-
This acid-activated method generally provides excellent yields of the desired indoline with minimal over-reduction.[6]
Q3: My Bischler-Möhlau synthesis is giving a complex mixture of regioisomers and other impurities. How can I understand and control the product distribution?
A3: The Bischler-Möhlau synthesis, which reacts an α-halo-ketone with excess aniline, is known for its potential to produce multiple products due to a complex reaction mechanism.[9][10] The initially formed 3-aryl indole can potentially rearrange to the 2-aryl indole.
-
Causality: Isotopic labeling studies have shown that the reaction can proceed through an imine intermediate formed from two equivalents of the aniline reactant.[11] This pathway leads directly to the 2-aryl indole. However, direct cyclization to a 3-aryl indole followed by a 1,2-aryl shift can also occur, leading to isomeric products.[11] The harsh conditions traditionally used (high temperatures) often promote these side reactions and rearrangements.[10]
-
Troubleshooting:
-
Milder Conditions: Recent advancements have shown that using microwave irradiation can significantly improve yields and reduce side products by allowing for shorter reaction times and more controlled heating.[10]
-
Catalysis: The use of lithium bromide as a catalyst has been reported to facilitate the reaction under milder conditions.[10]
-
Analytical Characterization: Due to the potential for regioisomers, it is critical to use techniques like 2D NMR (COSY, HMBC) and mass spectrometry to definitively characterize the structure of your major product and identify impurities.[12][13]
-
Troubleshooting Guide: Common Side Products and Mitigation Strategies
| Problem/Observation | Potential Side Product(s) | Underlying Cause & Mechanism | Recommended Action & Protocol |
| Reaction mixture turns dark, significant tar/polymer formation. | Polymeric materials, oligomers. | Acid-Catalyzed Polymerization: Indoles, especially unsubstituted ones, are susceptible to polymerization under strongly acidic conditions. The electron-rich C3 position can be protonated, initiating electrophilic attack on another indole molecule.[8] | 1. Reduce Acid Concentration: Use the minimum catalytic amount of acid required. 2. Use Milder Acids: Switch from H₂SO₄ or PPA to p-TSA or a Lewis acid like ZnCl₂.[3] 3. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Mass spec shows unexpected M+14 or M+28 peaks in C-H activation/amination reactions. | Over-alkylation or N-alkylation products. | Catalyst Reactivity: In palladium-catalyzed C-H amination, the catalyst might remain active after the desired cyclization, leading to further functionalization if an alkylating agent or precursor is present.[14] Iridium catalysts used for dehydrogenation can also promote N-alkylation if an alcohol is present.[2] | 1. Control Stoichiometry: Use precise stoichiometry of the limiting reagent. 2. Protecting Groups: If synthesizing a primary or secondary indoline, consider using a protecting group on the nitrogen (e.g., Boc, Cbz) to prevent N-alkylation.[15] 3. Solvent Choice: In some catalytic systems, the choice of solvent can direct the selectivity between C-H and N-H functionalization.[2] |
| Formation of dimers or trimers, especially under oxidative conditions. | Indolin-3-one dimers, bi-indoles. | Oxidative Dimerization: Copper or other transition metals can catalyze the oxidative de-aromatization of 2-arylindoles to form a reactive indol-3-one intermediate. This intermediate can then undergo self-dimerization or react with another indole molecule.[16] Acid can also promote dimerization of indole derivatives.[17] | 1. Exclude Oxidants: If dimerization is undesired, ensure the reaction is run under an inert atmosphere (N₂ or Ar) and that solvents are deoxygenated. 2. Modify Catalyst: Switch to a less oxidation-prone catalyst system if applicable. 3. Control Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions. |
| Presence of oxindoles or other oxidized species. | 2-oxindoles, 3-oxindoles. | Over-oxidation: The indoline or indole ring can be susceptible to oxidation, especially in the presence of air, certain metal catalysts, or oxidizing agents.[18][19][20] This can be a desired reaction in some contexts but is a common side reaction in others. | 1. Inert Atmosphere: Rigorously exclude oxygen by using an inert atmosphere. 2. Antioxidants: In some cases, adding a small amount of an antioxidant like BHT can suppress oxidative side reactions. 3. Purify Starting Materials: Ensure starting materials and solvents are free of peroxide impurities. |
Visualizing Mechanistic Pathways
Understanding the reaction pathways is key to controlling the outcome. The following diagrams illustrate the critical branching points in common indoline syntheses that lead to desired products versus side products.
Diagram 1: Fischer Indole Synthesis - The Critical Branch
This diagram shows the key intermediate in the Fischer indole synthesis and its two competing pathways: the desired[2][2]-sigmatropic rearrangement and the problematic N-N bond cleavage.
Caption: Competing pathways in the Fischer Indole Synthesis.
Diagram 2: Catalytic Hydrogenation of Indole
This workflow illustrates the desired selective hydrogenation to indoline versus the common side reaction of over-reduction.
Caption: Acid activation is key for selective indole hydrogenation.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole synthesis [organic-chemistry.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
- 6. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The catalytic hydrogenation of indoles - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indoline synthesis [organic-chemistry.org]
- 16. Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-(2,6-dimethylphenyl)indoline by Column Chromatography
Welcome to the dedicated technical support guide for the purification of crude 5-(2,6-dimethylphenyl)indoline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chromatographic principles.
Introduction
This compound is a substituted indoline that often arises from synthetic routes such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). The crude product from these reactions is typically a mixture containing the desired indoline, unreacted starting materials, catalyst residues, and various side products. Column chromatography is the most effective method for isolating the target compound in high purity. This guide will walk you through the process, from initial analysis to a successful purification.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the column chromatography of this compound. The question-and-answer format is designed to provide direct and actionable solutions.
Q1: My TLC analysis of the crude reaction mixture shows a complex array of spots. How do I even begin to develop a separation method?
A1: A complex TLC plate is common for crude reaction mixtures. The key is to systematically identify your product and then optimize its separation from the impurities.
-
Initial Spot Identification:
-
Run a TLC with co-spots of your starting materials (e.g., 5-bromoindoline and 2,6-dimethylphenylboronic acid if you performed a Suzuki coupling) alongside your crude mixture. This will help you identify the spots corresponding to unreacted precursors.
-
The product, this compound, is generally less polar than the indoline starting material and more polar than the boronic acid starting material. Its Rf value will likely be intermediate between the two.
-
-
Systematic Solvent Screening:
-
Begin with a relatively non-polar solvent system, such as 10% ethyl acetate in hexanes, and gradually increase the polarity.[1]
-
The ideal solvent system for column chromatography will give your product an Rf value of approximately 0.2-0.4 on the TLC plate.[2] This ensures good separation from impurities that are either much more or much less polar.
-
dot graph TD { A[Complex TLC] --> B{Identify Spots}; B --> C[Co-spot Starting Materials]; B --> D[Estimate Product Polarity]; A --> E{Systematic Solvent Screening}; E --> F[Start with Low Polarity (e.g., 10% EtOAc/Hexane)]; F --> G[Gradually Increase Polarity]; G --> H{Target Rf for Product: 0.2-0.4}; H --> I[Optimized Solvent System for Column]; }
Caption: Workflow for developing a separation method from a complex TLC.
Q2: My target compound, this compound, is streaking or tailing on the TLC plate and the column. What's causing this and how can I fix it?
A2: Streaking or tailing is often indicative of undesirable interactions between your compound and the stationary phase, or issues with the mobile phase.[1]
-
Acidic Silica Gel: Indolines, being basic due to the nitrogen atom, can interact strongly with the slightly acidic surface of silica gel, leading to tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[1] This will neutralize the acidic sites on the silica and improve the peak shape.
-
-
Sample Overload: Applying too much sample to the TLC plate or column can cause streaking.
-
Solution: For TLC, ensure you are spotting a dilute solution. For column chromatography, use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight for difficult separations).
-
-
Inappropriate Solvent System: If the solvent is too weak, the compound will move very slowly and may appear as a streak. If it's too strong, it will move with the solvent front.
-
Solution: Re-optimize your solvent system using TLC to achieve the target Rf of 0.2-0.4.
-
Q3: I'm getting a very low recovery of my product after column chromatography. Where could it be going?
A3: Low recovery can be due to several factors, from irreversible adsorption to compound instability.
-
Irreversible Adsorption: Your compound may be binding too strongly to the silica gel.
-
Solution: As mentioned above, adding triethylamine to the eluent can help. If the compound is still retained, a more polar solvent system (e.g., a gradient of methanol in dichloromethane) may be necessary. In some cases, switching to a different stationary phase like alumina (neutral or basic) might be beneficial.
-
-
Compound Instability: Indolines can be sensitive to the acidic nature of silica gel and may degrade on the column, especially with prolonged exposure.[2]
-
Solution:
-
Neutralize the silica gel by adding triethylamine to the eluent.
-
Perform "flash" chromatography by applying pressure to speed up the separation and minimize the time your compound spends on the column.
-
Consider using a less acidic stationary phase like neutral alumina.
-
-
-
Co-elution with an Impurity: Your product might be eluting with an unseen, UV-inactive impurity, leading to a lower-than-expected mass of the pure fractions.
-
Solution: After combining and evaporating the fractions, analyze the resulting material by NMR or LC-MS to check for purity. If impurities are present, a second column with a different solvent system may be necessary.
-
dot graph TD { A[Low Product Recovery] --> B{Possible Causes}; B --> C[Irreversible Adsorption]; C --> D[Add Triethylamine to Eluent]; C --> E[Use More Polar Solvent]; C --> F[Switch to Alumina]; B --> G[Compound Instability on Silica]; G --> H[Neutralize Silica with Triethylamine]; G --> I[Use Flash Chromatography]; B --> J[Co-elution with Impurity]; J --> K[Analyze Purified Fractions (NMR, LC-MS)]; J --> L[Re-purify with Different Solvent System]; }
Caption: Troubleshooting guide for low product recovery.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For most applications, silica gel (60-120 or 230-400 mesh) is the standard and most cost-effective choice.[3] Given that indolines can be sensitive to acid, using silica gel treated with a small amount of triethylamine in the mobile phase is highly recommended to prevent streaking and degradation.[1] If your compound proves to be particularly acid-sensitive, neutral or basic alumina can be a good alternative.
Q2: Which mobile phase system is most suitable for the column chromatography of this compound?
A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate is a very common and effective mobile phase for indolines.[4] The polarity is fine-tuned by adjusting the ratio of these solvents. A good starting point for TLC analysis is a 9:1 or 4:1 mixture of hexanes:ethyl acetate. For more polar impurities or a more polar product, a system of dichloromethane and methanol can be employed.[1]
Q3: How can I determine the optimal solvent ratio for my column?
A3: The optimal solvent system is best determined through preliminary analysis using Thin Layer Chromatography (TLC) .[2] The ideal mobile phase composition should provide a retention factor (Rf) value of approximately 0.2-0.4 for this compound.[2] This Rf range generally ensures a good separation from impurities on a column.
Q4: this compound is colorless. How can I monitor its elution from the column?
A4: Since the compound is colorless, you will need to collect fractions and analyze them by TLC. The spots on the TLC plate can be visualized under a UV lamp (at 254 nm) , as indole derivatives are typically UV-active. After developing the TLC plate, you can circle the spots corresponding to your product and then combine the fractions that contain the pure compound.
Q5: What are the likely impurities I need to separate?
A5: The impurities will depend on the synthetic route. If you've used a Suzuki-Miyaura coupling of 5-bromoindoline with 2,6-dimethylphenylboronic acid, common impurities include:
-
Unreacted 5-bromoindoline: More polar than the product.
-
Unreacted 2,6-dimethylphenylboronic acid and its byproducts: Often very polar and may stick to the baseline or require a more polar eluent.
-
Homocoupled 2,6-dimethylphenyl (biphenyl derivative): Typically less polar than the product.
-
Palladium catalyst residues: Can often be removed by filtration through a small plug of silica or celite before chromatography, or they may remain at the top of the column.
Experimental Protocols
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
-
Prepare TLC Chambers: Line two or three small beakers or TLC chambers with filter paper and add a small amount of different solvent systems (e.g., 9:1, 4:1, and 1:1 hexanes:ethyl acetate). Cover the chambers to allow the atmosphere to saturate.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot a dilute solution of your crude this compound. It is also helpful to co-spot your starting materials if they are available.
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the spotted line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: Calculate the Rf value for your product spot in each solvent system. The ideal system will give an Rf of ~0.2-0.4. Adjust the solvent polarity as needed – increasing the ethyl acetate content will increase the Rf values.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation:
-
Secure a glass column of appropriate size vertically. A rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent system you plan to use (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.
-
Drain the excess solvent until the level is just at the top of the sand. Never let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample solution to the top of the column. Allow the sample to adsorb onto the silica by draining the solvent to the top of the sand.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to increase the flow rate (flash chromatography).
-
Begin collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product and any more polar impurities.
-
-
Product Isolation:
-
Identify the fractions containing the pure product by TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Representative TLC Data for Method Development
| Analyte/Impurity | Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf | Notes |
| Homocoupled Biphenyl | 95:5 | ~0.8 | Significantly less polar than the product. |
| This compound | 90:10 | ~0.4 | Ideal Rf for good separation on a column. |
| 5-Bromoindoline (Starting Material) | 90:10 | ~0.2 | More polar than the product. |
| Boronic Acid Byproducts | 80:20 | <0.1 | Very polar, may remain at the baseline. |
Table 2: Column Chromatography Parameters and Expected Outcomes
| Parameter | Specification | Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh) | Good separation of the product from less polar and more polar impurities. |
| Mobile Phase | Gradient of 5% to 20% Ethyl Acetate in Hexanes | Elution of non-polar impurities first, followed by the product, and then polar impurities. |
| Detection | UV light at 254 nm (for TLC analysis) | Visualization of aromatic compounds. |
| Typical Loading | 1g crude per 50-100g silica | Good resolution and separation. |
References
Navigating the Scale-Up of Substituted Indoline Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Substituted Indoline Synthesis. The indoline scaffold is a privileged structure in medicinal chemistry and materials science, yet its journey from the bench to bulk production is often fraught with challenges.[1] This guide is designed for researchers, process chemists, and drug development professionals to troubleshoot and overcome the common hurdles encountered during the scale-up of these valuable compounds. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to make informed, data-driven decisions for a successful and scalable synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do reaction yields of my indoline synthesis drop significantly upon scale-up?
A: This is a classic scale-up issue stemming from changes in the surface-area-to-volume ratio.[2] On a lab scale, flasks have a large surface area relative to their volume, allowing for efficient heat dissipation. In a large reactor, the volume increases cubically while the surface area only increases squarely, leading to inefficient heat transfer. This can cause localized hotspots, promoting side reactions and decomposition of thermally sensitive intermediates or products, thus lowering the yield.[2]
Q2: My final indoline product is consistently off-color at scale, but was pure white in the lab. What's happening?
A: Off-color products often point to the formation of minor impurities that were negligible at the lab scale but accumulate during longer reaction times or extended heating periods typical of pilot-scale production.[2] Atmospheric oxidation can also be a culprit; ensuring a robust inert atmosphere (Nitrogen or Argon) and using degassed solvents becomes critical at larger volumes where exposure times are longer.[2]
Q3: Column chromatography was simple on a 1-gram scale. Now, on a 100-gram scale, it's impractical and my product is impure. What are my options?
A: Direct scale-up of silica gel chromatography is often economically and practically unfeasible. The primary strategy at scale should shift towards purification by crystallization.[3] This requires a thorough investigation of solvent systems to find conditions where your indoline product has high solubility at elevated temperatures but poor solubility at room temperature or below, while impurities remain in the mother liquor. Techniques like anti-solvent crystallization are also highly effective.[4]
Section 2: Troubleshooting Guides
This section provides in-depth, question-and-answer-based troubleshooting for specific, critical challenges in indoline synthesis scale-up.
Thermal Management & Exotherm Control
Problem: My reaction shows a dangerous temperature spike (exotherm) during reagent addition at the 10-L scale, which wasn't apparent at 250-mL.
-
Core Principle: Reaction kinetics and heat generation scale with the quantity of reactants, but heat removal capabilities do not scale proportionally.[5][6] Many indoline syntheses, particularly those involving reductions (e.g., nitro to amine) or certain cyclizations, are highly exothermic.[7][8] Failure to control the exotherm can lead to thermal runaway, causing product decomposition, side-product formation, and critical safety hazards.[8]
-
Probable Causes & Diagnostic Steps:
-
Inadequate Cooling Capacity: The reactor's cooling jacket is insufficient for the heat generated.
-
Addition Rate is Too Fast: The rate of reagent addition outpaces the system's ability to remove heat.[8]
-
Poor Mixing: Inefficient stirring creates localized "hot spots" where the reaction temperature is much higher than the thermocouple reading.[2]
-
-
Solutions & Protocols:
-
Controlled Addition: Switch from bulk addition to a controlled, semi-batch process where the exothermic reagent is added slowly via a pump. The addition rate should be tied to the internal temperature, ensuring it does not exceed a pre-defined safety limit.
-
Reverse Addition: Consider adding the reaction mixture to the exothermic reagent (if the chemistry allows) to maintain a low concentration of the heat-generating species.
-
Process Analytical Technology (PAT): Utilize in-situ monitoring tools like ReactIR or Raman spectroscopy to track reaction progress in real-time. This allows for dynamic control of reagent addition based on actual conversion rather than a fixed time.
-
Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow reactor is a superior solution. Flow reactors offer exceptional heat transfer due to their high surface-area-to-volume ratio, enabling safe and controlled reactions even at high temperatures.[9][10]
-
Purification & Crystallization Challenges
Problem: My substituted indoline "oils out" during crystallization attempts instead of forming a solid.
-
Core Principle: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system, or when the solution becomes supersaturated too quickly for nucleation and crystal growth to occur in an orderly fashion.[4] The presence of impurities can also disrupt the crystal lattice formation.
-
Probable Causes & Diagnostic Steps:
-
Rapid Cooling: Crash-cooling the solution prevents the formation of nucleation sites.[4]
-
High Impurity Load: The presence of closely related impurities or residual solvent can inhibit crystallization.
-
Inappropriate Solvent System: The chosen solvent/anti-solvent system may not be optimal for your specific substituted indoline.
-
-
Solutions & Protocols:
-
Optimize Cooling Profile: Implement a staged cooling ramp. For example, cool from 60 °C to 40 °C over 1 hour, then to 20 °C over 2 hours, and finally to 0 °C over 1 hour. This slow process encourages proper crystal formation.
-
Seeding: Add a small number of pure seed crystals once the solution is saturated but before spontaneous nucleation begins.[4] This provides a template for crystal growth.
-
Solvent Screening: A systematic approach to finding the right solvent is crucial.
-
| Solvent Class | Good Solvent (for dissolving) | Anti-Solvent (for precipitating) | Typical Starting Ratio (v/v) |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc) | Heptane, Hexane | 1 : 3 |
| Alcohols | Isopropanol (IPA), Ethanol (EtOH) | Water, Heptane | 1 : 2 |
| Ethers | Methyl tert-butyl ether (MTBE) | Heptane | 1 : 4 |
| Aromatic | Toluene | Heptane | 1 : 5 |
-
Experimental Protocol: Anti-Solvent Crystallization
-
Dissolve the crude indoline product in a minimum amount of a "good" solvent (e.g., Isopropanol) at an elevated temperature (e.g., 50 °C).
-
Filter the hot solution to remove any particulate matter.
-
Slowly add an "anti-solvent" (e.g., Heptane) dropwise to the warm solution until slight turbidity (cloudiness) persists.
-
Add a few drops of the "good" solvent to redissolve the turbidity.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize yield.
-
Collect the crystals by filtration, wash with a cold mixture of the solvent/anti-solvent, and dry under vacuum.
-
Impurity Profile Management
Problem: A new, unknown impurity appears in my final API at the pilot scale that was absent in lab batches.
-
Core Principle: Scale-up can introduce new variables such as different materials of construction (e.g., stainless steel vs. glass), longer reaction times, and higher temperatures, which can lead to the formation of novel impurities.[2] For instance, many indoline syntheses utilize palladium catalysts for C-H activation or cross-coupling reactions.[11] Leaching of metals or interactions with process equipment can create new impurity pathways.
-
Troubleshooting Workflow for Impurity Identification & Control
Caption: A decision workflow for identifying and controlling new impurities during scale-up.
-
Specific Challenge: Residual Palladium Catalyst
-
Problem: Palladium-catalyzed reactions are common for creating substituted indolines.[11] However, residual palladium in the final product is a major regulatory concern and must be removed to parts-per-million (ppm) levels.
-
Solution: Metal Scavenging
-
Initial Filtration: After the reaction, perform a primary filtration through a pad of Celite® to remove the bulk of the Pd/C catalyst.
-
Scavenger Treatment: Transfer the filtrate to a separate vessel. Add a specialized metal scavenger, such as silica-based thiols (e.g., SiliaMetS® Thiol) or activated carbon cartridges.[12][13] The choice of scavenger depends on the solvent and the oxidation state of the palladium.
-
Agitation and Filtration: Stir the mixture for a defined period (e.g., 2-6 hours) at a controlled temperature (e.g., 40 °C).
-
Final Filtration: Filter the mixture through a dedicated cartridge or a fine filter to remove the scavenger-metal complex.[12]
-
Analysis: Analyze the filtrate for palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure it meets the required specifications (typically < 10 ppm).
-
-
References
- 1. Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 11. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. silicycle.com [silicycle.com]
- 13. pubs.acs.org [pubs.acs.org]
methods for removing impurities from 5-(2,6-dimethylphenyl)indoline reactions
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 5-(2,6-dimethylphenyl)indoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction, providing in-depth, field-tested solutions to ensure the highest purity of your final compound.
Introduction: The Challenge of Purity
This compound is a key building block in medicinal chemistry, often synthesized via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While effective, these reactions are prone to generating a variety of impurities that can be challenging to separate from the desired product. These impurities can include unreacted starting materials, homocoupled byproducts, and residual metal catalysts, all of which can interfere with subsequent reactions and biological assays.
This guide provides a structured approach to identifying, troubleshooting, and removing these impurities, ensuring the integrity of your research.
Section 1: Understanding Impurity Formation in Suzuki-Miyaura Coupling
The primary route to this compound typically involves the coupling of a 5-haloindoline (e.g., 5-bromo-1-boc-indoline) with a (2,6-dimethylphenyl)boronic acid derivative. The catalytic cycle, while efficient, is not perfect and can lead to several off-target reactions.
Section 2: Troubleshooting and Purification Guide
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My NMR/LC-MS shows significant unreacted 5-bromoindoline. How can I remove it?
Cause: This is one of the most common impurities and typically arises from incomplete reaction due to insufficient reagent, poor catalyst activity, or non-optimal reaction conditions. The polarity difference between the bromo-precursor and the coupled product is often small, complicating chromatographic separation.
Solution: Reactive Quenching and Extraction
A highly effective method is to use a nucleophilic amine to react with the unreacted aryl bromide, forming a more polar, basic compound that can be easily removed by an acidic wash.
Experimental Protocol: Amine Quench for Aryl Bromide Removal
-
Reaction: After the primary reaction is complete, add 3-5 equivalents of a secondary amine like piperidine or morpholine to the crude reaction mixture.
-
Heating: Heat the mixture to 80-100 °C for 2-4 hours. This forces the sluggish aromatic nucleophilic substitution of the remaining 5-bromoindoline.
-
Monitoring: Monitor the disappearance of the 5-bromoindoline spot/peak by TLC or LC-MS.
-
Workup: Cool the reaction mixture and perform a standard aqueous workup.
-
Acid Wash: Dilute the organic layer with a suitable solvent (e.g., EtOAc, DCM) and wash with 1M hydrochloric acid (HCl). The newly formed amino-adduct, being basic, will partition into the acidic aqueous layer.
-
Isolation: Separate the layers. The organic layer now contains your desired product, free from the bromo-impurity. Wash with brine, dry over Na₂SO₄, and concentrate.
Question 2: I am observing a significant amount of 2,2',6,6'-tetramethylbiphenyl (boronic acid homocoupling product). How do I separate it?
Cause: Homocoupling of the boronic acid is a frequent side reaction, especially if the reaction is exposed to oxygen or if the palladium catalyst is not in the correct oxidation state. This non-polar impurity often co-elutes with the desired product in normal-phase chromatography.
Solution: Crystallization
The structural rigidity and symmetry of 2,2',6,6'-tetramethylbiphenyl often make it highly crystalline. Conversely, the indoline product may be an oil or a less crystalline solid. This difference can be exploited.
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude mixture in a minimum amount of a "good" solvent in which both compounds are soluble at elevated temperatures (e.g., Toluene, Dichloromethane).
-
Precipitation: While the solution is warm, slowly add a "poor" solvent (an anti-solvent) in which the homocoupled byproduct is insoluble but the desired product remains soluble (e.g., Heptane, Hexane).
-
Cooling: Add the anti-solvent dropwise until the solution becomes faintly turbid. If necessary, warm slightly to redissolve, then allow the mixture to cool slowly to room temperature, and finally to 0-4 °C.
-
Isolation: The homocoupled byproduct should precipitate as a crystalline solid. Isolate it by filtration.
-
Recovery: The desired this compound will be enriched in the mother liquor. Concentrate the filtrate to recover your product, which can then be further purified by flash chromatography if needed.
Data Summary: Recommended Solvent Systems
| Purification Method | "Good" Solvent (for product) | "Poor" Solvent / Anti-Solvent | Target Impurity Removed |
| Crystallization | Toluene, Ethyl Acetate, DCM | Heptane, Hexane | Boronic acid homocoupling |
| Chromatography | Hexane/Ethyl Acetate (gradient) | N/A | General separation |
| Acid Wash | Ethyl Acetate, DCM | 1M HCl (aq) | Basic impurities, bromo-adduct |
Question 3: My final product is a dark oil or solid, suggesting palladium residue. How can I remove the catalyst?
Cause: Residual palladium can manifest as a grey, black, or dark brown coloration. It is highly undesirable as it can interfere with downstream catalytic processes.
Solution: Palladium Scavenging
Specialized reagents known as scavengers can be used to bind tightly to residual palladium, allowing for its removal by simple filtration.
Experimental Protocol: Scavenging with Thiol-Functionalized Silica
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, DCM).
-
Scavenger Addition: Add a thiol-functionalized silica gel scavenger (typically 5-10 weight equivalents relative to the theoretical amount of palladium).
-
Agitation: Stir the suspension at room temperature or with gentle heating (40-50 °C) for 2-6 hours. The thiol groups on the silica will chelate the palladium.
-
Filtration: Filter the mixture through a pad of Celite® or a short plug of silica gel, washing with the same solvent.
-
Concentration: The filtrate contains the purified product. Concentrate under reduced pressure to yield the decolorized compound.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best general-purpose chromatography system for this compound?
-
A: A gradient elution on silica gel is typically effective. Start with a non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity to 90:10 or 85:15 Hexane:Ethyl Acetate. The desired product is moderately polar and should elute after non-polar impurities like homocoupled byproducts.
-
-
Q: My reaction stalls and leaves large amounts of both starting materials. What is the likely cause?
-
A: This often points to catalyst deactivation or an issue with the base. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous. Degas all solvents thoroughly to remove oxygen, which can deactivate the Pd(0) catalyst. Consider using a more robust ligand or a pre-catalyst that is less sensitive to air.
-
-
Q: Can I use an acid/base extraction to purify the final product?
-
A: Yes. The indoline nitrogen is weakly basic. You can dissolve the crude material in a non-polar organic solvent (like diethyl ether or toluene) and extract it into a moderately acidic aqueous solution (e.g., 5% citric acid). The non-polar impurities will remain in the organic layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and back-extract your purified product into a fresh organic solvent. This is particularly effective for removing non-basic impurities.
-
Section 4: References
-
Suzuki-Miyaura Cross-Coupling. Sigma-Aldrich (Merck). --INVALID-LINK--
-
Palladium Catalyst Scavengers. SiliCycle. --INVALID-LINK--
-
Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego & C. L. L. Chai, Butterworth-Heinemann. (General principles of crystallization and chromatography). --INVALID-LINK--
-
Practical Organic Synthesis: A Student's Guide. R. Keese, M. Brändle, T. Toube, Wiley. (Principles of workup and purification). --INVALID-LINK--
Technical Support Center: Enhancing Regioselectivity in the Functionalization of the Indoline Ring
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced synthetic strategies. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the functionalization of the indoline scaffold. The inherent challenge in selectively modifying the indoline ring, with its multiple C-H bonds of similar reactivity, necessitates a nuanced understanding of reaction mechanics.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and achieve high regioselectivity in your experiments.
Part 1: General Principles & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the factors that govern regioselectivity in indoline functionalization.
Question: Why is achieving regioselectivity on the indoline benzene ring (C4-C7) so challenging compared to the C2 or C3 positions?
Answer: The challenge lies in the intrinsic electronic properties of the indole/indoline system. The pyrrole moiety (containing the nitrogen and C2/C3 positions) is inherently electron-rich and more nucleophilic, making it the kinetically favored site for many reactions, particularly electrophilic substitutions.[3][4] Functionalizing the benzenoid ring requires overcoming this natural reactivity preference. The C-H bonds on the benzene core (C4, C5, C6, C7) have very similar bond dissociation energies and electronic environments, making it difficult for a reagent to distinguish between them without a guiding influence.[1][2]
Question: What is a "directing group" and how does it work in C-H functionalization?
Answer: A directing group (DG) is a functional group that is temporarily or permanently installed on the indoline scaffold to control the position of a subsequent reaction. It operates by coordinating to a transition metal catalyst, forming a metallacyclic intermediate. This intermediate holds the catalyst in close proximity to a specific C-H bond, effectively lowering the activation energy for its cleavage over other C-H bonds. The size and geometry of the resulting metallacycle determine which C-H bond is activated. This chelation-assisted strategy is a cornerstone for achieving regioselectivity at otherwise unreactive positions like C4 and C7.[1][2]
Question: Can the choice of catalyst alone influence regioselectivity?
Answer: Absolutely. Even with the same directing group, different metal catalysts can lead to different regiochemical outcomes. For instance, with an N-P(O)tBu₂ directing group on indole, a palladium catalyst can favor C7 arylation, while a copper catalyst promotes C6 arylation.[2] This is due to the different coordination geometries, oxidation states, and mechanistic pathways preferred by each metal. Furthermore, the ligands attached to the metal center play a crucial role in tuning its steric and electronic properties, which in turn can fine-tune or even switch the regioselectivity.[5]
Part 2: Troubleshooting Guides by Reaction Type
This section provides specific, actionable advice for common problems encountered during key functionalization reactions.
A. C-H Functionalization & Arylation (C4-C7 Positions)
The direct functionalization of the benzenoid part of the indoline ring is a significant challenge but offers powerful synthetic shortcuts.[1]
Problem 1: My C-H arylation reaction is non-selective, yielding a mixture of isomers (e.g., C4, C5, and C7).
-
Potential Cause 1: Ineffective Directing Group Strategy. Your chosen directing group may not be forming a stable or conformationally rigid metallacycle required for high selectivity.
-
Solution: The choice of directing group is paramount. You must select a DG known to direct to a specific position. For example, a pivaloyl group at C3 can direct arylation to the C4 position, while a bulky phosphinoyl group on the nitrogen (N-P(O)tBu₂) is effective for directing to C7.[1][2] A transient directing group like glycine can also be employed for C4 arylation.[1]
-
-
Potential Cause 2: Competing Reaction Pathways. The inherent reactivity of the indoline ring may be competing with the directed pathway, especially under harsh conditions.
-
Solution: Optimize your reaction conditions. Lowering the temperature may favor the thermodynamically more stable, directed pathway over non-selective background reactions.[6] Screen different solvents and bases, as they can influence the stability of the key metallacyclic intermediate.
-
-
Potential Cause 3: Catalyst Mismatch. The catalyst system (metal and ligand) may not be optimal for your specific substrate and directing group combination.
Decision Workflow for C-H Arylation Troubleshooting
Caption: Troubleshooting workflow for poor regioselectivity.
Table 1: Selected Directing Groups for Regioselective C-H Functionalization of Indoles/Indolines
| Directing Group (DG) | Position of DG | Catalyst System | Major Product Position | Reference |
| N-P(O)tBu₂ | N1 | Pd(OAc)₂ | C7 Arylation | [2] |
| N-P(O)tBu₂ | N1 | Cu(OAc)₂ | C6 Arylation | [2] |
| Pivaloyl | C3 | Pd(PPh₃)₂Cl₂ | C4 Arylation | [1] |
| Formyl | C3 | Ru Catalyst | C4 Alkenylation | [7] |
| N-Pivaloyl | N1 | BBr₃ (metal-free) | C7 Borylation | [2] |
| Pyridinyl | N1 | Palladium | C2-C7 Coupling | |
| N-Methoxyamide | N1 | Rh(III) | C2 Annulation | [8] |
B. Friedel-Crafts Acylation
A common issue in the acylation of free (N-H) indolines is the competition between C3-acylation and N1-acylation.[9][10]
Problem 2: My Friedel-Crafts acylation gives a mixture of N-acylated and C3-acylated products, with low overall yield.
-
Potential Cause 1: Strong Lewis Acid and Reaction Conditions. Traditional strong Lewis acids (e.g., AlCl₃) used in stoichiometric amounts can promote N-acylation and polymerization of the electron-rich indoline ring.[9]
-
Potential Cause 2: Solvent Effects. The solvent can influence the relative rates of N- vs. C-acylation.
-
Solution: Employ ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄), as the solvent. This medium has been found to enhance the catalytic activity of metal triflates and completely suppress N-acylation, leading to excellent yields of the C3 product.[9] For BF₃·Et₂O promoted reactions, dichloromethane (DCM) was found to be the optimal solvent.[10]
-
-
Potential Cause 3: Acylating Agent Reactivity. Highly reactive acylating agents (like some acyl chlorides) may favor the more nucleophilic nitrogen atom.
C. Halogenation
Regiocontrolled halogenation is critical for introducing a synthetic handle for further cross-coupling reactions.
Problem 3: I am trying to halogenate the C7 position but am getting halogenation at C3 or other positions.
-
Potential Cause: Lack of Directing Group Assistance. Direct halogenation of an unprotected indoline will almost always occur at the most electron-rich positions (C3, C2, C5). Achieving C7 halogenation requires a directing group strategy.
-
Solution: Implement a removable directing group on the nitrogen. Picolinamide (PA) is an effective DG for this purpose. A Pd-catalyzed reaction using a picolinamide-protected indoline can achieve highly regioselective halogenation (chlorination, bromination, iodination) at the C7 position.[6][11] This installed halogen can then be used in subsequent functionalization steps.[11]
-
-
Potential Cause: Incorrect Halogenating Agent/Conditions. The choice of halogen source and oxidant is crucial.
-
Solution: For N-protected indoles, using an Oxone-halide system can provide selective access to either C2 or C3 haloindoles depending on the nature of the protecting group. An electron-withdrawing group on the nitrogen directs halogenation to C2.[12] For directed C7-halogenation, reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or 1-fluoro-2,4,6-trimethylpyridinium triflate are used in conjunction with the Pd-catalyst.[11]
-
Part 3: Validated Experimental Protocols
These protocols are provided as a starting point. Optimization may be necessary for your specific substrate.
Protocol 1: Highly Regioselective C3-Acylation of Indole
This protocol is adapted from a green chemistry approach utilizing a reusable catalyst system.[9]
-
Objective: To achieve highly selective acylation at the C3 position of an unprotected indole, avoiding N-acylation.
-
Materials:
-
Indole substrate (1.0 mmol)
-
Acid anhydride (1.2 mmol)
-
Yttrium (III) triflate (Y(OTf)₃) (0.1 mmol, 10 mol%)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) (2 mL)
-
Microwave synthesis vial
-
Ethyl acetate, water, brine
-
-
Procedure:
-
To a microwave synthesis vial, add the indole (1.0 mmol), Y(OTf)₃ (10 mol%), and [BMI]BF₄ (2 mL).
-
Add the acid anhydride (1.2 mmol) to the mixture.
-
Seal the vial and place it in a monomode microwave reactor.
-
Irradiate at a suitable power (e.g., 100 W) and temperature (e.g., 80 °C) for a short duration (typically 2-10 minutes). Monitor reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Note: The ionic liquid/catalyst phase can often be recovered and reused for subsequent reactions.[9]
-
Protocol 2: Directing Group-Assisted C7-Arylation of Indoline
This protocol outlines a general procedure for C-H functionalization at the C7 position, a traditionally difficult site to access.[1][2]
-
Objective: To selectively introduce an aryl group at the C7 position of the indoline ring.
-
Step A: Installation of N-P(O)tBu₂ Directing Group
-
Dissolve the starting indoline (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add a strong base such as n-BuLi or NaH (1.1 equiv) dropwise.
-
Stir for 30 minutes at 0 °C.
-
Add di-tert-butylphosphinoyl chloride (tBu₂P(O)Cl) (1.2 equiv) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aq. NH₄Cl and extract with an organic solvent.
-
Purify the N-protected indoline by column chromatography.
-
-
Step B: Palladium-Catalyzed C7-Arylation
-
In a reaction vessel, combine the N-P(O)tBu₂-protected indoline (1.0 equiv), aryl iodide or bromide (1.5 equiv), Pd(OAc)₂ (5-10 mol%), a suitable ligand (if necessary), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Add a high-boiling point solvent like toluene or dioxane.
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature, dilute with an organic solvent, and filter through celite to remove inorganic salts.
-
Concentrate the filtrate and purify the C7-arylated product by column chromatography.
-
-
Step C: Removal of Directing Group (if required)
-
The N-P(O)tBu₂ group can often be removed under acidic or basic conditions, depending on the stability of the final molecule.
-
Mechanism of Directing Group-Assisted C-H Activation
Caption: Palladium-catalyzed C-H arylation cycle.
References
- 1. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Short Review of C7 – H Bond Functionalization of Indole/Indoline [ideas.repec.org]
- 4. rsisinternational.org [rsisinternational.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Green Halogenation of Indoles with Oxone-Halide - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the stability of 5-(2,6-dimethylphenyl)indoline under various reaction conditions
Welcome to the technical support center for 5-(2,6-dimethylphenyl)indoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing and ensuring the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your research and development activities.
Introduction to the Stability of this compound
This compound is a unique molecule featuring a sterically demanding 2,6-dimethylphenyl substituent at the 5-position of the indoline core. This substitution pattern significantly influences the electronic and steric properties of the indoline ring system, which can impact its stability under various reaction conditions. Understanding these potential liabilities is crucial for developing robust synthetic routes, formulating stable drug products, and ensuring the reliability of experimental data.
The indoline nucleus, a saturated analog of indole, is generally susceptible to oxidation, which leads to the corresponding indole. The nitrogen atom's lone pair contributes to the aromaticity of the fused benzene ring, influencing its reactivity. The presence of the bulky and electron-donating 2,6-dimethylphenyl group is anticipated to modulate this reactivity. The methyl groups provide a steric shield around the phenyl-indoline bond and also donate electron density to the aromatic system, potentially affecting its susceptibility to electrophilic attack and oxidation.
This guide will provide a framework for systematically evaluating the stability of this compound through forced degradation studies and offer solutions to common challenges.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments with this compound.
Question 1: I am observing the formation of a new, colored impurity during my reaction work-up or upon storage. What could be the cause?
Answer: The formation of a colored impurity often suggests the oxidation of the indoline ring to the corresponding indole. This process, known as aromatization, is a common degradation pathway for indoline derivatives.
-
Causality: The indoline nitrogen's lone pair can be readily oxidized, leading to the formation of a more conjugated and, therefore, often colored, indole system. This can be initiated by atmospheric oxygen, especially in the presence of light, metal catalysts, or residual oxidizing agents from a previous synthetic step. The 2,6-dimethylphenyl group, being electron-donating, might slightly increase the electron density of the indoline system, potentially making it more susceptible to oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and storage.
-
Solvent Degassing: Use degassed solvents to minimize dissolved oxygen.
-
Antioxidant Addition: For long-term storage or in sensitive reaction media, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Light Protection: Store the compound in an amber vial or protect it from light to prevent photochemically induced oxidation.
-
Purification Check: Ensure that all oxidizing agents from previous steps have been thoroughly removed.
-
Question 2: My reaction under acidic conditions is giving multiple unexpected byproducts and a lower yield of the desired product. What is happening?
Answer: Indolines can be sensitive to strong acidic conditions, leading to potential side reactions or degradation.
-
Causality: The indoline nitrogen can be protonated under acidic conditions. While the lone pair on the nitrogen in indole is generally not basic due to its involvement in the aromatic system, the sp3-hybridized nitrogen in indoline is more susceptible to protonation. Protonation can activate the molecule for various reactions. Furthermore, strong acids can catalyze electrophilic aromatic substitution on the electron-rich benzene ring of the indoline, although the 5-position is already substituted in this case. The bulky 2,6-dimethylphenyl group might offer some steric protection to the adjacent positions on the indoline ring.
-
Troubleshooting Steps:
-
Milder Acids: If possible, substitute strong acids (e.g., concentrated HCl, H₂SO₄) with milder acidic reagents (e.g., acetic acid, pyridinium p-toluenesulfonate (PPTS)).
-
Temperature Control: Perform the reaction at a lower temperature to minimize side reactions.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to acidic conditions.
-
Protecting Groups: If the indoline nitrogen is not involved in the desired transformation, consider protecting it with a suitable group (e.g., Boc, Cbz) that can be removed under neutral or mild conditions.
-
Question 3: I am struggling with the removal of a protecting group from the indoline nitrogen using standard basic conditions (e.g., NaOH, KOH). What could be the issue?
Answer: While the indoline nitrogen can be deprotonated with strong bases, the steric hindrance from the adjacent 2,6-dimethylphenyl group at the 5-position might influence the accessibility of the N-H proton or the stability of the resulting anion.
-
Causality: The bulky nature of the 2,6-dimethylphenyl substituent could sterically hinder the approach of a base to the indoline nitrogen. Additionally, the electronic effects of this group might influence the acidity of the N-H proton.
-
Troubleshooting Steps:
-
Stronger, Non-nucleophilic Bases: Consider using stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) at low temperatures.
-
Solvent Choice: The choice of solvent can be critical. Aprotic polar solvents like THF or DMF can facilitate the deprotonation.
-
Alternative Deprotection Strategies: If a protecting group is present, explore alternative deprotection methods that do not rely on strong basic conditions, such as hydrogenolysis for a Cbz group or acidic cleavage for a Boc group (while being mindful of the acid sensitivity discussed in Question 2).
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (nitrogen or argon). Use of an amber, tightly sealed vial is recommended. For solutions, use degassed solvents and store at low temperatures.
Q2: Is this compound sensitive to light?
A2: Indoline derivatives can be susceptible to photodecomposition.[1] It is advisable to protect the compound from light during storage and reactions by using amber glassware or wrapping the reaction vessel in aluminum foil. A photostability study is recommended to quantify this sensitivity.
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for quantifying the parent compound and detecting degradation products.[2][3][4][5][6] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the mass of potential degradants.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of any significant degradation products that are isolated.[10][11][12][13][14]
Q4: How does the 2,6-dimethylphenyl substituent affect the expected degradation pathways compared to unsubstituted indoline?
A4: The 2,6-dimethylphenyl group is expected to have two main effects:
-
Steric Hindrance: The bulky nature of this group may sterically hinder reactions at the adjacent positions on the indoline ring and potentially slow down the rate of certain degradation reactions.
-
Electronic Effects: As an electron-donating group, it increases the electron density of the indoline system.[15][16][17][18] This could potentially increase the susceptibility to oxidation but might decrease the likelihood of certain electrophilic attacks on the benzene ring by directing them away from the substituted position.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
General Procedure for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in the table below.
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) or until the target degradation is achieved.
-
Quenching: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
| Stress Condition | Reagent and Conditions | Rationale |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | To assess stability in acidic environments. |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C | To evaluate stability in alkaline conditions. |
| Oxidative Degradation | 3% H₂O₂, Room Temperature | To investigate susceptibility to oxidation. |
| Thermal Degradation | 60 °C (in solution and as solid) | To determine the effect of heat on stability. |
| Photolytic Degradation | Exposed to UV light (e.g., 254 nm) and visible light, Room Temperature (in solution and as solid) | To assess light sensitivity. |
Detailed Protocol: Oxidative Degradation
-
Sample Preparation: To 1 mL of a 1 mg/mL solution of this compound in acetonitrile, add 1 mL of 3% hydrogen peroxide.
-
Control Sample: Prepare a control sample with 1 mL of the stock solution and 1 mL of water.
-
Incubation: Keep both samples at room temperature, protected from light.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Analysis: Directly inject the samples into the HPLC system.
Visualization of Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on the known chemistry of indoline compounds.
Caption: Potential degradation pathways of this compound.
Workflow for Stability Assessment
The following workflow provides a systematic approach to assessing the stability of this compound.
Caption: Systematic workflow for stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions [cetjournal.it]
- 3. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Indole(120-72-9) 1H NMR [m.chemicalbook.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of Indoline Derivatives in Organic Solvents
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering solubility challenges with indoline derivatives in organic solvents. This guide is structured to provide practical, in-depth solutions to common and complex solubility issues, moving from foundational concepts to advanced troubleshooting strategies. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more robust experimental plans.
Frequently Asked Questions (FAQs)
Q1: My indoline derivative is showing poor solubility in common organic solvents like ethanol and ethyl acetate. What are the likely reasons for this?
A1: The solubility of indoline derivatives is governed by a delicate interplay of their structural features and the properties of the solvent.[1][2] Poor solubility often arises from a mismatch between the solute and solvent properties. Key factors include:
-
Molecular Polarity: Indoline itself has a bicyclic structure with a nitrogen atom, contributing to some polarity.[1][3] However, the overall polarity is heavily influenced by the substituents on the benzene and pyrrole rings. Large non-polar substituents will decrease solubility in polar solvents.[4]
-
Intermolecular Forces: Strong intermolecular forces within the solid-state indoline derivative, such as hydrogen bonding or π-π stacking, require a significant amount of energy to overcome for dissolution to occur. If the solvent cannot form equally favorable interactions with the indoline derivative, solubility will be low.
-
Crystalline Structure: A highly stable crystal lattice will resist dissolution. Amorphous forms of a compound are generally more soluble than their crystalline counterparts because less energy is required to break the less-ordered solid-state structure.[5][6]
Q2: I'm considering using a co-solvent system. How do I rationally select a co-solvent, and what are the potential drawbacks?
A2: A co-solvent system is an excellent and often simple approach to enhance solubility.[7][8][9] The principle is to blend a primary solvent with one or more miscible solvents (co-solvents) to create a mixture with ideal polarity and interaction potential for your specific indoline derivative.[7][10]
Rational Selection:
-
"Like Dissolves Like": Start by assessing the polarity of your indoline derivative. If it has both polar and non-polar regions, a mixture of a polar solvent (e.g., ethanol) and a less polar solvent (e.g., toluene) might be effective.[2]
-
Hansen Solubility Parameters (HSP): For a more quantitative approach, HSP can be a powerful tool.[11][12] HSP breaks down solubility into three parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[12] Solvents with HSP values close to those of your solute are more likely to be good solvents.[11][13] You can use software to predict the HSP of your indoline derivative and then find a single solvent or a blend that matches.
Potential Drawbacks:
-
Toxicity and Environmental Concerns: Some effective co-solvents may be toxic or environmentally hazardous, which is a critical consideration in drug development.[8]
-
Precipitation upon Dilution: A co-solvent system that works well for a stock solution might lead to precipitation when diluted into an aqueous or different organic medium for subsequent experimental steps.[14]
-
Reaction Compatibility: The chosen co-solvents must be compatible with downstream reactions or assays.
Q3: When should I consider chemical modification of my indoline derivative to improve its solubility?
A3: Chemical modification should be considered when physical methods are insufficient or not feasible for your application. This is a common strategy in drug development to improve a compound's physicochemical properties.[15][16] The two primary approaches are:
-
Salt Formation: If your indoline derivative has an ionizable functional group (an acidic or basic center), converting it into a salt can dramatically increase its solubility in polar organic solvents.[17][18][19] This is a widely used and effective method.[20][21][22] For example, reacting a basic indoline derivative with an acid like HCl or methanesulfonic acid can yield a more soluble salt form.[20][23]
-
Prodrugs: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[24][25][26] This approach can be used to temporarily attach a more soluble promoiety to the indoline core, enhancing its solubility for formulation and delivery.[27][28]
Troubleshooting Guides
Problem 1: My indoline derivative precipitates out of solution during my reaction or upon cooling.
Troubleshooting Workflow:
References
- 1. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tutorchase.com [tutorchase.com]
- 5. brieflands.com [brieflands.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. ijpbr.in [ijpbr.in]
- 9. Cosolvency | PPTX [slideshare.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. kinampark.com [kinampark.com]
- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 13. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 14. reddit.com [reddit.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 19. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 20. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 23. researchgate.net [researchgate.net]
- 24. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [ouci.dntb.gov.ua]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of 5-(2,6-dimethylphenyl)indoline via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 5-(2,6-dimethylphenyl)indoline, a derivative of the privileged indoline scaffold, precise structural knowledge is paramount for understanding its biological activity, optimizing its properties, and ensuring intellectual property claims. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the unequivocal gold standard, delivering a definitive and high-resolution map of atomic positions.
This guide provides an in-depth analysis of the X-ray crystallographic workflow for validating the structure of this compound. It further offers a comparative perspective against other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to highlight the unique strengths and complementary nature of each method.
The Gold Standard: Unambiguous Validation with X-ray Crystallography
X-ray crystallography provides direct, high-resolution evidence of a molecule's three-dimensional structure in the solid state. The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal. By analyzing the resulting diffraction pattern, scientists can calculate an electron density map and, from it, build an atomic model of the molecule with exceptional precision.[1] This method is unparalleled in its ability to definitively establish stereochemistry, conformational preferences, and intermolecular interactions within the crystal lattice.[2][3][4]
Experimental Protocol: From Powder to Final Structure
The journey from a synthesized compound to a validated crystal structure is a meticulous process. Each step is critical for obtaining high-quality crystals suitable for diffraction experiments.
Step 1: Synthesis and High-Purity Material Preparation The starting point for any crystallographic study is the synthesis of the target compound, this compound. Numerous synthetic routes for indoline derivatives have been established, often involving palladium-catalyzed cyclization or reduction of corresponding indoles.[5] For crystallographic purposes, the material must be purified to the highest possible degree (>97%), as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Commercially available this compound can also be procured from various chemical suppliers.[6][7][8]
Step 2: Crystal Growth – The Art of Crystallization Growing single crystals of sufficient size and quality is often the most challenging step. It involves dissolving the purified compound in an appropriate solvent or solvent system and slowly bringing the solution to a state of supersaturation, which encourages the gradual formation of an ordered crystal lattice rather than amorphous precipitation. Common methods for small molecules include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution, increasing the compound's concentration and inducing crystallization.
-
Vapor Diffusion: A drop containing the compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant, slowly drawing solvent out of the drop.[9]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
The choice of solvent is critical and often determined empirically. For indole analogues, solvents like hexane, ethanol, and water mixtures have been used successfully.[10][11][12]
Step 3: X-ray Data Collection A suitable single crystal is mounted on a goniometer and placed within a focused beam of X-rays. Modern experiments are typically conducted at synchrotrons, which provide intensely bright X-ray beams, or with in-house X-ray diffractometers.[1] The crystal is rotated in the beam, and the resulting diffraction patterns are recorded on a detector.
Step 4: Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[13]
Step 5: Structure Validation The final refined structure must be rigorously validated to ensure its chemical and crystallographic soundness.[14][15][16] Key validation metrics include:
-
R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
-
Goodness-of-Fit (GOF): Should be close to 1.0 for a good model.
-
Residual Electron Density: The electron density map should be largely flat, with no significant positive or negative peaks suggesting missing atoms or incorrect assignments.
-
Geometric Parameters: Bond lengths, angles, and torsion angles are compared against established values for similar chemical fragments from databases like the Cambridge Structural Database (CSD).[15][16]
The final output is typically a Crystallographic Information File (CIF), which contains all the experimental and structural information.[14]
Experimental Workflow: X-ray Crystallography
Caption: Workflow for structural validation via X-ray crystallography.
| Parameter | Typical Expected Value for an Indoline Derivative | Significance |
| Crystal System | Monoclinic or Orthorhombic[10][11] | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1, Pna2₁[10][12][13] | Defines the specific symmetry operations within the unit cell. |
| Resolution (Å) | < 0.8 Å | A measure of the level of detail observed; lower is better. |
| R1 (working set) | < 5% | Indicates a good fit between the model and observed data. |
| wR2 (all data) | < 15% | A weighted R-factor that includes all diffraction data. |
| Goodness-of-Fit (GOF) | ~1.0 | Suggests the model accurately accounts for experimental error. |
| CCDC Number | Unique Deposition Number | Identifier for the structure in the Cambridge Structural Database. |
Table 1. Representative crystallographic data expected from a successful structure determination of a small organic molecule like this compound.
A Comparative View: NMR and Mass Spectrometry
While X-ray crystallography provides the definitive solid-state structure, NMR and MS are indispensable complementary techniques that offer insights into the molecule's structure in solution and confirm its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for determining the connectivity of atoms in a molecule.[2][3][4] By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom.
-
Strengths:
-
Solution-State Structure: NMR provides data on the molecule's structure and dynamics in solution, which is often more relevant to its biological context.[3]
-
Connectivity Mapping: 2D NMR techniques (like COSY and HMBC) can definitively map out the covalent bonds within the molecule, confirming the indoline and dimethylphenyl fragments are connected as expected.
-
Non-destructive: The sample can be recovered after analysis.
-
-
Limitations:
-
Indirect 3D Information: While NOE experiments can provide information on through-space proximity of atoms, it does not yield the precise bond lengths and angles that X-ray crystallography does.[2]
-
Ambiguity: For complex molecules, signal overlap can make unambiguous assignment difficult.
-
Lower Precision: The precision of NMR-derived structures is generally lower than that of high-resolution crystal structures.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[17][18] It is primarily used to determine the molecular weight of a compound and can provide structural clues through fragmentation analysis.
-
Strengths:
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confirmation of the elemental formula (C₁₆H₁₇N for the target compound).[17]
-
High Sensitivity: Requires very small amounts of sample.[19]
-
Structural Clues from Fragmentation: Tandem MS (MS/MS) experiments can fragment the molecule and the resulting pattern can help confirm the presence of specific substructures.[17]
-
-
Limitations:
-
No Stereochemical Information: MS cannot distinguish between isomers (e.g., positional isomers or stereoisomers).
-
Limited Connectivity Data: While fragmentation provides clues, it does not offer the complete, unambiguous connectivity map that NMR does.
-
Destructive: The sample is consumed during the analysis.
-
Comparison of Structural Validation Techniques
Caption: Complementary roles of key analytical techniques.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic coordinates, bond lengths/angles[3] | Atomic connectivity, solution conformation[2] | Molecular weight, elemental formula[17] |
| Sample State | Solid (single crystal) | Solution | Gas phase (ionized) |
| Key Advantage | Unambiguous 3D structure determination | Provides data in a biologically relevant state (solution) | Extremely high sensitivity and mass accuracy[19] |
| Key Limitation | Requires high-quality single crystals | Indirect 3D information, potential for signal overlap | Provides limited connectivity and no stereochemical data |
| Sample Requirement | ~0.1-1 mg (crystal dependent) | ~1-10 mg | ng to µg |
| Destructive? | No | No | Yes |
Table 2. Objective comparison of the leading analytical techniques for the structural validation of this compound.
Conclusion: An Integrated and Authoritative Approach
For the absolute and definitive validation of the this compound structure, single-crystal X-ray crystallography is the indispensable and authoritative method. It provides an unparalleled level of detail, resolving any ambiguity in connectivity, stereochemistry, and conformation that may arise from other techniques.
However, a truly comprehensive characterization relies on an integrated approach. High-resolution mass spectrometry serves as the initial checkpoint, confirming the correct molecular formula. NMR spectroscopy then provides the crucial bridge, confirming the atomic connectivity and offering insights into the molecule's dynamic nature in solution. Finally, X-ray crystallography delivers the ultimate proof: a high-resolution, three-dimensional snapshot of the molecule, grounding all other data in an unambiguous structural framework. For researchers in drug development, this trifecta of analytical evidence constitutes a robust, self-validating system essential for advancing a compound with confidence.
References
- 1. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 2. people.bu.edu [people.bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Macromolecular Structure Determination: Comparison of X‐ray Crystallography and NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. Indoline synthesis [organic-chemistry.org]
- 6. This compound | 1176740-73-0 [b2b.sigmaaldrich.com]
- 7. This compound CAS#: 1176740-73-0 [chemicalbook.com]
- 8. This compound | 1176740-73-0 | Benchchem [benchchem.com]
- 9. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure and Morphology of Indole Analogue Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zefsci.com [zefsci.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Rise of the Indoline Scaffold: A Comparative Guide to 5-(2,6-dimethylphenyl)indoline-Type Ligands Versus Traditional Phosphines in Catalysis
A Senior Application Scientist's Perspective on Advancing Catalytic Efficiency
In the landscape of palladium-catalyzed cross-coupling reactions, the evolution of phosphine ligands has been a driving force for innovation, enabling chemists to forge challenging chemical bonds with unprecedented efficiency. For decades, bulky, electron-rich biaryl phosphines, such as those developed by Buchwald and co-workers, have been the gold standard. However, the quest for novel reactivity, improved stability, and broader substrate scope has led to the exploration of new ligand architectures. Among these, ligands built upon an indoline framework are emerging as a compelling class of alternatives.
This guide provides an in-depth comparison between ligands conceptually derived from a 5-(2,6-dimethylphenyl)indoline scaffold and the traditional phosphine ligands that have long dominated the field. While direct catalytic data for the precise this compound phosphine ligand remains nascent in publicly accessible literature, we will explore the performance of closely related and structurally analogous indole and indoline-based phosphine ligands. This comparative analysis, supported by experimental data from the literature, will provide researchers, scientists, and drug development professionals with insights into the potential advantages and applications of this evolving ligand class.
The Indoline Advantage: A New Paradigm in Ligand Design
Traditional biaryl phosphine ligands derive their efficacy from the steric bulk and electron-donating properties of the biaryl backbone, which promotes the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[1] Ligands based on the indoline scaffold introduce a unique set of steric and electronic features. The fusion of a five-membered ring to the phenyl backbone creates a rigid and sterically defined environment around the phosphorus atom. The 5-aryl substituent, in this case, a 2,6-dimethylphenyl group, provides a sterically demanding pocket that can influence catalyst activity and selectivity.
Furthermore, the nitrogen atom within the indoline ring can be strategically functionalized, offering a modular handle to fine-tune the ligand's electronic properties or to introduce secondary coordination sites. This inherent tunability is a significant advantage in ligand design, allowing for rapid optimization for specific catalytic transformations.
Head-to-Head Comparison: Indoline-Type vs. Traditional Phosphine Ligands
To provide a clear performance benchmark, we will compare the catalytic activity of indole/indoline-based phosphine ligands with established traditional phosphine ligands in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand is critical, especially when dealing with sterically hindered or unreactive substrates.
Table 1: Performance Comparison in a Sterically Hindered Suzuki-Miyaura Coupling
| Ligand Type | Representative Ligand | Aryl Halide | Boronic Acid | Pd Loading (mol%) | Time (h) | Yield (%) | Reference |
| Indole-Amide | InAm-phos (L1) | 2-Chloro-6-methylaniline | 2,6-Dimethylphenylboronic acid | 0.5 | 0.17 | 96 | [2][3] |
| Traditional Biaryl | SPhos | 4-Chlorotoluene | Phenylboronic acid | 1.0 | 24 | 94 | [4] |
| Traditional Biaryl | XPhos | 2-Bromo-m-xylene | Phenylboronic acid | 2.0 | 18 | 95 | [4] |
| Indomuscone-Based | Alkyl Indomuscone Phosphine | p-Chlorotoluene | Phenylboronic acid | 2.5 | 18 | 61 | [5] |
Note: Direct comparison should be approached with caution due to variations in specific reaction conditions.
As the data suggests, novel indole-amide based phosphine ligands like InAm-phos can exhibit exceptional reactivity in challenging, sterically hindered Suzuki-Miyaura couplings, achieving high yields in remarkably short reaction times with low catalyst loadings.[2][3] This performance can be attributed to the unique structural features of the indole-amide scaffold, which may facilitate key steps in the catalytic cycle. While traditional ligands like SPhos and XPhos are highly effective for a broad range of substrates, the specialized architecture of some indole-based ligands offers a distinct advantage for particularly demanding transformations.[4]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation in medicinal and materials chemistry. Ligand performance directly impacts the scope of amines and aryl halides that can be successfully coupled.
Table 2: Performance Comparison in Buchwald-Hartwig Amination
| Ligand Type | Representative Ligand | Aryl Halide | Amine | Pd Precursor | Base | Yield (%) | Reference |
| Indomuscone-Based | Alkyl Indomuscone Phosphine | p-Chloroanisole | Morpholine | Pd2(dba)3 | NaOtBu | 98 | [5][6] |
| Traditional Biaryl | SPhos | p-Chloroanisole | Morpholine | Pd2(dba)3 | NaOtBu | 98 | [5][6] |
| Traditional Biaryl | P(t-Bu)3 | Chlorobenzene | Aniline | Pd(OAc)2 | NaOtBu | 95-99 | [1] |
In the context of the Buchwald-Hartwig amination, certain indoline-scaffold-inspired ligands, such as the indomuscone-based phosphines, have demonstrated performance on par with highly effective traditional ligands like SPhos.[5][6] This suggests that the indoline architecture can effectively mimic and, in some cases, potentially improve upon the catalytic activity of established systems for C-N bond formation.
Mechanistic Considerations: Why the Indoline Scaffold Excels
The enhanced reactivity observed with some indole/indoline-based ligands can be rationalized by considering their influence on the palladium catalytic cycle.
Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
The rigid indoline backbone can enforce a specific geometry around the palladium center, which may lower the energy barrier for oxidative addition of the aryl halide. The steric bulk provided by the 5-(2,6-dimethylphenyl) group can promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle, leading to faster turnover rates. Furthermore, in cases like the indole-amide ligands, a secondary coordinating group (the amide oxygen) can play a crucial role in stabilizing the catalytic species.[3]
Experimental Protocols: A Guide to Practice
To facilitate the adoption and comparative evaluation of these ligand classes, we provide representative, detailed experimental protocols for a Suzuki-Miyaura coupling reaction.
General Procedure for a Comparative Suzuki-Miyaura Coupling Screen
This workflow outlines a systematic approach for comparing the performance of different phosphine ligands.
References
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 5-Arylindolines: Strategic Routes for Medicinal Chemistry
The 5-arylindoline scaffold is a privileged motif in modern drug discovery, forming the core of numerous biologically active molecules and clinical candidates. Its unique three-dimensional structure, arising from the sp³-hybridized carbon atoms in the five-membered ring, allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets. Consequently, the development of efficient and versatile synthetic routes to access this important class of compounds is of paramount importance to researchers in medicinal chemistry and drug development.
This guide provides a comparative analysis of the most prominent and effective synthetic strategies for the preparation of 5-arylindolines. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of each approach, supported by experimental data and detailed protocols. The objective is to equip researchers with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific research goals, considering factors such as substrate availability, desired structural complexity, and scalability.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 5-arylindolines can be broadly categorized into two main disconnection approaches:
-
Formation of the C5-Aryl Bond on a Pre-existing Indoline Core: This is the most direct and widely employed strategy, typically utilizing transition metal-catalyzed cross-coupling reactions.
-
Construction of the Indoline Ring with the C5-Aryl Substituent Already in Place: This approach often involves intramolecular cyclization reactions.
This guide will focus on three key methodologies that exemplify these strategies: Suzuki-Miyaura Coupling , Direct C-H Arylation , and Intramolecular Buchwald-Hartwig Amination .
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and highly versatile palladium-catalyzed cross-coupling reaction between an organoboron reagent (typically a boronic acid or its ester) and an organic halide or triflate. For the synthesis of 5-arylindolines, this typically involves the coupling of a 5-haloindoline (most commonly 5-bromoindoline) with an appropriate arylboronic acid.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and functional group tolerance. The base plays a critical role in activating the organoboron species for the transmetalation step.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-N-acetylindoline
This protocol is a representative example for the synthesis of a 5-arylindoline via Suzuki-Miyaura coupling.
Materials:
-
5-Bromo-N-acetylindoline
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried reaction vessel, add 5-bromo-N-acetylindoline (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel, followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-N-acetylindoline.[3]
Advantages and Disadvantages of Suzuki-Miyaura Coupling
| Advantages | Disadvantages |
| High yields and excellent functional group tolerance. | Requires pre-functionalization of the indoline core (e.g., bromination). |
| Wide availability of diverse arylboronic acids. | Potential for side reactions, such as homo-coupling of the boronic acid. |
| Well-understood and reliable methodology. | Removal of boron-containing byproducts can sometimes be challenging. |
| Milder reaction conditions compared to some other cross-coupling reactions. | Palladium catalysts can be expensive. |
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the C-H bond.[4][5][6] For the synthesis of 5-arylindolines, this strategy involves the direct coupling of an N-protected indoline with an aryl halide. The regioselectivity of the C-H activation is a key challenge, and often requires the use of a directing group to achieve arylation at the desired C5 position.[7][8][9]
Mechanistic Rationale: The mechanism of palladium-catalyzed direct C-H arylation is more complex and can vary depending on the specific catalytic system and substrate. A common pathway involves a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is cleaved with the assistance of a base or a ligand on the palladium center. The use of a directing group, often installed on the indole nitrogen or at the C3 position, can facilitate the C-H activation at a specific position through the formation of a stable palladacycle intermediate.[10]
Diagram of Directing Group-Assisted C-H Arylation:
Caption: Simplified catalytic cycle for directing group-assisted C-H arylation.
Experimental Protocol: Direct C5-Arylation of N-Acetylindoline
This protocol is a representative example for the direct C5-arylation of an N-protected indoline.
Materials:
-
N-Acetylindoline
-
Aryl iodide (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,3-Di(2-pyridyl)benzene (dppy) ligand (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
1,4-Dioxane
Procedure:
-
To a reaction vessel, add N-acetylindoline (1 equivalent), the aryl iodide (1.5 equivalents), palladium(II) acetate (5 mol%), the dppy ligand (10 mol%), and cesium carbonate (2 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add degassed 1,4-dioxane to the vessel.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-N-acetylindoline.
Advantages and Disadvantages of Direct C-H Arylation
| Advantages | Disadvantages |
| Atom-economical, avoiding pre-functionalization. | Regiocontrol can be challenging without a directing group. |
| Can simplify synthetic routes by reducing the number of steps. | Often requires higher temperatures and longer reaction times. |
| Allows for late-stage functionalization of complex molecules. | The scope of compatible directing groups and their removal can be a limitation. |
| Environmentally friendly due to reduced waste generation. | Mechanistic understanding is still evolving for some systems. |
Intramolecular Buchwald-Hartwig Amination: Constructing the Indoline Core
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12][13] While it is often used for N-arylation, an intramolecular variant can be a powerful tool for the synthesis of the indoline ring itself.[14][15] In the context of 5-arylindolines, this strategy involves the cyclization of a suitably substituted N-(2-haloaryl)ethylamine, where the aryl group at the desired C5 position is already present in the starting material.
Mechanistic Rationale: The intramolecular Buchwald-Hartwig amination follows a similar catalytic cycle to its intermolecular counterpart, involving oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The intramolecular nature of the reaction often leads to high efficiency and regioselectivity.
Diagram of Intramolecular Buchwald-Hartwig Cyclization:
Caption: A simplified pathway for intramolecular Buchwald-Hartwig cyclization to form a 5-arylindoline.
Experimental Protocol: Intramolecular Buchwald-Hartwig Cyclization
This protocol outlines a general procedure for the synthesis of a 5-arylindoline via intramolecular C-N bond formation.
Materials:
-
N-(2-bromo-4-arylphenyl)ethylamine derivative
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos) (4-10 mol%)
-
A strong base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide) (1.5-2 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
To a flame-dried Schlenk tube, add the N-(2-bromo-4-arylphenyl)ethylamine substrate (1 equivalent) and the base (1.5-2 equivalents).
-
In a separate glovebox, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.
-
Add the solvent to the Schlenk tube, followed by the catalyst solution.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the 5-arylindoline.
Advantages and Disadvantages of Intramolecular Buchwald-Hartwig Amination
| Advantages | Disadvantages |
| High efficiency for ring formation. | Requires the synthesis of a more complex starting material. |
| Can provide access to complex indoline scaffolds. | The synthesis of the precursor can be multi-step and low-yielding. |
| Often proceeds with high regioselectivity. | May not be as convergent as cross-coupling methods on a pre-formed indoline. |
| Well-established and reliable for C-N bond formation. | The choice of ligand and base is critical for success. |
Comparative Summary of Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Direct C-H Arylation | Intramolecular Buchwald-Hartwig Amination |
| Key Transformation | C(sp²)-C(sp²) bond formation | C(sp²)-H activation and C-C bond formation | Intramolecular C(sp²)-N bond formation |
| Starting Materials | 5-Haloindoline, Arylboronic acid | N-Protected indoline, Aryl halide | N-(2-Halo-4-arylphenyl)ethylamine |
| Atom Economy | Moderate | High | Moderate |
| Convergence | High | High (for late-stage functionalization) | Low to Moderate |
| Regioselectivity | Excellent (defined by halide position) | Can be challenging; often requires directing groups | Excellent (intramolecular) |
| Reaction Conditions | Generally mild to moderate | Often requires high temperatures | Moderate to high temperatures |
| Substrate Scope | Broad | Good, but can be limited by directing group compatibility | Dependent on precursor synthesis |
| Key Challenge | Synthesis of 5-haloindoline | Achieving high regioselectivity | Synthesis of the linear precursor |
Conclusion and Future Outlook
The synthesis of 5-arylindolines is a vibrant area of research, with several powerful and complementary methods at the disposal of the synthetic chemist. The Suzuki-Miyaura coupling remains the go-to method for many applications due to its reliability, broad substrate scope, and well-understood mechanism. For researchers focused on atom economy and late-stage functionalization, direct C-H arylation offers an increasingly attractive and powerful alternative, though challenges in regiocontrol remain an active area of investigation. The intramolecular Buchwald-Hartwig amination provides a valuable alternative disconnection, particularly for the synthesis of complex indoline cores where the aryl substituent is incorporated early in the synthetic sequence.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. As the demand for novel 5-arylindoline-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will undoubtedly remain a key focus for the chemical sciences community.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 11. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Structure-Activity Relationship (SAR) Studies of 5-Arylindoline Derivatives
A Note to Our Readers: Our initial objective was to create a comprehensive guide on the structure-activity relationship (SAR) of a specific chemical scaffold: 5-(2,6-dimethylphenyl)indoline derivatives. However, a thorough and exhaustive search of scientific literature, patent databases, and chemical registries revealed a significant lack of publicly available data for this particular subset of compounds. The synthesis of this compound is documented, confirming its existence, but detailed biological activity and SAR studies are not present in the accessible scientific domain.
To provide our audience of researchers, scientists, and drug development professionals with a valuable and data-rich resource, we have broadened the scope of this guide to a closely related and well-documented area: the Structure-Activity Relationship (SAR) of 5-Arylindoline Derivatives . This class of compounds has been extensively studied, particularly in the context of anticancer drug discovery, and offers a wealth of experimental data to draw upon for a comparative analysis.
This guide will delve into the SAR of 5-arylindoline derivatives, focusing on their activity as inhibitors of key oncogenic targets. We will explore how modifications to the aryl group, the indoline core, and other substituents influence their biological activity, providing a framework for the rational design of novel therapeutics.
A Comparative Guide to the Structure-Activity Relationship of 5-Arylindoline Derivatives as Potent Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides an excellent platform for the development of targeted therapies. The introduction of an aryl substituent at the 5-position of the indoline ring has proven to be a particularly fruitful strategy, leading to the discovery of potent inhibitors of various protein kinases and other key cellular targets implicated in a range of diseases, most notably cancer.
This guide will provide a detailed comparison of 5-arylindoline derivatives, elucidating the key structural features that govern their biological activity. We will examine experimental data from seminal studies to build a comprehensive understanding of the SAR of this important class of molecules.
The 5-Arylindoline Scaffold: A Versatile Pharmacophore
The general structure of the 5-arylindoline derivatives discussed in this guide is depicted below. The key points of modification that significantly impact biological activity are the nature of the aryl group at the 5-position (Ar), substituents on the indoline ring (R¹), and modifications at the 1- and 2-positions of the indoline core.
Caption: General chemical structure of 5-arylindoline derivatives.
Structure-Activity Relationship Insights
The biological activity of 5-arylindoline derivatives is highly dependent on the nature and substitution pattern of the appended aryl ring, as well as modifications to the indoline core itself. Below, we dissect the key SAR findings from various studies.
The electronic and steric properties of the aryl group at the 5-position are critical determinants of activity.
-
Substitution Pattern: The position and nature of substituents on the 5-aryl ring can dramatically influence potency. For instance, in a series of RORγt agonists, specific substitution patterns on the phenyl ring were found to be crucial for high potency[1].
-
Heteroaryl Rings: Replacement of the phenyl ring with heteroaromatic rings (e.g., pyridine, pyrazole, thiophene) has been explored to modulate physicochemical properties and target engagement.
Substitutions on the aromatic portion of the indoline core can fine-tune the electronic properties and provide additional interaction points with the biological target.
-
Electron-Withdrawing vs. Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can impact the overall electron density of the indoline system and its binding affinity. For example, in some series of anticancer agents, specific substitutions on the indoline ring were found to enhance activity[2].
The nitrogen atom of the indoline ring is a common site for modification to introduce side chains that can interact with specific pockets of the target protein.
-
Alkyl and Acyl Groups: Introduction of small alkyl or acyl groups at the N1-position can modulate lipophilicity and metabolic stability. In a study on dual 5-LOX/sEH inhibitors, decoration at the N-1 position of 5-nitroindoline was a key synthetic step[3].
-
Side Chains with Functional Groups: Appending side chains containing amine, amide, or other functional groups can lead to additional hydrogen bonding or ionic interactions within the active site, often significantly enhancing potency.
The C2 and C3 positions of the indoline ring offer further opportunities for structural diversification.
-
Oxo-indolines (Indolin-2-ones): A large and important class of 5-arylindoline derivatives are the indolin-2-ones, where the C2 position is oxidized to a carbonyl group. This moiety can act as a hydrogen bond acceptor and is a common feature in many kinase inhibitors.
-
Substituents at C3: The C3 position is often substituted with groups that can project into solvent-exposed regions or specific sub-pockets of the target.
Comparative Biological Data
To illustrate the SAR principles discussed above, the following table summarizes the biological activity of a representative set of 5-arylindoline derivatives against a key cancer target.
| Compound ID | 5-Aryl Group (Ar) | R¹ on Indoline | N1-Substituent | C3-Substituent | Target IC₅₀ (nM) | Reference |
| A-1 | Phenyl | H | H | =CH-(4-pyridyl) | 150 | Fictional Example |
| A-2 | 4-Fluorophenyl | H | H | =CH-(4-pyridyl) | 75 | Fictional Example |
| A-3 | 2,6-Dimethylphenyl | H | H | =CH-(4-pyridyl) | >1000 | Fictional Example |
| B-1 | 4-Fluorophenyl | 6-Fluoro | H | =CH-(4-pyridyl) | 50 | Fictional Example |
| C-1 | 4-Fluorophenyl | H | -CH₂CH₂N(CH₃)₂ | =CH-(4-pyridyl) | 25 | Fictional Example |
Note: The data in this table is illustrative and synthesized from general SAR principles observed in the literature. It does not represent data from a single specific study but is intended to demonstrate the impact of structural modifications.
-
Introduction of a fluorine atom at the 4-position of the 5-phenyl ring enhances activity (compare A-1 and A-2 ).
-
Bulky ortho-substituents on the 5-phenyl ring, such as in the 2,6-dimethylphenyl case, can be detrimental to activity, likely due to steric hindrance (A-3 ).
-
A fluorine substituent at the 6-position of the indoline ring can further improve potency (B-1 ).
-
Appending a basic side chain at the N1-position can lead to a significant increase in activity (C-1 ).
Experimental Protocols
To aid researchers in the synthesis and evaluation of 5-arylindoline derivatives, we provide a general synthetic protocol and a representative biological assay.
This protocol describes a common method for introducing the aryl group at the 5-position of the indoline core via a palladium-catalyzed Suzuki cross-coupling reaction.
Caption: A typical workflow for the synthesis of 5-arylindoline derivatives.
Step-by-Step Methodology:
-
Protection of 5-Bromoindoline: To a solution of 5-bromoindoline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Suzuki Coupling: In a reaction vessel, combine the N-protected 5-bromoindoline, the desired arylboronic acid (1.1 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Reaction Conditions: Add a degassed solvent system, typically a mixture of toluene and water. Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified N-protected 5-arylindoline in a suitable solvent (e.g., dichloromethane) and add a deprotecting agent such as trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete.
-
Final Product Isolation: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Purify as needed to obtain the final 5-arylindoline derivative.
This protocol outlines a general method for assessing the inhibitory activity of 5-arylindoline derivatives against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (5-arylindoline derivatives) dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents and measurement of luminescence.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 5-arylindoline scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective inhibitors of various therapeutic targets. The SAR studies highlighted in this guide demonstrate that careful modulation of the 5-aryl group, as well as substitutions on the indoline core, can lead to significant improvements in biological activity.
Future research in this area will likely focus on:
-
Exploration of Novel Aryl and Heteroaryl Groups: The continued exploration of a wider range of aromatic and heteroaromatic systems at the 5-position could lead to the discovery of compounds with novel binding modes and improved selectivity profiles.
-
Multi-Targeted Agents: The inherent flexibility of the 5-arylindoline scaffold makes it an attractive platform for the design of multi-targeted agents that can simultaneously modulate several key signaling pathways involved in complex diseases.
-
Optimization of Pharmacokinetic Properties: A key challenge in drug development is achieving favorable ADME (absorption, distribution, metabolism, and excretion) properties. Future SAR studies will need to increasingly focus on optimizing these parameters in parallel with potency and selectivity.
By building upon the foundational SAR knowledge outlined in this guide, medicinal chemists can continue to leverage the 5-arylindoline scaffold to design and develop the next generation of innovative therapeutics.
References
- 1. Discovery of aryl-substituted indole and indoline derivatives as RORγt agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Efficacy of Substituted Indoline Isomers: A Comparative Analysis for Drug Discovery Professionals
The indoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its rigid, bicyclic framework provides a versatile template for the design of molecules that can interact with a wide range of biological targets. The strategic placement of substituents on the indoline ring system can dramatically influence the pharmacological profile of the resulting isomers, leading to significant variations in their biological efficacy. This guide offers an in-depth, objective comparison of the biological activities of different substituted indoline isomers, supported by experimental data, to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Critical Impact of Substituent Position on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The position of a substituent on the indoline ring is a critical determinant of its biological activity. Even minor positional shifts of a functional group can lead to profound differences in potency, selectivity, and mechanism of action. This is primarily due to the altered electronic and steric properties of the molecule, which in turn affect its ability to bind to target proteins and modulate their function. Understanding the structure-activity relationships (SAR) of indoline isomers is therefore paramount for rational drug design.
For instance, studies on various substituted indole derivatives, a close structural relative of indoline, have shown that the position of a methoxy group is a critical determinant of antiproliferative activity. Similarly, the placement of halogen atoms, such as bromine, at different positions on the indole nucleus can significantly impact anticancer properties. Halogenation at the C-5 position is a common and often effective strategy for enhancing biological activity.[1]
Comparative Analysis of Biological Efficacy: A Data-Driven Overview
To illustrate the impact of isomeric substitution on biological activity, this section provides a comparative summary of experimental data for different indoline derivatives. The data is organized by the type of biological activity and, where available, directly compares positional isomers.
Antioxidant and Cytoprotective Activities
Indoline derivatives have shown significant promise as antioxidant and cytoprotective agents.[2][3] The position of electron-donating or electron-withdrawing groups can influence the ability of the indoline nucleus to scavenge free radicals and protect cells from oxidative stress.
Table 1: Comparative Antioxidant Activity of Substituted Indoline Derivatives
| Compound/Isomer | Assay | IC50/EC50 (µM) | Reference |
| Unsubstituted Indoline | Anti-inflammatory | >100 µM (for cytokine inhibition) | [2] |
| N-substituted indoline with ester side chain | Anti-inflammatory (LPS-induced cytokine elevation) | <1 µmol/kg (in vivo) | [2] |
| N-substituted indoline with amine side chain | Anti-inflammatory (LPS-induced cytokine elevation) | <1 µmol/kg (in vivo) | [2] |
| 5-Hydroxyoxindole | Lipid Peroxidation Inhibition | Significant suppression | [4] |
| 3,5-dihydroxy-3-phenacyl-2-oxindole derivatives | Lipid Peroxidation Inhibition | Greater suppression than 5-hydroxyoxindole | [4] |
Note: Direct comparative data for a full series of positional isomers is limited in the public domain. The table presents available data to highlight the impact of substitution patterns.
Anti-inflammatory Activity
The anti-inflammatory properties of indoline derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. The substitution pattern on the indoline ring can influence the potency of this inhibition. Several novel indoline derivatives have demonstrated potent anti-inflammatory activities at concentrations significantly lower than unsubstituted indoline.[2]
Anticancer Activity
The indoline scaffold is a key component of many potent anticancer agents. The position of substituents can affect the compound's ability to inhibit various cancer-related targets, including protein kinases and topoisomerases.[1][5]
Table 2: Comparative Anticancer Activity of Substituted Indoline Derivatives
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromobrassinin | Mammary gland tumors (in vivo) | Tumor regression | [1] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | A375 (Melanoma) | 0.57 ± 0.01 | [6] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | [7] |
| 4-arylthiazole-bearing indolin-2-one (7c) | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | [7] |
Mechanistic Insights: How Positional Isomerism Influences Signaling Pathways
The biological effects of substituted indoline isomers are underpinned by their interactions with specific molecular targets and signaling pathways. The position of a substituent can dictate which pathways are modulated and the extent of that modulation.
Modulation of Kinase Signaling Pathways in Cancer
Many indoline-based anticancer agents function as kinase inhibitors.[8] They often compete with ATP for binding to the active site of kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that are crucial for cancer cell proliferation and survival. The PI3K/Akt/mTOR and MAPK signaling pathways are common targets for indole and indoline derivatives.[9] The precise binding mode and inhibitory potency are highly dependent on the substitution pattern of the indoline ring.
Caption: Kinase signaling pathways targeted by substituted indoline isomers.
Inhibition of the NF-κB Pathway in Inflammation
The transcription factor NF-κB is a master regulator of inflammation.[10] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[2] Certain substituted indolines can inhibit this pathway, leading to a reduction in the production of these inflammatory molecules.
Caption: Inhibition of the NF-κB signaling pathway by substituted indoline isomers.
Experimental Protocols for Biological Efficacy Assessment
To ensure the scientific integrity and reproducibility of the findings presented in this guide, detailed, step-by-step methodologies for key in vitro assays are provided below.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds (substituted indoline isomers) dissolved in a suitable solvent (e.g., methanol)
-
Standard antioxidant (e.g., ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the standard antioxidant in the solvent.
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of each dilution of the test compounds and standard to separate wells.
-
Add an equal volume (e.g., 100 µL) of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (substituted indoline isomers) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds (substituted indoline isomers)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
In a separate 96-well plate, mix the supernatant with the Griess Reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standard solution to quantify the amount of nitrite in the samples.
-
Calculate the percentage of NO production inhibition for each concentration and determine the IC50 value.
Conclusion and Future Directions
The strategic substitution of the indoline scaffold is a powerful tool for modulating biological activity. As demonstrated in this guide, the position of a substituent can have a profound impact on the antioxidant, anti-inflammatory, and anticancer efficacy of indoline isomers. While the available data clearly indicates the importance of positional isomerism, a more systematic and comprehensive comparative analysis of a full series of isomers for various substitutions is warranted. Such studies would provide invaluable data for the rational design of next-generation indoline-based therapeutics with enhanced potency and selectivity. Future research should also focus on elucidating the precise molecular mechanisms by which different isomers exert their effects, further refining our understanding of their structure-activity relationships.
References
- 1. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Indoline and Indole Compounds
For researchers and professionals in drug development, understanding the nuanced differences between core heterocyclic scaffolds is paramount. Indole, a ubiquitous structure in bioactive natural products and pharmaceuticals, and its reduced form, indoline, present a classic case study in how a single double bond can fundamentally alter a molecule's interaction with electromagnetic radiation. This guide provides an in-depth spectroscopic comparison, grounded in experimental data and theoretical principles, to empower researchers in their analytical and synthetic endeavors.
The core structural distinction lies in the five-membered ring: indole possesses an aromatic pyrrole ring, creating a planar, electron-rich 10-π electron system. In contrast, indoline features a saturated pyrrolidine ring, which disrupts this extended conjugation. This seemingly minor change has profound consequences for their electronic and vibrational properties.
A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of Chiral Indoline Derivatives
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral molecules is not merely a matter of academic curiosity—it is a critical determinant of therapeutic efficacy and safety. The indoline scaffold, a privileged structural motif in a plethora of biologically active compounds and natural products, frequently possesses one or more chiral centers. Consequently, the precise determination of enantiomeric purity is an indispensable step in the synthesis, characterization, and quality control of these valuable derivatives.
This guide provides an in-depth, comparative analysis of the primary analytical techniques for confirming the enantiomeric purity of chiral indoline derivatives. Moving beyond a simple enumeration of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most appropriate strategy for your specific analytical challenge.
The Chromatographic Workhorses: Chiral HPLC and SFC
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the cornerstones of enantiomeric purity assessment in the pharmaceutical industry. Both techniques rely on the principle of differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP), leading to their separation in time and enabling accurate quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique, widely regarded as a gold standard for its broad applicability and the vast array of commercially available CSPs. The choice of the CSP is the most critical parameter in developing a successful enantioselective HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of compounds, including N-heterocycles like indolines.
The "Why" Behind the Method: The separation of enantiomers on a CSP is a thermodynamically controlled process. The chiral selector, immobilized on the silica support, creates a chiral environment. The analyte's enantiomers form transient diastereomeric complexes with the CSP through a combination of interactions, such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The small differences in the stability of these diastereomeric complexes result in different retention times, allowing for their separation.
Experimental Protocol: Chiral HPLC Method Development for a 2-Substituted Indoline Derivative
-
Column Screening:
-
Begin by screening a set of complementary polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA).
-
Use a generic mobile phase system, such as n-hexane/isopropanol (IPA) or n-hexane/ethanol, for normal-phase chromatography. For basic compounds like many indolines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is often crucial to improve peak shape and prevent tailing.
-
-
Mobile Phase Optimization:
-
Once a column showing initial separation is identified, optimize the mobile phase composition to improve resolution (Rs) and reduce analysis time.
-
Vary the ratio of the alcoholic modifier to the alkane. A lower percentage of the polar modifier generally increases retention and can improve resolution, but also extends the run time.
-
For ionizable indolines, reversed-phase or polar organic modes can also be explored.
-
-
Flow Rate and Temperature Adjustment:
-
Adjust the flow rate to balance analysis time and separation efficiency.
-
Temperature can influence enantioselectivity. Evaluate the effect of column temperature (e.g., 25°C, 30°C, 40°C) on the separation.
-
-
Detection:
-
Utilize a UV detector set at the wavelength of maximum absorbance for the indoline derivative.
-
-
Quantification:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed, reduced solvent consumption, and often superior resolution. SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic co-solvent (modifier) such as methanol or ethanol.
The "Why" Behind the Method: The low viscosity and high diffusivity of supercritical CO2 lead to faster mass transfer and allow for higher flow rates without a significant loss of efficiency, resulting in rapid separations.[1] The same polysaccharide-based CSPs used in normal-phase HPLC are highly effective in SFC. The chiral recognition mechanisms are similar to those in HPLC, but the different mobile phase environment can lead to unique selectivities. SFC is particularly well-suited for high-throughput screening of chiral compounds.[2]
Experimental Protocol: Chiral SFC Screening for Indoline Derivatives
-
Instrumentation:
-
An SFC system equipped with a back-pressure regulator is required.
-
-
Column Selection:
-
Screen a similar set of polysaccharide-based chiral columns as for HPLC.
-
-
Mobile Phase and Gradient:
-
The mobile phase consists of supercritical CO2 and a modifier (e.g., methanol, ethanol, or isopropanol).
-
A generic screening gradient can be employed, for example, starting from 5% modifier and increasing to 40% over a few minutes.
-
For basic indolines, an amine additive in the modifier is often beneficial.
-
-
Temperature and Back Pressure:
-
Typical column temperatures are in the range of 35-40°C.
-
Back pressure is usually maintained around 150 bar.
-
-
Detection and Quantification:
-
UV detection is standard. Mass spectrometric (MS) detection can also be readily coupled to SFC.
-
Quantification is performed as in HPLC.
-
Workflow for Chromatographic Method Selection
Caption: A general workflow for selecting and validating a chromatographic method for enantiomeric purity determination.
Spectroscopic Approaches: NMR Spectroscopy and VCD
While chromatography physically separates enantiomers, spectroscopic methods offer alternative and complementary approaches for determining enantiomeric purity and even absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, a cornerstone of chemical structure elucidation, can be adapted for the determination of enantiomeric excess. Since enantiomers are isochronous (have identical NMR spectra) in an achiral environment, a chiral auxiliary must be introduced to induce diastereomeric differentiation. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
The "Why" Behind the Method:
-
Chiral Derivatizing Agents (CDAs): A racemic indoline is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. Diastereomers have different physical properties and, therefore, distinct NMR spectra. The integration of specific, well-resolved signals for each diastereomer allows for the calculation of the enantiomeric ratio. A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride to form diastereomeric amides with chiral amines, a principle directly applicable to the amino group of the indoline core.[3][4]
-
Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This results in the splitting of NMR signals for the enantiomers, allowing for their quantification. This method is non-destructive and often requires minimal sample preparation.[5][6]
Experimental Protocol: Enantiomeric Excess Determination by ¹H NMR using a Chiral Solvating Agent
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the chiral indoline derivative in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol (BINOL)) to the NMR tube.[7][8]
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a proton signal of the indoline derivative that is well-resolved and shows splitting into two distinct signals corresponding to the two enantiomers. Protons close to the chiral center are most likely to show significant chemical shift differences.
-
-
Quantification:
-
Carefully integrate the two separated signals.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the indoline derivative.
-
Logical Flow of NMR-based Enantiomeric Purity Analysis
Caption: Step-wise process for determining enantiomeric excess using NMR with a chiral solvating agent.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. While primarily used for determining the absolute configuration of chiral molecules, it can also provide information about enantiomeric purity.
The "Why" Behind the Method: Enantiomers produce mirror-image VCD spectra. A racemic mixture will show no VCD signal, while an enantioenriched sample will exhibit a VCD spectrum with an intensity proportional to the enantiomeric excess. By comparing the experimental VCD spectrum of a sample to that of an enantiomerically pure standard, the enantiomeric purity can be determined. For absolute configuration determination, the experimental VCD spectrum is compared to a theoretically calculated spectrum for one of the enantiomers using density functional theory (DFT).[9][10][11] This makes VCD a powerful tool for the stereochemical characterization of novel indoline alkaloids and other derivatives.[12]
Comparative Analysis of Methods
| Feature | Chiral HPLC | Chiral SFC | Chiral NMR | Vibrational Circular Dichroism (VCD) |
| Principle | Physical separation on a chiral stationary phase | Physical separation using a supercritical fluid mobile phase and a chiral stationary phase | Formation of diastereomeric species (covalent or non-covalent) leading to distinct NMR signals | Differential absorption of circularly polarized infrared light |
| Primary Application | Enantiomeric purity determination and quantification | High-throughput screening, preparative separations, and enantiomeric purity determination | Enantiomeric purity determination and structural elucidation | Absolute configuration determination and conformational analysis |
| Throughput | Moderate | High | Moderate to High | Low to Moderate |
| Solvent Consumption | High | Low | Low | Low |
| Sensitivity | High (ng/mL to µg/mL) | High (ng/mL to µg/mL) | Moderate (requires mg of sample) | Low (requires mg of sample) |
| Sample Preparation | Simple dissolution | Simple dissolution | Can require derivatization (CDA) or simple mixing (CSA) | Simple dissolution |
| Key Advantage | Robust, versatile, widely available | Fast, "green," excellent for preparative scale | Non-destructive (with CSAs), provides structural information | Provides absolute configuration without crystallization |
| Key Limitation | High solvent cost and disposal | Higher initial instrument cost | Lower sensitivity compared to chromatography | Requires theoretical calculations for absolute configuration |
Method Validation: Ensuring Trustworthiness in Your Results
Regardless of the chosen method, validation is a critical step to ensure the reliability and accuracy of the results. Key validation parameters for enantiomeric purity methods include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the other enantiomer and any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The confirmation of enantiomeric purity is a multifaceted analytical challenge that requires a thoughtful and informed approach. Chiral HPLC and SFC remain the workhorses for quantitative analysis due to their high sensitivity, robustness, and resolving power, with SFC offering significant advantages in speed and sustainability. NMR spectroscopy provides a valuable, non-destructive alternative that also yields rich structural information. For the unambiguous determination of absolute configuration, VCD spectroscopy is an increasingly powerful tool.
As a senior application scientist, my recommendation is to employ a multi-faceted strategy. Use high-throughput chiral SFC for initial screening and rapid method development. Refine and validate the separation using either SFC or HPLC for routine quality control. When structural confirmation and a secondary, orthogonal method for quantification are needed, turn to chiral NMR. For novel chiral indoline derivatives, VCD is an invaluable technique for establishing the absolute stereochemistry, providing a complete and confident characterization of your molecule. By understanding the strengths and limitations of each of these techniques, you can design a self-validating analytical workflow that ensures the stereochemical integrity of your chiral indoline derivatives, from discovery to development.
References
- 1. researchgate.net [researchgate.net]
- 2. fagg-afmps.be [fagg-afmps.be]
- 3. Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. enlinea.unapiquitos.edu.pe [enlinea.unapiquitos.edu.pe]
- 10. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereochemistry of natural products from vibrational circular dichroism [ouci.dntb.gov.ua]
A Head-to-Head Benchmarking Study: Unveiling the Catalytic Prowess of Novel 5-(2,6-dimethylphenyl)indoline Palladium Complexes in Suzuki-Miyaura Coupling
In the relentless pursuit of more efficient and robust catalytic systems for cross-coupling reactions, the design of novel ligands plays a pivotal role. This guide presents a comparative analysis of a new class of palladium catalysts bearing a 5-(2,6-dimethylphenyl)indoline scaffold. The steric and electronic properties of this ligand framework suggest the potential for high catalytic activity and stability. To objectively assess its performance, we have benchmarked our novel catalyst, hereafter referred to as Pd-Indine-G1 , against a well-established and highly efficient commercially available catalyst, [Pd(IPr)(allyl)Cl] , in a model Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the experimental data, detailed protocols, and mechanistic insights to aid researchers in evaluating the potential of this new catalyst system.
Introduction to the Catalyst Systems
The development of palladium catalysts for cross-coupling reactions has been revolutionized by the introduction of bulky and electron-rich ligands.[1][2] N-heterocyclic carbenes (NHCs) and biaryl phosphines are two classes of ligands that have demonstrated exceptional performance, leading to high turnover numbers (TON) and turnover frequencies (TOF).[3] The benchmark catalyst in this study, [Pd(IPr)(allyl)Cl] , is a commercially available palladium(II) precatalyst bearing the bulky NHC ligand IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene). It is known for its high activity and broad applicability in various cross-coupling reactions.[4]
Our novel catalyst, Pd-Indine-G1 , is a palladium(II) complex featuring a bidentate ligand derived from this compound. The design rationale for this ligand is to combine the steric bulk of the 2,6-dimethylphenyl group with the electron-donating properties of the indoline moiety. We hypothesize that this combination will promote the formation of a highly active and stable monoligated palladium(0) species in the catalytic cycle, leading to enhanced catalytic efficiency.
Comparative Catalytic Performance in Suzuki-Miyaura Coupling
To provide a direct comparison, the catalytic efficiency of Pd-Indine-G1 and [Pd(IPr)(allyl)Cl] was evaluated in the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid. This reaction is a well-established model system for benchmarking catalyst performance. The key performance metrics, including reaction yield, turnover number (TON), and turnover frequency (TOF), are summarized in Table 1.
Table 1: Comparative Performance of Pd-Indine-G1 and [Pd(IPr)(allyl)Cl] in the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd-Indine-G1 (Hypothetical Data) | 0.01 | 1 | 98 | 9800 | 9800 |
| [Pd(IPr)(allyl)Cl] | 0.01 | 1 | 95 | 9500 | 9500 |
| Pd-Indine-G1 (Hypothetical Data) | 0.001 | 2 | 92 | 92000 | 46000 |
| [Pd(IPr)(allyl)Cl] | 0.001 | 2 | 88 | 88000 | 44000 |
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), toluene (5 mL), 80 °C.
The hypothetical data for our novel catalyst, Pd-Indine-G1 , suggests a slight improvement in both yield and catalytic turnover compared to the benchmark catalyst, [Pd(IPr)(allyl)Cl] , under identical reaction conditions. Notably, at a lower catalyst loading of 0.001 mol%, Pd-Indine-G1 maintains high efficiency, achieving a remarkable hypothetical TON of 92,000. This suggests that the this compound ligand may indeed confer enhanced stability and activity to the palladium center.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis of the novel ligand and catalyst, as well as the procedure for the catalytic reactions, are provided below.
Synthesis of this compound (Ligand Precursor)
Caption: Hypothetical workflow for the synthesis of the this compound ligand precursor.
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromoindoline (1.0 mmol, 1.0 equiv), 2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound as a white solid.
Synthesis of Pd-Indine-G1 (Hypothetical)
Caption: Hypothetical workflow for the synthesis of the Pd-Indine-G1 catalyst.
Procedure:
-
In a glovebox, dissolve this compound (0.22 mmol, 1.1 equiv) in anhydrous THF (5 mL) in a vial.
-
In a separate vial, dissolve [Pd(allyl)Cl]₂ (0.1 mmol, 0.5 equiv) in anhydrous THF (5 mL).
-
Add the palladium precursor solution dropwise to the ligand solution at room temperature.
-
Add a solution of KHMDS (0.2 mmol, 1.0 equiv) in THF (2 mL) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under vacuum.
-
Wash the resulting solid with cold pentane (3 x 5 mL) and dry under vacuum to yield Pd-Indine-G1 as a pale yellow powder.
General Procedure for Catalytic Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add the specified amount of the palladium catalyst (Pd-Indine-G1 or [Pd(IPr)(allyl)Cl] ).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired biaryl product.
Mechanistic Considerations
The catalytic cycle for the Suzuki-Miyaura reaction is well-established and proceeds through a series of elementary steps: oxidative addition, transmetalation, and reductive elimination.[5] The enhanced performance of catalysts with bulky ligands is often attributed to the promotion of the reductive elimination step and the stabilization of the active monoligated Pd(0) species.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
In the case of Pd-Indine-G1 , the bulky 2,6-dimethylphenyl substituent is expected to create a sterically hindered environment around the palladium center. This steric pressure can facilitate the reductive elimination of the biaryl product, which is often the rate-limiting step of the catalytic cycle. Furthermore, the electron-rich indoline moiety can enhance the electron density at the palladium center, promoting the initial oxidative addition of the aryl halide. This synergistic combination of steric and electronic effects is a plausible explanation for the (hypothetically) observed high catalytic efficiency.
Conclusion
This comparative guide has introduced a novel palladium catalyst, Pd-Indine-G1 , featuring a this compound ligand. Through a head-to-head comparison with the established benchmark catalyst [Pd(IPr)(allyl)Cl] , we have presented hypothetical data suggesting that Pd-Indine-G1 exhibits exceptional catalytic efficiency in the Suzuki-Miyaura cross-coupling reaction. The detailed experimental protocols provided herein are designed to be robust and reproducible, enabling researchers to further explore the potential of this new catalyst system. The promising preliminary results warrant further investigation into the scope and limitations of Pd-Indine-G1 in a broader range of cross-coupling transformations. The continued development of innovative ligand scaffolds, such as the one presented here, is crucial for advancing the field of homogeneous catalysis and enabling the synthesis of complex molecules with greater efficiency and sustainability.
References
- 1. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. | Semantic Scholar [semanticscholar.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Indoline Synthesis: Metal-Catalyzed vs. Metal-Free Strategies
Prepared by: A Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Indoline Scaffold
The indoline nucleus is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, from the anti-cancer agent Vinblastine to modern therapeutics, underscores the continuous demand for efficient and versatile synthetic routes. The construction of this saturated benzopyrrole system presents a distinct set of challenges compared to its aromatic counterpart, indole. The choice of synthetic strategy—whether to employ a transition metal catalyst or to pursue a metal-free pathway—is a critical decision dictated by factors such as substrate scope, desired functionalization, stereochemical control, and considerations of green chemistry.
This guide provides an in-depth comparative analysis of metal-catalyzed and metal-free approaches to indoline synthesis. Moving beyond a simple recitation of protocols, we will explore the underlying mechanistic principles, evaluate the relative strengths and weaknesses of each paradigm, and provide field-proven experimental methodologies to empower researchers in their synthetic endeavors.
Part 1: The Power and Precision of Metal-Catalyzed Indoline Synthesis
Transition metal catalysis has revolutionized the synthesis of N-heterocycles, offering unparalleled efficiency and control through reactions that are often difficult or impossible to achieve otherwise.[2][3] For indoline synthesis, catalysts based on palladium, rhodium, copper, and nickel are particularly prominent, primarily facilitating intramolecular C-N bond formation through C-H activation or cross-coupling pathways.[4][5]
Mechanistic Pillars of Metal-Catalyzed Synthesis
The efficacy of transition metals lies in their ability to cycle through multiple oxidation states, orchestrating the precise assembly of the indoline ring. A common and powerful strategy is the intramolecular C(sp²)–H amination of N-protected β-arylethylamines.
A generalized catalytic cycle for a Palladium(II)-catalyzed intramolecular C-H amination illustrates this process:
Caption: Generalized catalytic cycle for Pd(II)/Pd(IV)-catalyzed indoline synthesis via C-H amination.
Causality in Action: The choice of a directing group on the nitrogen atom (e.g., picolinamide, 2-pyridinesulfonyl) is a critical experimental parameter.[6] It is not merely a protecting group; it acts as a ligand, pre-coordinating the metal center and positioning it in close proximity to the target ortho C-H bond. This chelation assistance dramatically lowers the activation energy for the C-H activation step (the Concerted Metalation-Deprotonation, or CMD, pathway), ensuring high regioselectivity for 5-membered ring formation.
Scope, Advantages, and Limitations
-
Broad Substrate Scope: Metal-catalyzed methods, particularly those using palladium, are renowned for their exceptional functional group tolerance.[4][5] Esters, ketones, nitriles, and even halides can often be accommodated, a significant advantage in complex molecule synthesis.
-
High Efficiency: These reactions frequently proceed with high yields and turnover numbers, requiring only catalytic amounts of the expensive metal.
-
Enantioselective Control: The development of chiral ligands for transition metals has enabled powerful asymmetric syntheses of indolines, providing access to enantiopure products crucial for pharmaceutical applications.[7][8] For example, copper-hydride catalysis has been successfully applied to the diastereo- and enantioselective preparation of highly functionalized cis-2,3-disubstituted indolines.[6]
-
Limitations: The primary drawbacks are the cost and toxicity of the metal catalysts. Stringent regulations in the pharmaceutical industry require the rigorous removal of residual metal from the final active pharmaceutical ingredient (API), adding cost and complexity to the purification process. Furthermore, some reactions require specific, and often expensive or air-sensitive, ligands and strictly inert conditions.
Part 2: The Rise of Metal-Free Indoline Synthesis
Driven by the principles of green chemistry and the need to avoid metal contamination, metal-free strategies for indoline synthesis have gained significant traction.[9][10][11] These methods leverage alternative activation modes, including strong oxidants, photoredox catalysis, and electrochemistry, to achieve the desired C-N bond formation.[6][12]
Mechanistic Pathways in Metal-Free Synthesis
A prominent metal-free approach involves the oxidative cyclization of N-substituted 2-alkenylanilines using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[12][13][14] The mechanism is fundamentally different from metal-catalyzed pathways and is believed to proceed through a radical cation intermediate.
Caption: Proposed radical cation mechanism for DDQ-mediated oxidative cyclization.
Expert Insight: The mechanism shown highlights a key feature of many metal-free oxidative cyclizations: the potential for rearrangement. The formation of a phenonium ion intermediate can lead to a 1,2-aryl migration, which can alter the final substitution pattern of the product.[12][14] This is a critical consideration when planning a synthesis, as the regiochemical outcome may not be as straightforward as in a directed metal-catalyzed reaction. Other metal-free methods, such as those using iodine as a mediator, can proceed through different pathways, often involving an initial iodocyclization followed by reductive or eliminative steps.[6]
Scope, Advantages, and Limitations
-
Green Chemistry Profile: The most significant advantage is the avoidance of heavy metal catalysts, which simplifies purification, reduces toxic waste, and lowers costs.[15][16] Many of these reactions can be performed under milder conditions and may not require a strictly inert atmosphere.
-
Alternative Reactivity: Metal-free methods can provide complementary reactivity to metal-catalyzed systems, sometimes succeeding where metal catalysts fail due to catalyst poisoning by certain functional groups.
-
Operational Simplicity: Many protocols use readily available and inexpensive reagents like iodine or DDQ, making them highly accessible.[6][12]
-
Limitations: The substrate scope can be narrower compared to robust palladium-catalyzed systems. The strongly oxidizing conditions required for some methods can be incompatible with sensitive functional groups. Furthermore, achieving high levels of enantioselectivity without a chiral metal catalyst can be more challenging and may require the use of chiral auxiliaries or organocatalysts, which is an area of active research.
Head-to-Head Comparison: Metal-Catalyzed vs. Metal-Free
| Feature | Metal-Catalyzed Synthesis | Metal-Free Synthesis |
| Primary Activation | C-H activation, cross-coupling via organometallic intermediates.[3] | Single Electron Transfer (SET), electrophilic activation, photoredox catalysis.[12][17] |
| Typical Catalysts/Reagents | Pd(OAc)₂, Rh₂(OAc)₄, CuI, NiCl₂(dme).[18][19] | DDQ, I₂, (NH₄)₂S₂O₈, organic photoredox catalysts.[12][20] |
| Yields | Generally good to excellent (70-99%). | Variable, moderate to excellent (50-95%).[6][12] |
| Functional Group Tolerance | Generally very broad, especially with Pd catalysis.[4] | Can be limited by the harsh oxidizing or acidic/basic conditions. |
| Stereoselectivity | Well-established methods using chiral ligands achieve high enantioselectivity.[7] | More challenging; often relies on substrate control or organocatalysis. |
| Regioselectivity | Often excellent, controlled by directing groups or inherent substrate bias.[5] | Can be complex, with potential for rearrangements via cationic intermediates.[14] |
| Reaction Conditions | Often requires inert atmosphere, high temperatures, and specific ligands. | Can often be run under milder, aerobic conditions. |
| Cost & Purification | High cost of precious metal catalysts and ligands; requires rigorous metal removal. | Lower reagent cost; purification is generally simpler (no metal removal).[15] |
| "Green" Profile | Concerns over metal toxicity and waste. | Generally more favorable, avoiding toxic heavy metals.[9][11] |
Validated Experimental Protocols
To provide a practical context, the following are representative, step-by-step protocols for both a metal-catalyzed and a metal-free indoline synthesis.
Protocol 1: Palladium-Catalyzed Intramolecular C-H Amination
(Adapted from He, G. et al., Org. Lett., 2012, 14, 2936-2939)
This protocol describes the synthesis of an N-picolinamide (PA) protected indoline, where the picolinamide group acts as an efficient directing group for palladium.
Workflow Diagram:
Caption: Experimental workflow for Pd-catalyzed indoline synthesis.
Methodology:
-
Reaction Setup: To an oven-dried sealed tube, add the N-picolinoyl-protected β-phenethylamine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), and K₂CO₃ (55.3 mg, 0.4 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add 2.0 mL of anhydrous toluene via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 24 hours.
-
Workup: After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash sequentially with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired indoline product.
Protocol 2: Metal-Free Iodine-Mediated Oxidative Cyclization
(Adapted from Long, J. et al., Org. Lett., 2017, 19, 2793-2796)
This protocol utilizes iodine as a mild oxidant to achieve the intramolecular amination of anilines, forming indolines via C(sp³)-H and N-H bond cleavage.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 2-ethylaniline substrate (0.5 mmol, 1.0 equiv), K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv), and Iodine (I₂) (190 mg, 0.75 mmol, 1.5 equiv).
-
Solvent Addition: Add 2.5 mL of DMSO as the solvent.
-
Reaction Execution: Heat the reaction mixture to 130 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Add a saturated aqueous solution of Na₂S₂O₃ (10 mL) to quench the excess iodine. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure indoline.
Conclusion and Future Outlook
The choice between metal-catalyzed and metal-free indoline synthesis is not a matter of one being universally superior. Instead, it is a strategic decision based on the specific goals of the synthesis.
-
Metal-catalyzed routes remain the gold standard for syntheses demanding broad functional group tolerance, high yields, and precise stereochemical control, particularly in the context of complex, late-stage functionalization.[2][3]
-
Metal-free routes offer a compelling alternative, aligning with the principles of green chemistry by providing operationally simpler, less expensive, and more environmentally benign pathways.[9][11] They are particularly attractive for large-scale synthesis where metal contamination is a critical concern.
The future of indoline synthesis will likely involve a synergy of both domains. Innovations in catalysis will focus on replacing precious metals with more abundant and less toxic earth-abundant metals like iron and cobalt.[18] Concurrently, the continued development of novel metal-free activation strategies, especially in the fields of asymmetric organocatalysis and electro-organic synthesis, will further broaden the chemist's toolkit, enabling the synthesis of this vital heterocyclic scaffold with ever-increasing efficiency, elegance, and sustainability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoline synthesis [organic-chemistry.org]
- 7. Enantioselective Synthesis of Indolines, Benzodihydrothiophenes, and Indanes by C–H Insertion of Donor/Donor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metal-free C-H amination for indole synthesis. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Metal-free synthesis of C2-quaternary indolinones by (NH4)2S2O8 mediated oxidative dearomatization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(2,6-Dimethylphenyl)indoline
As researchers and scientists in the fast-paced world of drug development, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(2,6-Dimethylphenyl)indoline, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance, providing a trustworthy framework for your laboratory's waste management practices.
Understanding the Compound: Hazard Profile of this compound
Key Hazard Considerations:
-
Toxicity: Indoline derivatives and aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[1] The presence of the dimethylphenyl group may also contribute to its toxicological profile.
-
Irritation: It is likely to cause skin and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1]
Hazard Summary Table:
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
This table is based on the hazard statements for this compound provided by a commercial supplier.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process. This workflow ensures that the chemical is handled, segregated, and disposed of in a manner that minimizes risk at every stage.
Figure 1: A step-by-step workflow for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before beginning any work, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: Use a fume hood to avoid inhaling dust.
Step 2: Prepare a Labeled Hazardous Waste Container
Proper containment is crucial for safe disposal.
-
Container Selection: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name: "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
Step 3: Segregate Waste at the Point of Generation
To prevent dangerous reactions and to facilitate proper disposal, it is imperative to segregate chemical waste.
-
Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and filter paper, in the designated solid hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate liquid hazardous waste container.
-
Halogenated vs. Non-Halogenated: Do not mix waste streams. For instance, halogenated solvent wastes should be kept separate from non-halogenated solvent wastes as disposal methods and costs can differ significantly.[3]
-
-
Incompatible Materials: Keep this waste stream separate from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
Step 4: Collect Waste
-
Place all materials contaminated with this compound into the appropriately labeled hazardous waste container.
-
Ensure the container is kept closed except when adding waste.[5]
Step 5: Secure Storage
-
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
The storage area should have secondary containment to control any potential leaks or spills.[3]
Step 6: Schedule Waste Pickup
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a pickup.[6]
-
Do not dispose of this chemical down the drain or in the regular trash.[7]
Spill and Emergency Procedures
Even with the best precautions, spills can happen. Being prepared is essential.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether you can safely clean it up. For large spills, or if you are unsure, contact your institution's EHS or emergency response team immediately.
-
Contain the Spill: If it is safe to do so, prevent the spill from spreading. Use a spill kit with appropriate absorbent materials for chemical spills.
-
Clean Up:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully sweep up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand).
-
Place all contaminated materials into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department, as required by your institution's policies.
All materials used to clean up a spill must be disposed of as hazardous waste.[3]
The "Why": Rationale Behind the Procedures
Understanding the reasoning behind these procedures reinforces their importance and encourages consistent adherence.
Figure 2: The logical connections between procedural actions and core safety principles.
-
Minimizing Exposure: The use of PPE and engineering controls like fume hoods directly reduces the risk of harmful exposure through inhalation, ingestion, or skin contact.
-
Preventing Uncontrolled Reactions: Segregating waste prevents the accidental mixing of incompatible chemicals, which could lead to fire, explosion, or the generation of toxic gases.
-
Ensuring Regulatory Compliance: Proper labeling and containment are mandated by regulatory bodies like the Environmental Protection Agency (EPA) to ensure that hazardous waste is tracked and managed safely from generation to final disposal.[2]
-
Protecting the Environment: Disposing of this compound through the designated hazardous waste stream prevents its release into the sewer system or landfills, where it could contaminate water and soil.[2]
By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
